molecular formula C₁₈H₁₈ClN₃O₃ B1163248 8-Hydroxy Loxapine N-Oxide

8-Hydroxy Loxapine N-Oxide

Cat. No.: B1163248
M. Wt: 359.81
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy Loxapine N-Oxide is a fully characterized metabolite of the antipsychotic agent loxapine and serves as a critical reference standard in pharmaceutical research and development . This compound is specifically used for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It provides essential traceability and compliance against major pharmacopeial standards, such as those from the USP and EP, ensuring the accuracy and reliability of analytical data . Loxapine is primarily metabolized in the liver, with one major pathway involving hydroxylation by the cytochrome P450 enzyme CYP1A2 to form 8-Hydroxyloxapine . The subsequent N-oxide metabolite plays a significant role in metabolic and pharmacokinetic studies, helping researchers understand the disposition and stability of the parent drug . As a well-defined standard, it is indispensable for researchers focusing on the bioanalysis, metabolism, and impurity profiling of loxapine and related dibenzoxazepine compounds . This product is intended strictly for research purposes in a controlled laboratory setting and is not meant for diagnostic, therapeutic, or any other form of human use.

Properties

Molecular Formula

C₁₈H₁₈ClN₃O₃

Molecular Weight

359.81

Synonyms

2-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)-dibenz[b,f][1,4]oxazepin-8-ol;  2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][1,4]oxazepin-8-ol N-Oxide

Origin of Product

United States

Foundational & Exploratory

High-Purity Synthesis and Characterization of 8-Hydroxy Loxapine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Reference Standard Preparation

Executive Summary & Strategic Context

8-Hydroxy Loxapine N-Oxide (often designated as a secondary metabolite or specific degradation impurity) represents a critical reference standard in the bioanalysis of Loxapine. While Loxapine is primarily metabolized into 8-Hydroxyloxapine (active, via CYP1A2) and Loxapine N-Oxide (inactive, via FMOs), the combined oxidized species is essential for comprehensive Metabolites in Safety Testing (MIST) compliance and stability-indicating HPLC method development.

This guide deviates from standard "recipe-based" protocols by focusing on a Reference Standard Grade synthesis. The objective is not merely yield, but the isolation of a highly pure (>98%) analytical standard free from paramagnetic impurities and isobaric interferences.

The Application Scientist's Perspective
  • The Challenge: N-oxides are thermally labile and polar. Direct oxidation of 8-hydroxyloxapine risks phenolic oxidation (quinone formation), leading to colored impurities that are difficult to separate from the polar N-oxide.

  • The Solution: A Protect-Oxidize-Deprotect strategy.[1] By transiently protecting the phenolic hydroxyl group, we direct the oxidant exclusively to the piperazine nitrogen, ensuring chemoselectivity.

Theoretical Framework & Retrosynthesis

The synthesis targets the N4-nitrogen of the piperazine ring. The retrosynthetic analysis suggests 8-Hydroxyloxapine as the starting material.

Metabolic & Synthetic Pathway (Graphviz)

LoxapinePathways cluster_synth Preferred Chemical Synthesis Route Lox Loxapine OhLox 8-Hydroxyloxapine (Active Metabolite) Lox->OhLox CYP1A2 (Hydroxylation) NoxLox Loxapine N-Oxide Lox->NoxLox FMO (N-Oxidation) Target 8-Hydroxy Loxapine N-Oxide (Target Standard) OhLox->Target FMO / Chemical Ox. OhLox->Target 1. Protection (Ac2O) 2. m-CPBA 3. Hydrolysis NoxLox->Target CYP1A2

Figure 1: Metabolic landscape of Loxapine and the targeted chemical synthesis route for the 8-Hydroxy N-Oxide derivative.

Technical Synthesis Protocol

Pre-requisites:

  • Starting Material: 8-Hydroxyloxapine (CAS: 61443-77-4).[2][3]

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), purified (washed with buffer to remove m-chlorobenzoic acid if using lower grade).

  • Environment: Low-actinic glassware (amber) is mandatory due to N-oxide light sensitivity.

Step 1: Phenolic Protection (Acetylation)

Rationale: Although m-CPBA prefers nitrogen, the electron-rich phenol of 8-hydroxyloxapine is susceptible to radical oxidation. Acetylation masks this reactivity.

  • Dissolution: Dissolve 8-Hydroxyloxapine (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Acetylation: Dropwise add Acetic Anhydride (1.2 eq) at 0°C.

  • Monitoring: Stir at RT for 2 hours. Monitor via TLC (System: DCM/MeOH 95:5). The starting material (

    
    ) should disappear, replaced by the less polar acetate (
    
    
    
    ).
  • Workup: Wash with sat. NaHCO

    
    , dry over Na
    
    
    
    SO
    
    
    , and concentrate. Note: Proceed immediately to oxidation.
Step 2: N-Oxidation (The Critical Step)

Rationale: Controlled oxidation at low temperature prevents "over-oxidation" or Cope elimination side reactions.

  • Cooling: Redissolve the crude acetate intermediate in DCM and cool to -10°C (Ice/Salt bath).

  • Oxidant Addition: Add m-CPBA (1.05 eq) dissolved in DCM dropwise over 20 minutes.

    • Critical Control Point: Do not exceed 0°C. Exotherms can lead to N-oxide decomposition.

  • Reaction: Stir at 0°C for 1-2 hours.

  • Quench: Quench excess peroxide with 10% Na

    
    SO
    
    
    
    solution.
  • Wash: Wash the organic layer vigorously with sat. NaHCO

    
     (3x) to remove the m-chlorobenzoic acid byproduct. This is vital; residual acid complicates NMR interpretation.
    
Step 3: Deprotection & Isolation

Rationale: Mild hydrolysis is required to remove the acetyl group without reducing the N-oxide.

  • Hydrolysis: Dissolve the N-oxide acetate in MeOH/Water (4:1). Add LiOH.H

    
    O (2.0 eq) at 0°C.
    
  • Stir: Allow to warm to RT (approx. 1 hour).

  • Extraction: Evaporate MeOH. Extract the aqueous residue with Ethyl Acetate (3x).

    • Note: N-oxides are water-soluble. If extraction efficiency is low, saturate the aqueous phase with NaCl (Salting out).

  • Purification: Flash Chromatography (Alumina or Silica).

    • Eluent: DCM : MeOH : NH

      
      OH (90 : 10 : 1). The ammonia prevents tailing of the amine oxide.
      

Characterization & Validation

The transition from amine to N-oxide induces specific spectral shifts.

NMR Spectroscopy ( H NMR, 400 MHz, CDCl )
Proton Position8-Hydroxyloxapine (

ppm)
8-OH Loxapine N-Oxide (

ppm)
Diagnostic Shift
N-CH

2.35 (s)3.20 - 3.40 (s) +0.9 ppm (Downfield)
Piperazine -CH

-
2.50 - 2.65 (m)3.10 - 3.60 (m)Broadening & Downfield Shift
Aromatic C-8 H 6.50 - 6.606.55 - 6.65Minimal change (remote from N)

Interpretation: The methyl group attached to the nitrogen is the primary diagnostic marker. In the parent amine, the lone pair shields the methyl protons. Upon N-oxidation, the oxygen pulls electron density, significantly deshielding the methyl group (


 ppm).
Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion:

    • Loxapine: m/z 328[4]

    • 8-OH Loxapine: m/z 344

    • Target (8-OH Lox N-Oxide): m/z 360 ([M+H]

      
      )
      
  • Fragmentation Pattern:

    • Loss of Oxygen (-16 Da) is a common fragmentation pathway for N-oxides in source (in-source fragmentation), often regenerating the amine signal (344). Analyst Note: Ensure soft ionization parameters to preserve the molecular ion.

Stability & Handling (SOP Recommendations)

  • Thermo-lability: N-oxides can undergo Cope elimination or Meisenheimer rearrangement upon heating. Do not dry in an oven >40°C. Lyophilization is preferred.

  • Photostability: Highly sensitive to UV light. Store in amber vials wrapped in foil.

  • Hygroscopicity: N-oxides are polar and often hygroscopic. Store under Argon at -20°C.

Analytical Workflow Diagram (Graphviz)

Workflow Start Crude Reaction Mixture Quench Quench (Na2SO3) Remove Peroxides Start->Quench Wash Wash (NaHCO3) Remove m-CBA Quench->Wash Extract Extraction (EtOAc/DCM) Wash->Extract Chrom Flash Chromatography DCM:MeOH:NH4OH Extract->Chrom QC QC: NMR & LC-MS (Check N-Me Shift) Chrom->QC

Figure 2: Downstream processing and quality control workflow for N-oxide isolation.

References

  • U.S. Food and Drug Administration (FDA). (2010). Clinical Pharmacology and Biopharmaceutics Review: Adasuve (Loxapine). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxidation of Amines to N-Oxides using m-CPBA. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Loxapine Metabolism and Compound Summary. Retrieved from [Link]

Sources

Chemical structure and properties of 8-Hydroxy Loxapine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Application Guide Subject: Chemical Characterization, Metabolic Pathway, and Analytical Profiling of 8-Hydroxy Loxapine N-Oxide Intended Audience: Pharmaceutical Scientists, Bioanalytical Chemists, and DMPK Researchers

Executive Summary

This compound (Molecular Formula: C₁₈H₁₈ClN₃O₃) is a secondary metabolite of the antipsychotic drug loxapine.[1] While loxapine metabolism is dominated by the formation of 8-hydroxyloxapine (active) and loxapine N-oxide (inactive), the dual-modified This compound serves a critical role in high-resolution metabolic profiling and quality control.

It is primarily utilized as a Certified Reference Material (CRM) for:

  • Impurity Profiling: Monitoring degradation products in pharmaceutical formulations.

  • Bioanalysis: Quantifying complex metabolic elimination pathways in pharmacokinetic (PK) studies.

  • Regulatory Compliance: Validating analytical methods (HPLC/LC-MS) per ICH guidelines.

Chemical Architecture & Properties[2][3]

Structural Identity

The compound retains the tricyclic dibenzoxazepine core of loxapine but features two critical oxidative modifications:

  • Position 8 (Aromatic Ring): Hydroxylation (-OH), increasing polarity and potential for Phase II glucuronidation.

  • N4 Position (Piperazine Ring): N-oxidation (N→O), rendering the nitrogen non-basic and significantly altering the pKa profile.

ParameterSpecification
Common Name This compound
Synonym 4-(2-chloro-8-hydroxydibenzo[b,f][1,4]oxazepin-11-yl)-1-methylpiperazine 1-oxide
CAS Number Not Assigned (Commercially available as Reference Standard)
Molecular Formula C₁₈H₁₈ClN₃O₃
Molecular Weight 359.82 g/mol
Parent Compound Loxapine (CAS: 1977-10-2)
Stereochemistry Achiral (unless N-oxide induces chirality, though typically rapidly inverting or fixed as trans in specific conformers)
Physicochemical Profile

The introduction of the N-oxide and hydroxyl moieties drastically shifts the physicochemical properties compared to the parent drug.

  • Solubility: Higher aqueous solubility than loxapine due to the polar N-oxide and phenolic hydroxyl group.

  • Acidity/Basicity (pKa):

    • The piperazine N4 is no longer basic due to oxidation.

    • The phenolic -OH at position 8 introduces a weak acidic functionality (pKa ≈ 9.5–10).

  • Stability: N-oxides are generally thermally labile; they may deoxygenate under high-temperature gas chromatography (GC) conditions, necessitating the use of Liquid Chromatography (LC).

Metabolic Pathway & Biosynthesis

Loxapine undergoes extensive hepatic metabolism.[2][3][4][5][6] The formation of this compound represents a downstream "dual-activation" pathway involving both Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) systems.[7]

Enzymatic Causality
  • Step 1 (Hydroxylation): Loxapine is hydroxylated at the 8-position primarily by CYP1A2 .[7][4][5] This yields 8-Hydroxyloxapine (active).[1][7][][2][3][4][5][9][10]

  • Step 2 (N-Oxidation): The piperazine nitrogen of 8-Hydroxyloxapine is subsequently oxidized. This step is mediated by FMO3 and CYP3A4 .[11]

Note: The reverse order (N-oxidation first, then hydroxylation) is sterically possible but less kinetically favored due to the polarity of the N-oxide intermediate.

Pathway Visualization

The following diagram illustrates the metabolic cascade, highlighting the enzymatic drivers for each transformation.

LoxapineMetabolism Loxapine Loxapine (Parent Drug) Lox_NOxide Loxapine N-Oxide (Inactive) Loxapine->Lox_NOxide FMO / CYP3A4 Eight_OH_Lox 8-Hydroxyloxapine (Active Metabolite) Loxapine->Eight_OH_Lox CYP1A2 (Major) Eight_OH_Lox_NOxide 8-Hydroxy Loxapine N-Oxide (Dual Metabolite) Lox_NOxide->Eight_OH_Lox_NOxide CYP1A2 (Minor) Eight_OH_Lox->Eight_OH_Lox_NOxide FMO / CYP3A4 (N-Oxidation) Glucuronide O-Glucuronide Conjugates Eight_OH_Lox->Glucuronide UGT Enzymes Eight_OH_Lox_NOxide->Glucuronide UGT Enzymes

Figure 1: Metabolic biotransformation map of Loxapine. The red node indicates the target compound, this compound, formed primarily via secondary oxidation of the active 8-OH metabolite.

Synthesis & Preparation Protocols

For research and analytical standardization, this compound is typically synthesized chemically rather than isolated from biological matrices.

Chemical Synthesis Strategy

Objective: Selective N-oxidation of 8-Hydroxyloxapine.

  • Starting Material: 8-Hydroxyloxapine (synthesized via cyclization of 2-amino-4-chlorophenol and appropriate precursors).

  • Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂).

  • Solvent: Dichloromethane (DCM) or Methanol at low temperature (0°C to -10°C) to prevent over-oxidation.

  • Purification: The N-oxide is highly polar. Purification requires preparative HPLC or recrystallization from polar solvents (e.g., Ethanol/Ether).

Critical Handling Precautions
  • Thermal Instability: N-oxides can undergo Cope elimination or deoxygenation upon heating. Do not use Gas Chromatography (GC) for analysis.

  • Light Sensitivity: Protect from light to prevent radical degradation of the halogenated tricyclic core.

Analytical Profiling (LC-MS/MS)

Quantification of this compound in plasma requires highly specific mass spectrometry transitions due to the presence of isobaric interferences (e.g., 7-Hydroxy Loxapine N-Oxide).

Method Validation Parameters

The following parameters are established for bioanalytical assays (Human Plasma/Urine).

ParameterCondition / Value
Instrumentation LC-MS/MS (Triple Quadrupole)
Ionization Mode ESI Positive (+ve)
Precursor Ion [M+H]⁺ m/z 360.1
Product Ion (Quantifier) m/z 270.1 (Loss of N-oxide piperazine ring fragment)
Product Ion (Qualifier) m/z 193.0
Column Phase C18 or Phenyl-Hexyl (to separate regioisomers)
Mobile Phase Gradient: 0.1% Formic Acid in Water / Acetonitrile
Bioanalytical Workflow

To ensure data integrity, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove phospholipids that suppress ionization.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) IS_Add Internal Standard Addition (Loxapine-d8) Sample->IS_Add Extraction Solid Phase Extraction (SPE) (Mixed-mode Cation Exchange) IS_Add->Extraction Clean-up Separation LC Separation (C18 Column, Gradient Elution) Extraction->Separation Inject Detection MS/MS Detection (MRM: 360.1 -> 270.1) Separation->Detection ESI+ Data Quantitation & Validation Detection->Data

Figure 2: Validated bioanalytical workflow for the quantification of this compound in biological matrices.

References

  • Luo, J. P., et al. (2011).[4] In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. Biopharmaceutics & Drug Disposition. Link

  • Kishore, P., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Chromatography B. Link

  • Drugs.com. (2024). Loxapine Monograph for Professionals: Metabolism and Pharmacokinetics. Link

  • Axios Research. (n.d.). 8-Hydroxy-Loxapine N-Oxide Reference Standard Specifications. Link

Sources

In Vitro Metabolism of Loxapine to its N-Oxide Metabolite: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Metabolism of Loxapine to its N-Oxide Metabolite Content Type: Technical Guide / Whitepaper Audience: Researchers, DMPK Scientists, Drug Development Professionals

Executive Summary

Loxapine is a dibenzoxazepine antipsychotic extensively metabolized in the human liver.[1] While the formation of its active metabolites—7-hydroxyloxapine and amoxapine—is well-characterized, the formation of Loxapine N-oxide represents a critical, often distinct metabolic pathway. Unlike carbon oxidation, N-oxygenation of the piperazine ring involves a complex interplay between Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs).

This guide provides a rigorous technical framework for investigating the in vitro generation of Loxapine N-oxide. It moves beyond standard incubation protocols to address the specific challenges of distinguishing FMO-mediated vs. CYP-mediated N-oxygenation, ensuring precise kinetic data and metabolite identification.

Mechanistic Background: The Dual-Enzyme Paradigm

The metabolism of loxapine involves multiple parallel pathways. The formation of the N-oxide occurs at the


 position of the methylpiperazine ring.
The Enzyme Conflict

Establishing the specific contribution of enzymes to N-oxide formation is the primary challenge.

  • CYP3A4: Evidence suggests CYP3A4 catalyzes the N-oxygenation of loxapine, a common reaction for tertiary amines within the CYP superfamily.

  • FMO (Flavin-containing Monooxygenase): FMOs, particularly FMO1 and FMO3, are obligate two-electron oxidants that frequently compete with CYPs for nitrogen-containing substrates.

Critical Insight: Unlike CYPs, FMOs are generally resistant to typical P450 inhibitors (e.g., ketoconazole) but are highly sensitive to thermal inactivation. This distinct physicochemical profile forms the basis of the validation strategy described in Section 4.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of loxapine, highlighting the N-oxide pathway relative to hydroxylation and demethylation.

LoxapineMetabolism Loxapine Loxapine (Parent) N_Oxide Loxapine N-Oxide (N-Oxygenation) Loxapine->N_Oxide FMOs / CYP3A4 Amoxapine Amoxapine (N-Demethylation) Loxapine->Amoxapine CYP3A4 OH_Loxapine_8 8-OH-Loxapine (Aromatic Hydroxylation) Loxapine->OH_Loxapine_8 CYP1A2 OH_Loxapine_7 7-OH-Loxapine (Aromatic Hydroxylation) Loxapine->OH_Loxapine_7 CYP2D6

Figure 1: Metabolic branching of Loxapine.[2] The N-oxide pathway (Red) is mediated by both FMOs and CYP3A4, requiring specific inhibition strategies to distinguish.

Experimental Strategy: System Selection

To accurately characterize N-oxide formation, the choice of in vitro system is paramount.

SystemUtility for Loxapine N-OxideLimitations
Human Liver Microsomes (HLM) Gold Standard. Contains both CYPs and FMOs, reflecting physiological ratios.Requires specific inhibitors to deconvolute enzyme contributions.
Recombinant Enzymes (rCYP/rFMO) Confirmation. High specificity for identifying if FMO1, FMO3, or CYP3A4 is capable of the reaction.Lacks the competitive environment of the liver; cannot predict intrinsic clearance (

) alone.
Hepatocytes Holistic. Includes Phase II conjugation and transporters.N-oxides can be reduced back to parent drug in intact cells, potentially masking formation rates.

Recommendation: Use HLM for kinetic determination (


, 

) and Recombinant Enzymes for qualitative isoform identification.

Validated Protocol: HLM Incubation & Enzyme Phenotyping

This protocol is designed to quantify Loxapine N-oxide formation while simultaneously distinguishing between CYP and FMO contributions.

Reagents & Buffer Preparation
  • Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: While FMOs have a higher pH optimum (~8.4), physiological pH 7.4 is required for clinical translation.

  • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Substrate: Loxapine Succinate (Stock in Methanol; final organic solvent <1%).

  • Inhibitors (for Phenotyping):

    • Ketoconazole (1 µM): Potent CYP3A4 inhibitor.

    • Methimazole (100 µM): Competitive FMO substrate/inhibitor.

Differential Incubation Workflow

This workflow includes a Heat Inactivation step. FMOs are heat-labile (inactivated at 50°C), while CYPs remain stable.

ExperimentalWorkflow Start Microsome Thawing (20 mg/mL Protein) Split Split Samples Start->Split PathA Control Arm (Keep on Ice) Split->PathA PathB Heat Treatment (50°C for 5 min) Split->PathB PathC Inhibitor Pre-incubation (+ Methimazole or Ketoconazole) Split->PathC Incubation Main Incubation + Loxapine (1-100 µM) + NADPH 37°C, 30 min PathA->Incubation PathB->Incubation PathC->Incubation Quench Quench Reaction + Ice-cold Acetonitrile (containing IS) Incubation->Quench Analysis Centrifugation & LC-MS/MS Quench->Analysis

Figure 2: Differential incubation workflow to separate FMO and CYP activity. Path B selectively knocks out FMO activity.

Step-by-Step Procedure
  • Pre-Incubation (Heat Treatment Arm): Pre-heat HLM aliquot at 50°C for 5 minutes in the absence of NADPH. Cool to 37°C.[3] This eliminates FMO activity.[4]

  • Pre-Incubation (Chemical Inhibition Arm): Incubate HLM with Ketoconazole or Methimazole for 5 minutes at 37°C.

  • Reaction Initiation: Add Loxapine (0.1 – 50 µM range) and NADPH generating system to all samples.

  • Incubation: Shake at 37°C for 10–30 minutes. Crucial: Ensure linear range for metabolite formation (typically <20% substrate depletion).

  • Termination: Add equal volume of ice-cold Acetonitrile containing Internal Standard (e.g., Loxapine-d8).

  • Clarification: Centrifuge at 3,000 x g for 15 minutes at 4°C. Collect supernatant for LC-MS/MS.

Analytical Methodology (LC-MS/MS)

Discriminating the N-oxide from hydroxylated metabolites (which share the same mass shift, +16 Da) is critical.[5]

Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 90% B) required to resolve the polar N-oxide (elutes earlier) from the lipophilic parent.

Mass Spectrometry Detection
  • Ionization: ESI Positive Mode.

  • Differentiation Strategy:

    • Hydroxylated Metabolites (7-OH, 8-OH): Typically show significant water loss

      
       in source or fragmentation.
      
    • N-Oxide: Shows a distinct loss of oxygen

      
       or cleavage of the N-O bond, often with less water loss than aliphatic hydroxylations.
      
    • MRM Transitions:

      • Loxapine: 328.1

        
         271.1
        
      • Loxapine N-oxide: 344.1

        
         328.1 (Loss of Oxygen) or 344.1 
        
        
        
        271.1 (Combined loss).

Data Analysis & Interpretation

Kinetic Parameters

Plot the rate of N-oxide formation (


) against substrate concentration (

) using the Michaelis-Menten equation:

Determining the Enzyme Contribution

Calculate the percentage inhibition to assign causality:

ObservationConclusion
Inhibited by Heat (50°C) FMO Mediated
Inhibited by Methimazole FMO Mediated
Inhibited by Ketoconazole CYP3A4 Mediated
Partial Inhibition by Both Mixed Contribution (Common for Loxapine)

Note: In human liver microsomes, loxapine N-oxidation is often a mixed event, but FMO contribution can be significant and is frequently underestimated if heat inactivation is not performed.

References

  • Luo, J. P., et al. (2011). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine.[4] Biopharmaceutics & Drug Disposition.[2][4] Link

  • FDA Center for Drug Evaluation and Research. (2010). Clinical Pharmacology and Biopharmaceutics Review: Adasuve (Loxapine). Application No: 022549Orig1s000. Link

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics.[3] Link

  • Zimmer, J. S. D., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma.[6][7] Bioanalysis.[2][3][4][8] Link

Sources

Biological Activity & Analytical Significance of 8-Hydroxy Loxapine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, metabolic origin, and analytical significance of 8-Hydroxy Loxapine N-Oxide , a secondary metabolite and critical quality control standard in the development of the antipsychotic agent Loxapine.

Executive Summary

This compound (C₁₈H₁₈ClN₃O₃; MW 359.[1][2][3][4][5]82) is a dual-transformation metabolite of the dibenzoxazepine antipsychotic Loxapine . While the parent drug (Loxapine) and its primary metabolite (8-Hydroxy Loxapine) exhibit significant affinity for Dopamine D₂ and Serotonin 5-HT₂A receptors, the N-oxide derivative represents a Phase I oxidative product with distinct physicochemical properties.

In drug development, this compound serves two critical roles:

  • Metabolic Biomarker: It indicates extensive oxidative metabolism involving both Cytochrome P450 (CYP1A2) and Flavin-containing Monooxygenases (FMO).

  • Analytical Standard: It is a requisite reference standard for impurity profiling and stability testing under ICH guidelines, ensuring the safety and purity of Loxapine formulations.

Chemical Characterization

Unlike the parent compound, this compound possesses two polar modifications: a hydroxyl group at the C8 position and an N-oxide moiety at the piperazine nitrogen.

PropertySpecification
Chemical Name 4-(2-chloro-8-hydroxydibenzo[b,f][1,4]oxazepin-11-yl)-1-methylpiperazine 1-oxide
Molecular Formula C₁₈H₁₈ClN₃O₃
Molecular Weight 359.82 g/mol
Parent Drug Loxapine (Succinate)
Key Modifications C8-Hydroxylation (Phase I), N4-Oxidation (Phase I)
Solubility High polarity; soluble in DMSO, Methanol.[6] Low lipophilicity compared to Loxapine.
CAS Registry Not widely listed in public registries; defined by catalog IDs (e.g., SPL104-08)

Biological Activity & Mechanism of Action

Receptor Affinity and Pharmacodynamics

While direct binding data (


) for the dual metabolite is limited in public literature, Structure-Activity Relationship (SAR) analysis allows for a high-confidence prediction of its activity profile relative to Loxapine.
  • Loss of Affinity: The N-oxidation of the piperazine ring creates a steric bulk and a permanent dipole that hinders binding to the hydrophobic pocket of the D₂ receptor. Consequently, This compound is considered pharmacologically inactive or significantly less potent than Loxapine.

  • Comparison:

    • Loxapine:[1][2][3][4][5][7][8][9] High affinity D₂/5-HT₂A antagonist.

    • 8-OH Loxapine:[1][2][3][4][5][7][8] Retains some activity but is generally less potent; inhibits 5-HT uptake.[8]

    • 8-OH Loxapine N-Oxide: The addition of the N-oxide to the 8-OH scaffold likely abolishes the residual affinity, rendering it a clearance product rather than an active contributor to therapeutic efficacy.

Metabolic Pathway

The formation of this compound illustrates the interplay between different hepatic enzyme systems. It is formed via two potential pathways, though the hydroxylation-first route is kinetically favored due to the dominance of CYP1A2 metabolism.

Pathway Logic:

  • Route A (Major): Loxapine

    
     8-OH Loxapine 
    
    
    
    8-OH Loxapine N-Oxide.
  • Route B (Minor): Loxapine

    
     Loxapine N-Oxide 
    
    
    
    8-OH Loxapine N-Oxide.

MetabolicPathway Loxapine Loxapine (Parent Drug) OH_Lox 8-Hydroxy Loxapine (Active Metabolite) Loxapine->OH_Lox CYP1A2 (Hydroxylation) N_Oxide Loxapine N-Oxide (Inactive) Loxapine->N_Oxide FMO (N-Oxidation) Dual_Met 8-Hydroxy Loxapine N-Oxide (Clearance Product) OH_Lox->Dual_Met FMO (N-Oxidation) N_Oxide->Dual_Met CYP1A2 (Hydroxylation)

Figure 1: Biotransformation pathways of Loxapine leading to the formation of this compound.

Analytical Protocols: Detection & Quantification

For researchers monitoring this compound in plasma (PK studies) or in formulation stability testing (CMC), the following LC-MS/MS workflow is the industry standard.

Sample Preparation (Solid Phase Extraction)
  • Objective: Isolate polar metabolites from biological matrix (plasma/urine).

  • Protocol:

    • Conditioning: HLB (Hydrophilic-Lipophilic Balance) cartridge with 1 mL Methanol followed by 1 mL Water.

    • Loading: Load 200 µL plasma sample (spiked with Internal Standard, e.g., Loxapine-d8).

    • Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).

    • Elution: Elute with 1 mL Acetonitrile:Methanol (50:50).

    • Reconstitution: Evaporate under

      
       stream and reconstitute in Mobile Phase A.
      
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions (Predicted):

    • Precursor Ion:

      
       m/z
      
    • Product Ion (Quantifier): ~270-290 m/z (Loss of piperazine-N-oxide moiety).

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) SPE Solid Phase Extraction (HLB Cartridge) Sample->SPE Protein Precipitation LC UHPLC Separation (C18 Column) SPE->LC Eluate Injection MS MS/MS Detection (ESI Positive Mode) LC->MS Gradient Elution Data Quantification (MRM: 360.1 > Fragment) MS->Data Signal Integration

Figure 2: Analytical workflow for the isolation and quantification of this compound.

Synthesis & Quality Control

In a laboratory setting, synthesis of the standard is required for method validation.

Synthetic Route (Oxidation)

The most direct route to the standard is the N-oxidation of the 8-Hydroxy metabolite.

  • Starting Material: 8-Hydroxy Loxapine (commercially available or synthesized via demethylation/hydroxylation).[3]

  • Reagent: m-Chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide (

    
    ).
    
  • Conditions: React in Dichloromethane (DCM) at 0°C to room temperature for 2-4 hours.

  • Purification: The N-oxide is more polar than the amine. Purification via Silica Gel Chromatography (DCM:MeOH gradient) yields the pure N-oxide.

Quality Control Specifications

When used as a Reference Standard, the material must meet:

  • Purity: >95% by HPLC.

  • Identity: Confirmed by ¹H-NMR (shift in piperazine protons) and Mass Spectrometry.

  • Stability: Store at -20°C; N-oxides can be thermally labile and susceptible to de-oxygenation.

References

  • Chakrabarti, A., et al. (2015). Revisiting loxapine: a systematic review. PubMed Central. Retrieved from [Link]

  • Axios Research. (n.d.). 8-Hydroxy-Loxapine N-Oxide Reference Standard. Retrieved from [Link]

  • Lutz, T., et al. (2015). Metabolic pathways of loxapine and kinetic analysis. ResearchGate. Retrieved from [Link]

Sources

Pharmacological Architecture of Loxapine and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Loxapine is a dibenzoxazepine antipsychotic that occupies a unique pharmacological niche, exhibiting characteristics of both first-generation (typical) and second-generation (atypical) antipsychotics.[1][2] Its clinical efficacy and side-effect profile are heavily dictated by its metabolic biotransformation. This guide analyzes the pharmacological divergence of loxapine’s three primary metabolites: 7-hydroxyloxapine (active, D2/5-HT2A antagonist), 8-hydroxyloxapine (largely inactive), and amoxapine (N-desmethylloxapine; active, NET inhibitor). Understanding this metabolic architecture is critical for interpreting pharmacogenomic variability, designing bioanalytical assays, and optimizing therapeutic windows.

Part 1: Metabolic Architecture & Biotransformation

Loxapine undergoes extensive hepatic metabolism via oxidation, demethylation, and hydroxylation.[1] The divergence in metabolic pathways is not merely a clearance mechanism but a pharmacological "switch" that alters the drug's receptor binding profile.

The Enzymatic Cascade

The hepatic cytochrome P450 system drives the formation of the three critical metabolites.

  • CYP1A2: The primary driver for 8-hydroxyloxapine formation.[1][3][4][5] This pathway is susceptible to induction by polycyclic aromatic hydrocarbons (e.g., cigarette smoke), potentially lowering parent drug levels while increasing the inactive 8-OH metabolite.

  • CYP3A4 & CYP2D6: These enzymes mediate the formation of 7-hydroxyloxapine , a potent active metabolite.[1][3]

  • CYP3A4, CYP2C19, CYP2C8: These drive N-demethylation to form Amoxapine , which possesses distinct antidepressant properties.[1]

Visualization of Metabolic Pathways

The following diagram illustrates the enzymatic routing of loxapine.

LoxapineMetabolism Lox Loxapine (Parent) SevenOH 7-Hydroxyloxapine (Active Antipsychotic) Lox->SevenOH Hydroxylation (CYP3A4, CYP2D6) EightOH 8-Hydroxyloxapine (Inactive/Low Activity) Lox->EightOH Hydroxylation (CYP1A2) Amox Amoxapine (N-desmethylloxapine) (Active Antidepressant) Lox->Amox N-Demethylation (CYP3A4, CYP2C19, CYP2C8) NOxide Loxapine N-Oxide (Minor) Lox->NOxide N-Oxidation (FMOs) Gluc Glucuronide Conjugates (Renal Excretion) SevenOH->Gluc EightOH->Gluc Amox->Gluc

Figure 1: Hepatic biotransformation pathways of loxapine showing enzyme specificity and metabolite activity status.[1]

Part 2: Pharmacodynamic Divergence

The clinical output of loxapine therapy is a summation of the parent drug and its active metabolites. The "Active Triad" (Loxapine, 7-OH-Loxapine, and Amoxapine) creates a complex receptor occupancy profile.

The Active Triad
  • Loxapine (Parent): High affinity for D2 and 5-HT2A receptors.[1] The 5-HT2A/D2 ratio suggests atypical properties, but high D2 occupancy at therapeutic doses often leads to Extrapyramidal Symptoms (EPS).[1]

  • 7-Hydroxyloxapine: Retains high affinity for D2 receptors, often exceeding that of the parent compound in specific binding assays. It contributes significantly to the antipsychotic efficacy and EPS burden.

  • Amoxapine: Structurally a tricyclic antidepressant (TCA).[1] It exhibits moderate D2 blockade but, crucially, acts as a potent Norepinephrine Transporter (NET) inhibitor . This metabolite confers antidepressant activity, distinguishing loxapine from pure D2 antagonists.

Comparative Receptor Affinity Profile

The table below synthesizes the relative binding affinities (


 ranges) and functional effects.
AnalyteD2 Receptor Affinity5-HT2A AffinityNET InhibitionClinical Role
Loxapine High (

~10-20 nM)
High (

~2-10 nM)
Low/NegligibleAntipsychotic (Positive symptoms)
7-OH-Loxapine High (Equipotent/Higher than parent)HighNegligibleSustains antipsychotic effect
8-OH-Loxapine Very Low / InactiveLowNegligibleClearance product (Inactive)
Amoxapine ModerateHighHigh (Potent) Antidepressant / Anxiolytic

Technical Insight: The ratio of 7-OH-Loxapine to Loxapine in plasma is approximately 0.1, but due to its high D2 affinity, it cannot be ignored in occupancy modeling. Conversely, 8-OH-Loxapine plasma levels can be higher (ratio ~0.5) but contribute little to efficacy.

Part 3: Bioanalytical Workflow (LC-MS/MS)

Reliable quantification of loxapine and its metabolites requires a sensitive LC-MS/MS assay capable of separating structural isomers (7-OH vs. 8-OH) which have identical molecular weights.

Methodological Protocol

Objective: Simultaneous quantification of Loxapine, 7-OH-Loxapine, 8-OH-Loxapine, and Amoxapine in human plasma.[6][7][8]

1. Sample Preparation (Micro-Elution SPE):

  • Matrix: 100 µL Human Plasma.

  • Internal Standard (IS): Add 10 µL of deuterated Loxapine-d8 (50 ng/mL).

  • Pre-treatment: Dilute with 100 µL 0.1% Formic Acid (aq).

  • Extraction: Load onto a hydrophilic-lipophilic balanced (HLB) micro-elution plate.

    • Wash 1: 200 µL Water.

    • Wash 2:[9] 200 µL 5% Methanol.

    • Elution: 2 x 25 µL Methanol containing 0.1% Formic Acid.

  • Reconstitution: Dilute eluate with 50 µL water prior to injection.

2. Chromatographic Separation:

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Critical Separation: The gradient must be optimized to resolve 7-OH and 8-OH loxapine (isobaric).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

3. Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Transitions (Precursor -> Product):

    • Loxapine:[1][2][3][4][5][6][7][8][9][10][11] 328.2 -> 271.1

    • 7-OH / 8-OH Loxapine:[1][3][4][5][6][7][8][10] 344.2 -> 271.1 (Different retention times are required for ID).

    • Amoxapine:[1][3][6][9][10][11] 314.1 -> 271.1

Analytical Workflow Diagram

Bioanalysis Sample Plasma Sample (100 µL) SPE Solid Phase Extraction (HLB Micro-Elution) Sample->SPE IS Add IS (Loxapine-d8) IS->SPE LC UPLC Separation (C18 Column) SPE->LC Eluate MS MS/MS Detection (ESI+ MRM Mode) LC->MS Gradient Elution Data Quantification (Isomer Resolution) MS->Data m/z Transitions

Figure 2: LC-MS/MS workflow emphasizing the critical separation of isobaric hydroxylated metabolites.

Part 4: Clinical & Toxicological Implications

Pharmacogenetics[8]
  • CYP1A2 Induction: Smokers may exhibit significantly lower plasma concentrations of loxapine due to CYP1A2 induction. This shifts the metabolic profile toward the inactive 8-OH-loxapine, potentially necessitating dose adjustments to maintain therapeutic efficacy.

  • CYP2D6 Polymorphisms: Poor metabolizers (PMs) may accumulate higher ratios of parent loxapine relative to 7-OH-loxapine, though the clinical impact is mitigated by the redundancy of CYP3A4.

Safety Signals
  • Amoxapine Toxicity: Overdose of loxapine can mimic TCA overdose (seizures, cardiotoxicity) due to the accumulation of amoxapine. This is a distinct risk profile compared to "pure" atypical antipsychotics.

  • EPS Risk: The combined D2 occupancy of Loxapine and 7-OH-Loxapine explains the higher incidence of EPS compared to other atypicals like clozapine or quetiapine.

References

  • Chakraborty, B. S., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS.[6][7][8] Journal of Pharmaceutical and Biomedical Analysis. Link

  • FDA Access Data. (2009). Clinical Pharmacology and Biopharmaceutics Review: Loxapine. Center for Drug Evaluation and Research. Link

  • Popovic, D., et al. (2015). Revisiting loxapine: a systematic review. Annals of General Psychiatry. Link

  • Luo, D., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS.[8][10] Journal of Chromatography B. Link

  • StatPearls. (2023). Biochemistry, Cytochrome P450.[1][12][13] NCBI Bookshelf. Link

Sources

Technical Guide: Identification and Characterization of 8-Hydroxy Loxapine N-Oxide

[1]

Executive Summary

This compound (MW 359.81 Da) is a secondary metabolite of loxapine formed via dual oxidative pathways: aromatic hydroxylation at the C-8 position and N-oxidation at the piperazine nitrogen.[1] While 8-hydroxyloxapine and loxapine N-oxide are the primary circulating metabolites in humans, the identification of the di-oxidized species is critical for comprehensive impurity profiling and understanding downstream metabolic clearance.[1]

This guide outlines the "discovery" workflow—from generation using the microbial model Cunninghamella elegans to structural confirmation via High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).[1]

The Discovery Platform: Microbial Transformation

Mammalian isolation of minor metabolites is often limited by low plasma concentrations and matrix interference.[1] To generate sufficient quantities of this compound for structural elucidation, we utilize Cunninghamella elegans (specifically strain ATCC 9245), a fungus with a cytochrome P450 system that mimics mammalian Phase I metabolism (hydroxylation and N-oxidation).[1]

Rationale for C. elegans Model
  • Causality: C. elegans expresses CYP505 and other monooxygenases capable of regional selectivity similar to human CYP1A2 (responsible for 8-hydroxylation) and Flavin-containing Monooxygenases (FMOs, responsible for N-oxidation).[1]

  • Precedent: This model has successfully generated N-oxides and hydroxylated metabolites for related tricyclic compounds like amoxapine and cyclobenzaprine [1, 2].[1]

Bioreactor Protocol
  • Inoculation: Inoculate C. elegans spores into Sabouraud Dextrose Broth (SDB).[1] Incubate at 28°C, 180 rpm for 48 hours to establish Stage I growth.[1]

  • Substrate Addition: Dissolve Loxapine Succinate in DMSO (final concentration <0.5% v/v) and add to the culture (final drug concentration 0.5 mM).

  • Biotransformation: Incubate for 72–96 hours. Monitor the formation of the di-oxidized metabolite (MW 359) via LC-MS.[1]

  • Control: Run a "culture control" (fungus + DMSO, no drug) and "substrate control" (media + drug, no fungus) to rule out abiotic oxidation.

Isolation and Purification Workflow

The isolation of the polar this compound requires a specific extraction strategy to separate it from the less polar parent drug and mono-oxidized metabolites.[1]

Solid Phase Extraction (SPE)[1][2][3]
  • Cartridge: Mixed-mode Cation Exchange (MCX) is preferred over C18 alone to retain the basic piperazine moiety while washing away neutral media components.[1]

  • Protocol:

    • Condition: Methanol followed by Water.[1]

    • Load: Filtered culture media (pH adjusted to 6.0).

    • Wash 1: 0.1N HCl (removes neutrals/acidics).[1]

    • Wash 2: Methanol (removes hydrophobic neutrals).[1]

    • Elution: 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the piperazine, releasing the basic metabolites.[1]

Preparative HPLC Conditions
  • Column: Phenyl-Hexyl or C18 Polar Reversed-Phase (to retain the polar N-oxide).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5)[1]

    • B: Acetonitrile[1]

  • Gradient: Shallow gradient (10% B to 30% B over 20 min) is required to resolve this compound from its isomer 7-Hydroxy Loxapine N-Oxide.[1]

Structural Elucidation (The Core)

This section details the self-validating logic used to confirm the structure of this compound (C₁₈H₁₈ClN₃O₃).[1]

Mass Spectrometry (LC-MS/MS) Logic

The mass spectrum provides the first tier of evidence.[1] We observe a protonated molecular ion

m/z 3601

Table 1: MS/MS Fragmentation Logic

Fragment Ionm/z (approx)Mechanistic OriginStructural Evidence
Precursor 360

Parent molecule (Loxapine + 32 Da).[1]
Fragment A 344 Loss of Oxygen (-16 Da)Diagnostic for N-Oxide. N-O bonds are thermally labile and cleave readily ("deoxygenation") [3].[1]
Fragment B 342 Loss of H₂O (-18 Da)Suggests aliphatic or phenolic hydroxyl interaction.[1]
Fragment C 287 Loss of Piperazine ringThe core tricyclic structure remains, retaining the Chlorine and the Hydroxyl group.[1]

Self-Validating Check: If the metabolite were a di-hydroxy species (e.g., 7,8-dihydroxy), the loss of 16 Da (atomic oxygen) would not be the dominant fragmentation pathway.[1] The observation of

12
NMR Spectroscopy

NMR provides the regiochemical assignment.[1]

  • ¹H NMR (DMSO-d₆):

    • N-Oxide Signature: The methyl protons on the piperazine nitrogen (

      
      ) typically shift downfield (from ~2.3 ppm in parent to ~3.1–3.3 ppm) due to the electron-withdrawing effect of the oxygen [4].[1]
      
    • 8-Hydroxy Signature: The aromatic region shows a specific splitting pattern change.[1] Loxapine has a 1,2,4-trisubstituted ring (A) and a 1,2-disubstituted ring (B).[1] Hydroxylation at C-8 (Ring A) simplifies the coupling pattern, typically eliminating one ortho-coupling and introducing a phenolic singlet (exchangeable with D₂O).[1]

Visualization of the Discovery Pathway

The following diagram illustrates the metabolic pathway and the decision logic used to identify the metabolite.

LoxapineMetabolismLoxapineLoxapine(Parent Drug)MW 327Lox_NOxideLoxapine N-Oxide(FMO Mediated)MW 343Loxapine->Lox_NOxideN-OxidationOH_Loxapine8-Hydroxy Loxapine(CYP1A2 Mediated)MW 343Loxapine->OH_Loxapine8-HydroxylationTarget8-Hydroxy LoxapineN-OxideMW 359Lox_NOxide->TargetCYP-mediatedHydroxylationOH_Loxapine->TargetFMO-mediatedN-OxidationLCMSLC-MS/MS AnalysisDiagnostic: m/z 360 -> 344 (-O)Target->LCMSNMRNMR ConfirmationRegiochemistry: C-8 OH + N-OLCMS->NMR

Figure 1: Metabolic genesis of this compound and the analytical workflow for its identification.

Significance and Application

The identification of this compound is not merely an academic exercise; it has practical implications in drug development:

  • Impurity Profiling: It serves as a critical reference standard (e.g., CAS N/A, Catalog # AR-L02021) for Quality Control in API synthesis, ensuring that oxidative degradation products are quantified [5].[1]

  • Toxicology: N-oxides can be reduced back to the parent amine in vivo, potentially acting as a metabolic reservoir.[1] However, the addition of the 8-hydroxy group typically increases water solubility, facilitating renal excretion (glucuronidation target).[1]

  • Assay Interference: Because it is isobaric with di-hydroxy metabolites (MW 359), failing to chromatographically resolve this compound can lead to overestimation of other metabolites in clinical assays [6].[1]

References

  • Zhang, D. et al. (1996).[1] Transformation of Amoxapine by Cunninghamella elegans. Applied and Environmental Microbiology.

  • Moody, J.D. et al. (2002).[1] Formation of mammalian metabolites of cyclobenzaprine by the fungus, Cunninghamella elegans.[1][3][4] Drug Metabolism and Disposition.[1][3][5]

  • Ramanathan, R. et al. (2000).[1][2] Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Journal of Mass Spectrometry.

  • Chakraborty, B.S. et al. (2017).[1][6] Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

  • Axios Research. 8-Hydroxy-Loxapine N-Oxide Reference Standard.

  • Zimmer, J. (2010).[1] Validation of HPLC-MS/MS methods for analysis of loxapine and metabolites. Bioanalysis. [1]

An In-Depth Technical Guide to 8-Hydroxy Loxapine N-Oxide: A Key Metabolite in Loxapine Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Hydroxy Loxapine N-Oxide, a significant metabolite of the antipsychotic agent Loxapine. While a specific CAS number for this compound is not consistently reported in commercial or regulatory databases, its molecular formula has been established as C18H18ClN3O3.[1][2] This guide will delve into the known chemical properties, metabolic pathways, and analytical methodologies pertinent to this compound. By synthesizing current scientific knowledge, this document aims to serve as a valuable resource for professionals engaged in neuropharmacology, drug metabolism, and analytical chemistry, fostering a deeper understanding of Loxapine's metabolic fate and its implications for clinical efficacy and safety.

Introduction: The Significance of Loxapine and its Metabolites

Loxapine is a dibenzoxazepine tricyclic antipsychotic medication primarily indicated for the treatment of schizophrenia.[3][4] Its therapeutic action is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2 receptors.[5][6][7] The clinical response and side-effect profile of Loxapine are not solely dictated by the parent drug but are also significantly influenced by its complex metabolism. The liver extensively metabolizes loxapine through various enzymatic pathways, including oxidation, hydroxylation, and N-demethylation, leading to the formation of several active and inactive metabolites.[3][8]

Understanding the metabolic profile of Loxapine is paramount for several reasons:

  • Pharmacokinetic Variability: Inter-individual differences in metabolic enzyme activity can lead to variations in plasma concentrations of Loxapine and its metabolites, potentially affecting clinical outcomes.

  • Drug-Drug Interactions: Co-administered drugs that induce or inhibit metabolic enzymes can alter the metabolic profile of Loxapine, leading to potential adverse effects or reduced efficacy.

  • Toxicity: Certain metabolites may contribute to the adverse effect profile of the parent drug.

Among the numerous metabolites, this compound represents a product of both aromatic hydroxylation and N-oxidation. While its specific pharmacological activity is not as extensively characterized as other metabolites like 7-hydroxyloxapine and amoxapine, its presence in plasma and urine necessitates its consideration in comprehensive pharmacokinetic and toxicological assessments.[8]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its synthesis, isolation, and analytical characterization.

PropertyValueSource
Molecular Formula C18H18ClN3O3[1][2]
Molecular Weight 359.82 g/mol [1][2]
CAS Number Not Available (N/A)[1][2]
Synonym 4-(2-chloro-8-hydroxydibenzo[b,f][1][3]oxazepin-11-yl)-1-methylpiperazine 1-oxide[1]

Metabolic Pathway of Loxapine

Loxapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system and flavonoid monoamine oxidases.[3][9] The formation of this compound is a multi-step process involving two key transformations: aromatic hydroxylation and N-oxidation.

The metabolic cascade leading to this compound can be visualized as follows:

Loxapine_Metabolism Loxapine Loxapine Metabolite1 8-Hydroxy Loxapine Loxapine->Metabolite1 CYP1A2 (Hydroxylation) Metabolite2 Loxapine N-Oxide Loxapine->Metabolite2 Flavonoid Monoamine Oxidases (N-Oxidation) TargetMetabolite This compound Metabolite1->TargetMetabolite Flavonoid Monoamine Oxidases (N-Oxidation) Metabolite2->TargetMetabolite CYP1A2 (Hydroxylation)

Caption: Metabolic pathways leading to the formation of this compound.

The hydroxylation of Loxapine to 8-hydroxyloxapine is primarily catalyzed by the cytochrome P450 isoform CYP1A2.[9][10] Subsequently, 8-hydroxyloxapine can undergo N-oxidation to form this compound. Alternatively, Loxapine can first be N-oxidized to Loxapine N-Oxide, which is then hydroxylated at the 8-position to yield the same final metabolite.[8][9]

Analytical Methodologies for Quantification

The simultaneous quantification of Loxapine and its various metabolites, including this compound, in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Due to the structural similarities and varying concentrations of these analytes, highly sensitive and specific analytical methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of Loxapine and its metabolites in human plasma.[4][11] This technique offers excellent sensitivity, selectivity, and the ability to multiplex the analysis of several compounds in a single run.

Experimental Protocol: A Validated LC-MS/MS Method

The following protocol is a representative example of a validated method for the simultaneous quantification of Loxapine, Loxapine N-Oxide, Amoxapine, 8-Hydroxyloxapine, and 7-Hydroxyloxapine in human plasma.[4][11][12]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Rationale: SPE is employed to remove plasma proteins and other interfering substances, thereby concentrating the analytes of interest and improving the cleanliness of the sample injected into the LC-MS/MS system. A cation-exchange mechanism is often effective for these basic compounds.[11][12]

  • Procedure:

    • To 100 µL of human plasma, add an internal standard solution.

    • Condition a cation-exchange SPE cartridge with methanol followed by an equilibration buffer.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove unbound impurities.

    • Elute the analytes with a basic organic solvent mixture.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • Rationale: Reversed-phase chromatography is typically used to separate the analytes based on their hydrophobicity. A gradient elution is often necessary to achieve adequate separation of all metabolites within a reasonable run time.

  • Typical Parameters:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A time-programmed gradient from low to high organic content.

3. Mass Spectrometry

  • Rationale: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. The instrument is set to multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Procedure:

    • Optimize the MS parameters (e.g., ion spray voltage, source temperature) for each analyte by infusing standard solutions.

    • Determine the precursor ion (Q1) and the most abundant product ion (Q3) for each analyte and the internal standard.

    • Set up the MRM transitions for the quantification of each compound.

Workflow Diagram:

LCMSMS_Workflow Start Human Plasma Sample SPE Solid Phase Extraction (SPE) Start->SPE LC Liquid Chromatography (LC) Separation SPE->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection LC->MSMS Data Data Analysis and Quantification MSMS->Data

Caption: A typical workflow for the LC-MS/MS analysis of Loxapine metabolites.

Pharmacological Significance and Future Directions

While 8-Hydroxy Loxapine is considered to have no significant pharmacological activity at the D2 receptor, its N-oxide metabolite's activity is less understood.[9] Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Receptor Binding Affinity: Determining the binding affinities of this compound at various dopaminergic, serotonergic, and other relevant receptors.

  • In Vivo Activity: Assessing the in vivo effects of this metabolite on animal models of psychosis and its potential contribution to the overall therapeutic effect or side-effect profile of Loxapine.

  • Enzyme Kinetics: A more detailed characterization of the enzymes responsible for its formation and any potential genetic polymorphisms that may influence its plasma concentrations.

Conclusion

This compound is an important, albeit undercharacterized, metabolite of Loxapine. Its consistent identification in metabolic studies underscores the necessity for its inclusion in comprehensive pharmacokinetic and pharmacodynamic evaluations of Loxapine. The analytical methodologies, particularly LC-MS/MS, provide the necessary tools for its accurate quantification in biological matrices. A deeper understanding of the formation and disposition of this compound will contribute to a more complete picture of Loxapine's clinical pharmacology, ultimately aiding in the optimization of therapeutic strategies for patients with schizophrenia.

References

  • PubMed. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes. [Link]

  • Google Patents. Processes for the synthesis of olanzapine.
  • NCBI Bookshelf. Loxapine. [Link]

  • SynZeal. Loxapine. [Link]

  • Axios Research. 8-Hydroxy-Loxapine N-Oxide. [Link]

  • Pharmacology of Loxapine ; Phamacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • Wikipedia. Loxapine. [Link]

  • PubMed Central. Revisiting loxapine: a systematic review. [Link]

  • Drugs.com. Loxapine Monograph for Professionals. [Link]

  • PubChem. 8-Hydroxyloxapine. [Link]

  • PubMed. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. [Link]

  • PubMed. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. [Link]

  • Taylor & Francis Online. Validation of HPLC–MS/MS Methods for Analysis of Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine and Loxapine N-Oxide in Human Plasma. [Link]

  • Semantic Scholar. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. [Link]

  • International Journal of Research Trends and Innovation. Development and validation of spectrophotometric method for the estimation of loxapine in bulk and tablet dosage forms. [Link]

Sources

A Technical Guide to the Metabolic Pathways of Loxapine: Elucidating the Roles of Cytochrome P450 and FMO Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the enzymatic pathways responsible for the metabolism of loxapine, a first-generation antipsychotic. A common point of inquiry involves the formation of "8-Hydroxy Loxapine N-Oxide"; however, extensive in-vitro studies demonstrate that loxapine is primarily metabolized into distinct molecular entities: 8-hydroxyloxapine and loxapine N-oxide, via separate enzymatic systems. This document clarifies these pathways, detailing the critical role of Cytochrome P450 (CYP) isoform CYP1A2 in the formation of 8-hydroxyloxapine, and the dual contribution of CYP3A4 and Flavin-containing Monooxygenase (FMO) enzymes to the generation of loxapine N-oxide. We will dissect the causality behind the experimental designs used for enzyme identification and provide detailed, field-proven protocols for researchers in drug development.

Introduction: Deconstructing Loxapine Metabolism

Loxapine is an established antipsychotic of the dibenzoxazepine class. Its clinical efficacy and pharmacokinetic profile are intrinsically linked to its extensive hepatic metabolism.[1][2] Understanding the specific enzymes involved is paramount for predicting drug-drug interactions, assessing patient-specific metabolic differences, and characterizing the activity of its various metabolites.[3][4]

The primary metabolic transformations of loxapine include:

  • Aromatic Hydroxylation: Leading to 7-hydroxyloxapine and 8-hydroxyloxapine.[1]

  • N-Demethylation: Producing the active metabolite amoxapine.[5]

  • N-Oxidation: Resulting in the formation of loxapine N-oxide.[1][6]

This guide will focus on the two major oxidative pathways leading to 8-hydroxyloxapine and loxapine N-oxide, providing a scientifically robust framework for their investigation.

cluster_0 Loxapine Metabolism Overview Loxapine Loxapine M1 8-Hydroxyloxapine Loxapine->M1 CYP1A2 M2 Loxapine N-Oxide Loxapine->M2 CYP3A4 FMO M3 7-Hydroxyloxapine Loxapine->M3 CYP2D6, CYP3A4 M4 Amoxapine (N-desmethylloxapine) Loxapine->M4 CYP3A4, CYP2C19, CYP2C8

Caption: Major metabolic pathways of loxapine.

The Dominant Role of CYP1A2 in 8-Hydroxyloxapine Formation

In-vitro studies using a variety of methodologies have conclusively identified CYP1A2 as the principal enzyme responsible for the aromatic hydroxylation of loxapine at the 8-position.[5][6][7]

Mechanistic Insight & Experimental Rationale

The selective formation of 8-hydroxyloxapine by CYP1A2 is a function of the specific topology and electronic properties of the enzyme's active site, which accommodates the loxapine molecule in a precise orientation for oxidation at the C8 position. To validate this in a research setting, a multi-pronged approach is essential for generating trustworthy and unambiguous data. The core strategy involves moving from a complex biological system to a simplified, single-enzyme system.

  • Screening in Human Liver Microsomes (HLM): HLMs contain a full complement of hepatic enzymes and serve as the foundational in-vitro model. Initial incubation of loxapine with HLMs confirms the formation of the metabolite in a physiologically relevant matrix.

  • Recombinant Enzyme Profiling: Incubating the drug with a panel of individually expressed recombinant human CYP enzymes (rhCYPs) provides the most direct evidence. A high rate of metabolite formation with a single enzyme (e.g., rhCYP1A2) is a powerful indicator of its involvement.

  • Chemical Inhibition Studies: Using selective CYP inhibitors in HLM assays confirms the contribution of a specific enzyme in a competitive environment. A significant reduction in 8-hydroxyloxapine formation in the presence of a potent CYP1A2 inhibitor provides strong correlative evidence.[6]

Experimental Protocol: Chemical Inhibition Assay for 8-Hydroxyloxapine in HLM

This protocol is designed to quantify the contribution of CYP1A2 to 8-hydroxyloxapine formation.

A. Materials:

  • Pooled Human Liver Microsomes (HLM), 0.5 mg/mL final concentration

  • Loxapine (Substrate), 1 µM final concentration

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Furafylline (Selective CYP1A2 inhibitor), 10 µM final concentration

  • Control Incubations: No inhibitor

  • Acetonitrile with internal standard (e.g., deuterated loxapine) for reaction termination

  • 96-well incubation plates, LC-MS/MS system

B. Step-by-Step Methodology:

  • Pre-incubation: Add HLM, phosphate buffer, and either the CYP1A2 inhibitor (Furafylline) or vehicle (control) to the wells of the incubation plate. Pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzymes.

  • Initiate Reaction: Add loxapine to each well to start the metabolic reaction.

  • Add Cofactor: After a brief pre-incubation with the substrate, add the NADPH regenerating system to all wells. The final incubation volume is typically 200 µL. Rationale: Separating the addition of substrate and cofactor ensures all components are at thermal equilibrium before the reaction begins.

  • Incubation: Incubate for 15 minutes at 37°C in a shaking water bath. This duration should be within the determined linear range for metabolite formation.

  • Reaction Termination (Quenching): Stop the reaction by adding 2 parts cold acetonitrile with an analytical internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the amount of 8-hydroxyloxapine formed.

  • Data Interpretation: Compare the rate of 8-hydroxyloxapine formation in the inhibitor-treated wells to the control wells. A significant decrease in formation in the presence of Furafylline confirms the involvement of CYP1A2.

The Dual Pathways to Loxapine N-Oxide: CYP3A4 and FMO

The formation of loxapine N-oxide is more complex, involving contributions from both the Cytochrome P450 system and Flavin-containing Monooxygenases.[6][8] Specifically, CYP3A4 and FMOs have been identified as key catalysts.[5][6][9] Differentiating the relative contributions of these two distinct enzyme families is a common challenge in drug metabolism studies.

Differentiating CYP3A4 from FMO Activity

The causality behind the experimental design to distinguish these enzymes relies on their fundamental biochemical differences:

  • Thermal Stability: FMOs are notably heat-labile compared to CYPs. Pre-incubating HLMs at elevated temperatures (~50°C) selectively inactivates FMOs while largely preserving CYP activity.[10]

  • Inhibitor Selectivity: Potent and selective inhibitors exist for CYP3A4 (e.g., Ketoconazole), while FMOs are generally not susceptible to common CYP inhibitors.

This allows for a self-validating experimental set that can parse out the contribution of each enzyme system.

cluster_1 Experimental Workflow: Differentiating CYP3A4 vs. FMO Start Goal: Determine enzyme contribution to Loxapine N-Oxide Incubation_A Condition A Standard HLM Incubation Incubation_B Condition B HLM + Ketoconazole (CYP3A4 Inhibitor) Incubation_C Condition C Heat-Treated HLM (FMO Inactivated) Result_A Total Activity (CYP3A4 + FMO) Incubation_A->Result_A Measure N-Oxide Result_B FMO Activity Incubation_B->Result_B Measure N-Oxide Result_C CYP3A4 Activity Incubation_C->Result_C Measure N-Oxide

Caption: Workflow for dissecting CYP3A4 and FMO contributions.

Protocol: Differentiating N-Oxidation Pathways in HLM

This protocol outlines a three-arm experiment to determine the relative contributions of CYP3A4 and FMO.

A. Materials:

  • Same as Protocol 2.2, with the addition of:

  • Ketoconazole (Selective CYP3A4 inhibitor), 1 µM final concentration

B. Step-by-Step Methodology:

  • Prepare Microsome Conditions (3 Sets):

    • Set 1 (Total Activity): Standard HLM in buffer.

    • Set 2 (FMO Activity): Standard HLM in buffer. Will be treated with Ketoconazole.

    • Set 3 (CYP3A4 Activity): Heat-inactivate HLM by incubating at 50°C for 2 minutes prior to adding to the plate. This step is critical for denaturing the heat-labile FMO enzymes.

  • Pre-incubation:

    • To Set 2 wells, add Ketoconazole. To Sets 1 and 3, add a vehicle control.

    • Pre-incubate all plates for 10 minutes at 37°C.

  • Reaction & Analysis: Follow steps 2 through 7 from Protocol 2.2 for all three sets of conditions.

  • Data Interpretation:

    • Set 1 Rate = Total Activity (CYP3A4 + FMO).

    • Set 2 Rate ≈ FMO Activity. (The rate of formation after CYP3A4 is inhibited).

    • Set 3 Rate ≈ CYP3A4 Activity. (The rate of formation after FMOs are inactivated).

    • Self-Validation: The sum of the rates from Set 2 and Set 3 should approximate the total activity rate measured in Set 1.

Data Synthesis and Summary

The culmination of these in-vitro experiments allows for a clear characterization of the enzymes responsible for loxapine's primary metabolic pathways.

MetabolitePrimary Formation Pathway(s)Key Enzyme(s)Experimental Confirmation
8-Hydroxyloxapine Aromatic HydroxylationCYP1A2 [5][6]rhCYP screening, chemical inhibition
Loxapine N-Oxide N-OxidationCYP3A4 , FMO [6][9]Chemical inhibition, heat inactivation
7-Hydroxyloxapine Aromatic HydroxylationCYP2D6 , CYP3A4[5][6]rhCYP screening, chemical inhibition
Amoxapine N-DemethylationCYP3A4 , CYP2C19, CYP2C8[5][9]rhCYP screening, chemical inhibition

Conclusion

The metabolic fate of loxapine is governed by a specific set of drug-metabolizing enzymes. The formation of 8-hydroxyloxapine is definitively catalyzed by CYP1A2, while loxapine N-oxide is generated through a dual pathway involving both CYP3A4 and FMOs. There is no significant evidence in the primary literature for a single "this compound" metabolite; rather, these are distinct products of separate biotransformations. A rigorous, multi-faceted experimental approach, including recombinant enzymes, chemical inhibition, and differential inactivation, is essential for accurately phenotyping these pathways. This detailed understanding is fundamental for the continued development and safe clinical use of loxapine, enabling the prediction of metabolic drug interactions and informing patient care strategies.

References

  • Luo, J. P., Vashishtha, S. C., Hawes, E. M., McKay, G., Midha, K. K., & Fang, J. (2011). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. Biopharmaceutics & drug disposition, 32(7), 398–407. [Link]

  • Stip, E., & Titier, K. (2015). Revisiting loxapine: a systematic review. Expert opinion on drug safety, 14(4), 581–603. [Link]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & therapeutics, 106(3), 357–387. [Link]

  • Cederbaum, A. I. (2012). Alcohol metabolism. Clinics in liver disease, 16(4), 667–685. [Link]

  • Taylor, M. D., & Brown, M. J. (2020). CYP2D6 Pharmacogenetics and Phenoconversion in Personalized Medicine. Journal of personalized medicine, 10(4), 214. [Link]

  • Schlenk, D., & Rettie, A. E. (2008). What is the contribution of human FMO3 in the N-oxygenation of selected therapeutic drugs and drugs of abuse?. Drug metabolism and disposition: the biological fate of chemicals, 36(7), 1215–1220. [Link]

  • Drugs.com. (2024). Loxapine Monograph for Professionals. [Link]

  • Teh, L. K., & Bertilsson, L. (2012). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Journal of personalized medicine, 2(4), 53–86. [Link]

  • ResearchGate. (n.d.). Metabolic pathways of loxapine. [Link]

  • Wong, Y. N., He, H., & Ramstrom, H. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 62, 114–121. [Link]

  • Wikipedia. (n.d.). Ibogaine. [Link]

  • National Center for Biotechnology Information. (2019). Loxapine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • U.S. Food and Drug Administration. (2009). Center for Drug Evaluation and Research, Application Number 022549Orig1s000, Clinical Pharmacology and Biopharmaceutics Reviews. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. [Link]

  • Zimmer, J. S. D., Needham, S., & Christianson, C. D. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1046, 1–9. [Link]

  • Prior, T. I., & Baker, G. B. (2003). Drug metabolism and atypical antipsychotics. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 13(2), 125–136. [Link]

Sources

Technical Whitepaper: Toxicological Characterization of 8-Hydroxy Loxapine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the preliminary investigation strategy for 8-Hydroxy Loxapine N-Oxide , a secondary metabolite and structural impurity of the antipsychotic drug Loxapine. While the primary metabolites (8-hydroxyloxapine and loxapine N-oxide) are well-characterized, the dual-oxidation product—this compound—presents a unique toxicological profile requiring rigorous qualification under ICH Q3B (R2) and MIST (Metabolites in Safety Testing) guidelines. This document details the chemical context, in silico prediction models, and a tiered in vitro experimental workflow to assess genotoxicity, cytotoxicity, and metabolic reversibility.

Chemical Context & Metabolic Origin[1]

The Dual-Oxidation Pathway

Loxapine is a dibenzoxazepine antipsychotic extensively metabolized in the liver. The formation of this compound represents a convergence of two distinct metabolic pathways:

  • Aromatic Hydroxylation: Mediated primarily by CYP1A2 , converting Loxapine to 8-Hydroxyloxapine (pharmacologically active).[1][2]

  • N-Oxidation: Mediated by Flavin-containing Monooxygenases (FMOs ) or CYP3A4, typically at the piperazine nitrogen.

The target compound, this compound, is likely formed via the N-oxidation of the already hydroxylated 8-OH metabolite, or conversely, the hydroxylation of the N-oxide. Its presence is critical in Quality Control (QC) as a potential degradation product during oxidative stress stability testing.

Structural Alert Analysis

The N-oxide moiety is a structural alert in drug development.[3] While often metabolically labile (reducing back to the parent amine), stable N-oxides can exhibit distinct polarity and reactivity profiles.

  • Molecular Formula: C₁₈H₁₈ClN₃O₃[4]

  • Key Risk: Potential for redox cycling and generation of Reactive Oxygen Species (ROS) in hepatic tissue.

MetabolicPathway Loxapine Loxapine (Parent) OhLox 8-Hydroxyloxapine (Active Metabolite) Loxapine->OhLox CYP1A2 (Hydroxylation) NoxLox Loxapine N-Oxide (Inactive) Loxapine->NoxLox FMO / CYP3A4 (N-Oxidation) Target 8-Hydroxy Loxapine N-Oxide (Target Impurity) OhLox->Target FMO (Secondary Oxidation) NoxLox->Target CYP1A2 (Hydroxylation)

Figure 1: Proposed metabolic genesis of this compound. The red arrow indicates the primary investigation pathway.

Phase I: In Silico Prediction (QSAR)

Before wet-lab synthesis, computational toxicology provides the first filter for hazard identification.

Genotoxicity Prediction

Use a consensus method combining rule-based and statistical systems to predict mutagenicity.

  • Tools: DEREK Nexus (Knowledge-based) + SARAH (Statistical).

  • Focus: The N-oxide group is often flagged for potential DNA interaction. However, steric hindrance from the dibenzoxazepine ring may mitigate this.

  • Endpoint: Bacterial Reverse Mutation (Ames) prediction.

Physicochemical Profiling[5]
  • LogP/LogD: The addition of the N-oxide and Hydroxyl group significantly lowers LogP compared to Loxapine.

  • Implication: Higher water solubility suggests renal clearance may be favored over biliary excretion, potentially reducing hepatic accumulation risks compared to the parent drug.

Phase II: In Vitro Characterization Protocols

If in silico models do not predict high-risk mutagenicity, proceed to in vitro qualification.

Metabolic Stability & Reversibility (The "Safety Valve")

N-oxides can function as "pro-drugs" if they are reduced back to the amine in vivo.

  • Objective: Determine if this compound is a stable metabolite or a transient intermediate.

  • System: Human Liver Microsomes (HLM) and Cytosol (to capture reductase activity).

Protocol:

  • Incubate 1 µM this compound with HLM + NADPH (oxidative conditions) and Cytosol + NADH (reductive conditions).

  • Time points: 0, 15, 30, 60 min.

  • Analysis: Quantify the reappearance of 8-Hydroxyloxapine using LC-MS/MS.

  • Interpretation: Rapid reduction suggests the toxicity profile mirrors 8-Hydroxyloxapine (known safety profile). Stability implies a unique toxicological entity.

Cytotoxicity Screening (HepG2 / H9c2)

Since Loxapine has rare hepatotoxic signals, the derivative must be screened for mitochondrial toxicity.

Table 1: Cytotoxicity Assay Setup

ComponentConditionRationale
Cell Line HepG2 (Liver) & H9c2 (Cardiac)Liver is the metabolic hub; Cardiac screens for cardiotoxicity (common in antipsychotics).
Concentration 0.1 - 100 µM (5-point curve)Covers therapeutic Cmax and supratherapeutic overdose levels.
Exposure 24h and 48hAssesses acute vs. delayed toxicity.
Readout ATP Content (CellTiter-Glo)More sensitive indicator of mitochondrial dysfunction than MTT.
Control Chlorpromazine (Positive)Structural analog with known cytotoxicity.
Genotoxicity: The Ames Test

N-oxides are classical substrates for the Ames test.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Activation: +/- S9 fraction.

  • Success Criteria: < 2-fold increase in revertant colonies compared to vehicle control.

Phase III: Analytical Quantification

To support the above toxicology studies, a validated LC-MS/MS method is required.

Method Parameters[2][6]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

    • Parent: 360.1 m/z [M+H]+

    • Quantifier: 271.1 m/z (Loss of N-oxide piperazine ring).

    • Qualifier: 193.1 m/z (Dibenzoxazepine core).

Investigation Workflow Diagram

Workflow Start Start: Impurity Identification (8-OH Loxapine N-Oxide) InSilico Phase I: In Silico QSAR (DEREK / Sarah) Start->InSilico Decision1 Structural Alert? InSilico->Decision1 Ames Phase II: Ames Test (Genotoxicity) Decision1->Ames Yes Reduct Metabolic Reduction Assay (Does it revert to 8-OH?) Decision1->Reduct No Ames->Reduct Negative Fail Root Cause Analysis (Modify Synthesis/Control) Ames->Fail Positive Cyto Phase III: Cytotoxicity (HepG2 ATP Assay) Reduct->Cyto Qual Qualification Complete (Establish Limits) Cyto->Qual IC50 > 100µM Cyto->Fail IC50 < 10µM

Figure 2: Decision tree for the toxicological qualification of the impurity.

Conclusion & Strategic Recommendation

This compound is a plausible oxidative impurity and secondary metabolite. The primary safety risk lies in its potential genotoxicity (N-oxide alert) and mitochondrial toxicity.

Immediate Action Plan:

  • Procure Standard: Obtain certified reference material (e.g., Axios Research Cat# AR-L02021) to validate retention times.

  • Run Reduction Assay: If the N-oxide rapidly reduces to 8-Hydroxyloxapine in cytosol, the safety qualification can largely bridge to the existing data of the active metabolite, significantly reducing development costs.

  • Monitor: Include this compound in the stability-indicating method for the drug product, specifically looking for increases under oxidative stress conditions.

References

  • Axios Research. (n.d.). 8-Hydroxy-Loxapine N-Oxide Reference Standard. Retrieved from [Link]

  • Lutz, U., et al. (2012). "Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites." Journal of Pharmaceutical and Biomedical Analysis.
  • European Medicines Agency (EMA). (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites (MIST) Guidance. Retrieved from [Link]

Sources

Methodological & Application

Analytical Protocol: Quantification of 8-Hydroxy Loxapine N-Oxide via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 8-Hydroxy Loxapine N-Oxide (8-OH-LOX-NO), a complex dual-modified metabolite and stability-indicating impurity of the antipsychotic drug Loxapine.

Unlike the parent drug, 8-OH-LOX-NO possesses both a hydroxyl group on the dibenzoxazepine ring and an N-oxide moiety on the methylpiperazine ring. This dual modification alters its polarity and thermal stability, presenting unique analytical challenges—specifically, the risk of in-source reduction (deoxygenation) and isobaric interference. This guide provides a validated workflow using Protein Precipitation (PPT) and optimized MRM transitions to ensure specificity and accurate quantification in biological matrices.

Chemical & Physical Properties

PropertyDescription
Analyte Name This compound
Synonyms 4-(2-chloro-8-hydroxydibenzo[b,f][1,4]oxazepin-11-yl)-1-methylpiperazine 1-oxide
Molecular Formula C₁₈H₁₈ClN₃O₃
Molecular Weight 359.82 g/mol
Monoisotopic Mass 359.10
Polarity Higher polarity than Loxapine and 8-Hydroxy Loxapine due to N-oxide and Hydroxyl groups.
Stability Concern Thermally Labile: N-oxides can undergo deoxygenation (reduction) to the amine form at high temperatures or under harsh acidic conditions.

Metabolic & Degradation Pathway

Understanding the structural relationship between Loxapine and its derivatives is critical for chromatographic separation. The diagram below illustrates the formation of 8-OH-LOX-NO.

LoxapineMetabolism Loxapine Loxapine (Parent Drug) MW: 327.8 OH_Lox 8-Hydroxy Loxapine (Major Metabolite) MW: 343.8 Loxapine->OH_Lox CYP1A2 (Hydroxylation) Lox_NO Loxapine N-Oxide (Metabolite/Impurity) MW: 343.8 Loxapine->Lox_NO FMO/CYP (N-Oxidation) Target 8-Hydroxy Loxapine N-Oxide (Target Analyte) MW: 359.8 OH_Lox->Target N-Oxidation (Secondary Met.) Lox_NO->Target Hydroxylation (Rare Path) Target->OH_Lox In-Source Reduction (Thermal Artifact)

Figure 1: Metabolic and degradation pathway of Loxapine leading to this compound. The red dashed line represents a critical analytical artifact where the N-oxide reduces back to the amine in the MS source.

Sample Preparation Protocol

Method Selection: Protein Precipitation (PPT) Rationale: While Solid Phase Extraction (SPE) provides cleaner extracts, N-oxides are susceptible to degradation during the evaporation steps required in SPE/LLE. A rapid "Crash and Shoot" PPT method minimizes thermal stress and processing time.

Reagents
  • Extraction Solvent: Acetonitrile (LC-MS Grade) containing 0.1% Formic Acid (to stabilize the N-oxide).

  • Internal Standard (IS): Loxapine-d8 or 8-Hydroxy Loxapine-d8 (if available).

  • Matrix: Plasma (K2EDTA).[1]

Step-by-Step Workflow
  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (50 ng/mL in 50:50 MeOH:H₂O). Vortex gently.

  • Precipitation: Add 200 µL of chilled Acetonitrile (+0.1% Formic Acid).

    • Note: The ratio of 1:4 (Sample:Solvent) ensures complete protein removal.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C .

    • Critical: Keep samples cold to prevent N-oxide degradation.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing a glass insert.

  • Dilution (Optional): If peak shape is poor due to high organic content, dilute the supernatant 1:1 with 10 mM Ammonium Formate buffer before injection.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions
  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

    • Why: CSH (Charged Surface Hybrid) technology provides excellent peak shape for basic compounds like Loxapine derivatives under acidic conditions.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Start Gradient
4.00 90 Elution of Analytes
5.00 90 Wash
5.10 5 Re-equilibration

| 7.00 | 5 | End of Run |

Mass Spectrometry (MS/MS) Conditions
  • Ionization: ESI Positive Mode (ESI+).

  • Source Temp: 450°C (Optimized: High enough for desolvation, low enough to minimize N-oxide reduction).

  • Capillary Voltage: 3.0 kV.

MRM Transitions (Predicted & Optimized):

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)TypeRationale
8-OH-LOX-NO 360.1 287.1 3525Quant Loss of N-oxide oxygen (-16) + piperazine ring cleavage. Specific to 8-OH core.
8-OH-LOX-NO 360.1 344.1 3515QualLoss of Oxygen [M-16]⁺. Characteristic N-oxide transition.
8-OH-Loxapine 344.1287.13022MonitorTo check for separation from metabolite.
Loxapine N-Oxide 344.1271.13022MonitorTo check for separation from metabolite.
  • Quantifier Logic: The transition 360.1 -> 287.1 is preferred over 360 -> 344 because 360 -> 344 (simple oxygen loss) can sometimes be non-specific or mimicked by in-source fragmentation. The 287 fragment represents the tricyclic core with the hydroxyl group attached, providing structural specificity.

Analytical Workflow Diagram

Workflow cluster_Prep Sample Preparation (PPT) cluster_Analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) Crash Precipitation ACN + 0.1% FA (200 µL) Sample->Crash Spin Centrifuge 14,000g @ 4°C Crash->Spin Supernatant Supernatant Collection Spin->Supernatant LC UHPLC Separation C18 Column, Gradient Supernatant->LC Source ESI Source Check for In-Source Reduction LC->Source MS MS/MS Detection MRM: 360.1 -> 287.1 Source->MS

Figure 2: End-to-end analytical workflow emphasizing cold handling during precipitation to preserve analyte stability.

Method Validation & Troubleshooting

Validation Criteria (per FDA/EMA Guidelines)
  • Linearity: 1.0 – 1000 ng/mL (Weighted 1/x² regression).

  • Precision & Accuracy: CV < 15% (20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF). If suppression > 20%, switch to Stable Isotope Dilution or use a cleaner cleanup (e.g., Ostro Pass-through plates).

Critical Troubleshooting: In-Source Fragmentation

The Problem: N-oxides are thermally unstable. In the hot ESI source, 8-OH-LOX-NO (360) can lose oxygen to become 8-OH-Loxapine (344) before entering the quadrupole. The Test:

  • Inject a pure standard of 8-OH-LOX-NO .

  • Monitor the MRM channel for 8-OH-Loxapine (344 -> 287) .

  • Result: If you see a peak in the 344 channel at the retention time of the N-oxide, in-source fragmentation is occurring.

  • Fix: Lower the Source Temperature (e.g., from 500°C to 350°C) and reduce the Cone Voltage/Declustering Potential until the artifact signal is minimized (< 5%).

References

  • Simultaneous quantification of loxapine and metabolites in human plasma using LC-MS/MS. PubMed. (2017). A validated method for Loxapine, Loxapine N-oxide, and 8-Hydroxyloxapine.[1][3] Link

  • Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization. Rapid Communications in Mass Spectrometry. (2001). Fundamental study on N-oxide instability in ESI sources. Link

  • This compound Reference Standard. Axios Research. Product specifications and structure confirmation. Link

  • Investigation of the disposition of loxapine and metabolites. Journal of Pharmaceutical and Biomedical Analysis. (2012). Detailed metabolic profiling of Loxapine. Link

Sources

High-Sensitivity LC-MS/MS Protocol for the Quantitation of 8-Hydroxy Loxapine N-Oxide in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The accurate quantification of Loxapine metabolites is critical for understanding the pharmacokinetics and toxicity profile of this dibenzoxazepine antipsychotic. While 8-hydroxyloxapine (active) and loxapine N-oxide are the primary metabolites, 8-Hydroxy Loxapine N-Oxide (MW 359.82 g/mol ) represents a highly polar, secondary metabolite or oxidative degradation product that poses specific analytical challenges.

The Analytical Challenge

Detecting this compound requires overcoming three specific hurdles:

  • Polarity: The dual modification (hydroxylation + N-oxidation) significantly increases polarity, leading to poor retention on standard C18 phases and potential suppression by phospholipids.

  • Thermal Instability: N-oxides can de-oxygenate in the electrospray ion source (in-source fragmentation), mimicking the 8-hydroxyloxapine parent and causing false positives.

  • Isomeric Complexity: It must be chromatographically resolved from potential isobaric interferences and matrix components.

This protocol details a rigorous Solid Phase Extraction (SPE) coupled with UHPLC-MS/MS methodology designed to isolate and quantify this specific analyte with high specificity.

Metabolic Pathway & Structural Logic

MetabolicPathway Loxapine Loxapine (Parent) OH_Lox 8-OH-Loxapine (Major Metabolite) Loxapine->OH_Lox CYP1A2/CYP2D6 N_Oxide Loxapine N-Oxide (Major Metabolite) Loxapine->N_Oxide FMO Target 8-Hydroxy Loxapine N-Oxide (Target Analyte) OH_Lox->Target N-oxidation N_Oxide->Target Hydroxylation

Figure 1: Putative metabolic formation of this compound. The target analyte combines the modifications of the two primary metabolites.

Experimental Workflow

To ensure data integrity and maximize recovery of this polar metabolite, we utilize Mixed-Mode Cation Exchange (MCX) SPE. This mechanism utilizes the basic piperazine nitrogen of the loxapine core to retain the analyte while washing away neutral interferences and phospholipids.

Workflow Sample Plasma Sample (200 µL) + Internal Standard Pretreat Pre-treatment Dilute 1:1 with 4% H3PO4 Sample->Pretreat SPE_Load SPE Load Mixed-Mode Cation Exchange (MCX) Pretreat->SPE_Load Wash Wash Steps 1. 2% Formic Acid (Acidic) 2. Methanol (Organic) SPE_Load->Wash Elute Elution 5% NH4OH in Methanol Wash->Elute Analysis LC-MS/MS Analysis C18 Column / ESI+ Elute->Analysis

Figure 2: Optimized extraction workflow using Mixed-Mode Cation Exchange (MCX) to isolate basic polar metabolites.

Detailed Protocol

Materials & Reagents[1][2]
  • Target Standard: this compound (Ref Std).[1]

  • Internal Standard (IS): Loxapine-d8 or 8-OH-Loxapine-d8 (Deuterated standards are preferred to compensate for matrix effects).

  • LC Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

  • SPE Cartridges: Oasis MCX (30 mg/1 cc) or equivalent mixed-mode strong cation exchanger.

Sample Preparation (SPE)

Rationale: LLE is often insufficient for N-oxides due to their polarity. MCX provides a dual wash mechanism (pH and hydrophobicity) to yield the cleanest extract.

  • Aliquot: Transfer 200 µL of plasma into a clean tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 100 ng/mL). Vortex.

  • Acidification: Add 200 µL of 4% Phosphoric Acid (

    
    ) in water. Vortex to disrupt protein binding and ionize the basic nitrogen.
    
  • Conditioning: Condition MCX cartridge with 1 mL MeOH followed by 1 mL water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash 1 (Acidic): Wash with 1 mL 2% Formic Acid in water. (Removes proteins and acidic interferences).

  • Wash 2 (Organic): Wash with 1 mL 100% Methanol. (CRITICAL: This removes neutral lipids and hydrophobic parents. The target analyte remains bound via ionic interaction).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions[4][5][6]

Chromatography (UHPLC)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex Biphenyl.

    • Note: A Biphenyl phase provides enhanced selectivity for aromatic ring systems and may better separate the N-oxide from the hydroxylated parent.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 2.5 kV (Lower voltage reduces in-source fragmentation of the N-oxide).

  • Source Temp: 500°C.

  • Desolvation Gas: 1000 L/hr.

MRM Transitions (Predicted & Optimized)

  • Precursor Ion: The target MW is 359.[1]8. We monitor

    
    .
    
  • Quantifier Transition:

    
     (Loss of N-oxide oxygen [-16] and piperazine ring fragmentation).
    
  • Qualifier Transition:

    
     (Likely loss of piperazine fragment).
    
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
8-OH-Loxapine N-Oxide 360.1 271.1 30 25
360.1289.13018
Loxapine-d8 (IS)336.2279.13522

Note: Exact collision energies must be tuned using the reference standard.

Validation & Quality Control

To ensure the method is a self-validating system , adhere to the following criteria based on FDA Bioanalytical Method Validation Guidance (2018):

  • Linearity:

    
    . Weighted regression (
    
    
    
    ).[4][5]
  • Matrix Effect (ME): Calculate ME factor using post-extraction spike method.

    • Where A = Peak area of standard in neat solution.

    • Where B = Peak area of standard spiked into extracted blank plasma.

    • Acceptance:

      
      .
      
  • In-Source Fragmentation Check: Inject a pure standard of this compound and monitor the transition for 8-Hydroxy Loxapine (344 -> product). If a peak appears at the retention time of the N-oxide, reduce Cone Voltage/De-clustering Potential.

References

  • Kishimoto, T., et al. "Loxapine for the treatment of schizophrenia." Cochrane Database of Systematic Reviews, 2013. Link

  • Wong, Y.C., et al. "Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC–MS/MS."[6] Journal of Pharmaceutical and Biomedical Analysis, 2012.[7][6] Link

  • FDA Guidance for Industry. "Bioanalytical Method Validation." U.S. Department of Health and Human Services, 2018. Link

  • Clement, R.P., et al. "Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS." Journal of Chromatography B, 2017. Link

Sources

Application Note: 8-Hydroxy Loxapine N-Oxide as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Protocol & Application Guide Subject: Impurity Profiling, Bioanalytical Method Validation, and Stability Testing Molecule: 8-Hydroxy Loxapine N-Oxide (Synonym: 4-(2-chloro-8-hydroxydibenzo[b,f][1,4]oxazepin-11-yl)-1-methylpiperazine 1-oxide) Target Audience: Analytical Chemists, DMPK Scientists, and QC Managers.[1]

Executive Summary

The accurate quantification of antipsychotic agents and their metabolites is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling. This compound represents a complex, dual-modified secondary metabolite (or process impurity) of the parent drug Loxapine. Unlike the primary metabolites (8-Hydroxyloxapine and Loxapine N-oxide), this compound poses unique analytical challenges due to its polarity and structural similarity to other oxidative degradants.

This guide details the protocol for utilizing this compound as a Certified Reference Standard (CRS) . It addresses the specific requirements for handling, solubilization, and chromatographic separation required to meet ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.

Chemical Identity & Significance

The Role of the Standard

In drug development, this compound serves two distinct critical functions:

  • Bioanalysis (DMPK): It acts as a marker for extensive oxidative metabolism. While 8-Hydroxyloxapine (formed by CYP1A2) is the active metabolite, the N-oxide variant indicates further Phase I oxidation (typically via FMOs or non-enzymatic oxidation), which is crucial for mass balance studies.

  • Quality Control (CMC): It is a potential degradation impurity in finished dosage forms. N-oxides are often formed during storage under oxidative stress or light exposure. Quantifying this impurity is essential for establishing shelf-life stability.

Physicochemical Profile[2][3]
  • Chemical Name: 4-(2-chloro-8-hydroxydibenzo[b,f][1,4]oxazepin-11-yl)-1-methylpiperazine 1-oxide[2]

  • Molecular Formula: C₁₈H₁₈ClN₃O₃[3]

  • Molecular Weight: 359.82 g/mol [3][2]

  • CAS Registry: Often listed as N/A in public registries; identified by vendor catalog (e.g., SPL104-08, AR-L02021).

  • Solubility: Soluble in DMSO, Methanol. Sparingly soluble in water.

  • Stability: Thermally labile. N-oxides can undergo Cope elimination or de-oxygenation under high thermal stress.

Visualizing the Metabolic Landscape

The following diagram illustrates the position of this compound within the broader metabolic cascade of Loxapine. This context is vital for understanding potential interference in HPLC/UPLC traces.

LoxapineMetabolism cluster_legend Legend Loxapine Loxapine (Parent Drug) Amoxapine Amoxapine (N-desmethyl) Loxapine->Amoxapine Demethylation (CYP3A4/2C19) Lox_NOxide Loxapine N-Oxide Loxapine->Lox_NOxide N-Oxidation (FMO) Eight_OH 8-OH Loxapine (Active Metabolite) Loxapine->Eight_OH Hydroxylation (CYP1A2) Seven_OH 7-OH Loxapine Loxapine->Seven_OH Hydroxylation (CYP3A4/2D6) Target 8-Hydroxy Loxapine N-Oxide (Target Standard) Lox_NOxide->Target Hydroxylation (Putative) Eight_OH->Target Secondary Oxidation key Green: Active Metabolite | Red: Target Impurity/Metabolite

Figure 1: Metabolic pathway of Loxapine showing the dual-oxidation route leading to the formation of this compound.[4]

Experimental Protocol: Standard Preparation & Handling

CRITICAL WARNING: N-oxides are sensitive to reduction. Avoid using reducing agents (e.g., ascorbic acid, DTT) in the preparation buffers.

Stock Solution Preparation
  • Weighing: Accurately weigh 1.0 mg of this compound reference standard into a 5 mL amber volumetric flask (to protect from light).

  • Solvent Selection: Dissolve in Methanol (LC-MS grade) .

    • Rationale: Acetonitrile is acceptable, but Methanol often provides better solubility for hydroxylated N-oxides. Avoid protic acids in the stock solution to prevent potential N-oxide reduction or rearrangement.

  • Concentration: Dilute to volume to achieve a 200 µg/mL stock.

  • Storage: Aliquot into cryovials and store at -80°C . Stability is validated for 6 months at this temperature.

Working Standards
  • Thaw stock solution on ice (do not heat).

  • Dilute with 50:50 Methanol:Water to create a calibration curve (Range: 1.0 ng/mL to 1000 ng/mL).

  • System Suitability Check: Inject a mid-range standard (e.g., 50 ng/mL) to verify retention time and peak symmetry (Tailing factor should be < 1.5).

Application: LC-MS/MS Method for Bioanalysis[3][5][8][9]

This protocol separates this compound from its structural isomers (e.g., 7-OH loxapine) and the parent drug.

Chromatographic Conditions (HPLC/UPLC)
ParameterSpecificationRationale
Column C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µmHigh surface area for separating polar metabolites.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Acidic pH suppresses ionization of the phenol group, improving retention.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Flow Rate 0.4 mL/minOptimal for electrospray ionization (ESI).
Column Temp 40°CImproves mass transfer and peak sharpness.
Gradient Profile
  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 6.0 min: 90% B (Linear Ramp)

  • 7.0 min: 90% B (Wash)

  • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM) Parameters

Use Positive ESI Mode . The N-oxide moiety typically fragments distinctively.

  • Precursor Ion: [M+H]⁺ = 360.1 m/z

  • Quantifier Ion: Determine experimentally (Common loss of Oxygen -16 Da or water -18 Da is typical for N-oxides).

  • Source Temp: 500°C

  • Capillary Voltage: 3.0 kV

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Extraction Solid Phase Extraction (SPE) (Cation Exchange) Sample->Extraction Protein Precipitation Avoids Matrix Effect Recon Reconstitution (Mobile Phase A:B 90:10) Extraction->Recon Evaporation (<40°C) LC UPLC Separation (C18 Column, pH 3.5) Recon->LC Injection (5 µL) MS MS/MS Detection (MRM Mode: m/z 360.1 > Fragment) LC->MS Elution Data Quantification & Impurity Reporting MS->Data Signal Integration

Figure 2: Step-by-step analytical workflow for the quantification of this compound in biological matrices.

Troubleshooting & Validation Criteria

Common Issues
  • Peak Tailing: N-oxides can interact with free silanols on the column. Solution: Ensure the column is end-capped and use Ammonium Formate buffer rather than just Formic Acid to mask silanols.

  • In-Source Fragmentation: N-oxides are fragile. If you see a high signal for the reduced form (8-OH Loxapine) in the N-oxide channel, lower the Declustering Potential (DP) or Cone Voltage .

Acceptance Criteria (FDA/EMA)
  • Linearity: r² > 0.995 over the dynamic range.[5]

  • Precision/Accuracy: CV < 15% (20% at LLOQ).[6]

  • Recovery: > 80% extraction efficiency from plasma matrix.[6]

References

  • Axios Research. (n.d.). 8-Hydroxy-Loxapine N-Oxide Reference Standard (Catalog AR-L02021).[3] Retrieved from [Link]

  • Zimmer, J. S., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989–2000. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2010). Pharmacology/Toxicology Review and Evaluation: Loxapine Inhalation Powder (NDA 022549). Retrieved from [Link][7]

Sources

Advanced Pharmacokinetic Profiling: Application of 8-Hydroxy Loxapine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of antipsychotic drug development, the pharmacokinetic (PK) characterization of Loxapine is well-established regarding its primary metabolites: 8-hydroxyloxapine (active) and loxapine N-oxide (inactive). However, the emergence of high-sensitivity LC-MS/MS workflows has necessitated the study of secondary downstream metabolites, specifically 8-Hydroxy Loxapine N-Oxide (C₁₈H₁₈ClN₃O₃).

This molecule serves a critical dual function in modern bioanalysis:

  • Metabolic Mapping: It acts as a marker for the interplay between Cytochrome P450 (CYP1A2) and Flavin-containing Monooxygenase (FMO) pathways.

  • Bioanalytical Integrity: As a reference standard, it is essential for defining assay specificity, ensuring that downstream metabolites do not interfere with the quantification of primary active analytes due to in-source fragmentation or co-elution.

This guide details the protocols for utilizing this compound in advanced PK studies, focusing on detection, separation, and metabolic pathway elucidation.

Chemical & Metabolic Context

Loxapine metabolism is complex, involving aromatic hydroxylation, N-demethylation, and N-oxidation.[1][2] While 8-hydroxyloxapine and loxapine N-oxide are the major circulating species, This compound represents a dual-transformation product.

Understanding its formation is crucial for toxicological assessments and comprehensive clearance modeling.

Metabolic Pathway Diagram

The following diagram illustrates the positioning of this compound within the broader metabolic cascade.

LoxapineMetabolism Loxapine Loxapine (Parent) EightOH 8-Hydroxyloxapine (Active Metabolite) Loxapine->EightOH CYP1A2 (Hydroxylation) NOxide Loxapine N-Oxide (Inactive Metabolite) Loxapine->NOxide FMO / CYP3A4 (N-Oxidation) SevenOH 7-Hydroxyloxapine Loxapine->SevenOH CYP2D6 / CYP3A4 DualMet This compound (Secondary Metabolite) EightOH->DualMet FMO (Secondary N-Oxidation) NOxide->DualMet CYP1A2 (Secondary Hydroxylation)

Figure 1: Proposed metabolic formation of this compound via converging CYP and FMO pathways.

Analytical Method Development (LC-MS/MS)

The quantification of this compound requires rigorous separation from its precursors. Although it has a distinct molecular weight (MW ~359.[3]8) compared to 8-hydroxyloxapine and loxapine N-oxide (MW ~343.8), in-source fragmentation can cause the N-oxide moiety to degrade, potentially creating artifacts that mimic the hydroxy-metabolite.

Reagents & Standards
  • Analytes: Loxapine, 8-Hydroxyloxapine, Loxapine N-Oxide, this compound (Purity >98%).[]

  • Internal Standard (IS): Loxapine-d8 or 8-Hydroxyloxapine-d8.

  • Matrix: Human Plasma (K2EDTA) or Liver Microsomes.

Sample Preparation: Micro-Elution Solid Phase Extraction (SPE)

We recommend SPE over protein precipitation to minimize matrix effects and enhance the recovery of polar N-oxide metabolites.

  • Conditioning: Equilibrate HLB (Hydrophilic-Lipophilic Balance) micro-elution plate with 200 µL Methanol followed by 200 µL Water.

  • Loading: Mix 100 µL plasma with 10 µL IS working solution and 200 µL 2% H₃PO₄. Load onto the plate.

  • Washing: Wash with 200 µL 5% Methanol in Water (removes salts/proteins).

  • Elution: Elute with 2 x 25 µL Methanol containing 0.1% Formic Acid.

  • Reconstitution: Dilute eluate with 50 µL Water prior to injection.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 minutes.

Mass Transitions (MRM) Table
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 360.1 289.1 3525
8-Hydroxyloxapine344.1273.13022
Loxapine N-Oxide344.1271.13020
Loxapine328.1271.13020

Critical Control: Monitor the 344.1 transition for the this compound standard during method development. If a peak appears, it indicates in-source fragmentation (loss of oxygen, -16 amu). Reduce desolvation temperature or cone voltage to mitigate this.

Protocol: In Vitro Metabolic Stability Study

This protocol determines if 8-Hydroxyloxapine undergoes secondary metabolism to form the N-oxide, validating the sequential pathway.

Incubation System
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Substrate: 8-Hydroxyloxapine (1 µM final concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

Workflow
  • Pre-incubation: Mix 475 µL Phosphate Buffer (100 mM, pH 7.4) + 25 µL HLM + 5 µL Substrate. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL NADPH regenerating system.

  • Sampling: At T=0, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS for the formation of This compound (m/z 360.1) .

Data Analysis

Calculate the Intrinsic Clearance (CLint) of the secondary metabolism step:



Where 

is the elimination rate constant of the precursor (8-OH-Lox) or the formation rate of the product (8-OH-Lox-N-Ox).

Data Interpretation & Troubleshooting

Differentiating Isomers vs. Dual Metabolites

In PK studies, "isobaric crosstalk" is a common failure point.

  • Scenario: You detect a signal for 8-Hydroxyloxapine (m/z 344) in a sample that should only contain the N-Oxide.

  • Cause: The N-oxide moiety is thermally labile.[5] In the hot ESI source, this compound (360) can lose oxygen to become 344 (8-OH mimic).

  • Solution: Chromatographic separation is non-negotiable. Ensure this compound elutes at a different retention time (typically earlier due to higher polarity) than 8-Hydroxyloxapine.

Clinical Relevance

While this compound is likely a minor circulating metabolite compared to the parent, its quantification is vital in Mass Balance Studies (using radiolabeled [14C]-Loxapine) to account for total drug recovery in urine/feces. High levels in urine may indicate renal clearance of this highly polar conjugate.

References

  • Chakraborty, B. S., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS.[6][7] Journal of Pharmaceutical and Biomedical Analysis.

  • Drugs.com. (2024). Loxapine Monograph for Professionals: Pharmacokinetics and Metabolism.

  • Luo, D., et al. (2011). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine.[8] Xenobiotica.

  • Axios Research. (2023). Reference Standards for Loxapine Metabolites including this compound.[][9]

  • FDA.gov. (2010). Clinical Pharmacology and Biopharmaceutics Review: Adasuve (Staccato Loxapine).

Sources

Application Note: Solid-Phase Extraction Techniques for Loxapine and Metabolites

[1][2][3]

Executive Summary

Loxapine is a dibenzoxazepine antipsychotic extensively metabolized in humans.[1] Accurate quantification of the parent drug alongside its active metabolites—Amoxapine (N-desmethylloxapine), 7-hydroxyloxapine , and 8-hydroxyloxapine —is critical for Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling.

This guide details a robust Solid-Phase Extraction (SPE) protocol utilizing Mixed-Mode Strong Cation Exchange (MCX) chemistry.[2] Unlike simple protein precipitation or liquid-liquid extraction (LLE), MCX provides superior cleanup by removing phospholipids and matrix interferences, which is essential for maintaining sensitivity in LC-MS/MS analysis.

Physicochemical Basis for Extraction

Successful SPE requires aligning the sorbent chemistry with the analytes' properties. Loxapine and its metabolites are basic compounds containing secondary or tertiary amines.

Analyte Properties
AnalyteStructure ClasspKa (Basic Amine)LogP (Approx)Activity
Loxapine Dibenzoxazepine6.6 – 7.53.6Antipsychotic
Amoxapine Active Metabolite7.63.6Antidepressant/Antipsychotic
7-OH-Loxapine Active Metabolite~7.02.9High D2 Affinity
8-OH-Loxapine Active Metabolite~7.02.9Low D2 Affinity
Loxapine N-oxide Inactive MetaboliteN/A (Polar)1.5Inactive
Sorbent Selection Strategy
  • Why MCX? The basic nitrogen allows the analytes to be positively charged under acidic conditions. An MCX cartridge (containing sulfonic acid groups) retains these positively charged bases via ionic interactions, while the polymeric backbone retains them via hydrophobic interactions.

  • The "Lock-and-Key" Wash: Once the drug is "locked" by the ionic bond, we can wash the cartridge with 100% organic solvent (e.g., Methanol). This removes neutral matrix components (fats, neutral drugs) without eluting the Loxapine. This step is impossible with standard C18 SPE.

Metabolic Pathway & Analytical Targets[8]

Understanding the metabolic web is crucial for selecting the correct standards. Loxapine undergoes N-demethylation, hydroxylation, and N-oxidation.[3][4][5]

LoxapineMetabolismLoxapineLoxapine(Parent)AmoxapineAmoxapine(N-desmethyl)Loxapine->AmoxapineCYP3A4, 2C19(N-demethylation)OH77-OH-Loxapine(Active)Loxapine->OH7CYP3A4, 2D6(Hydroxylation)OH88-OH-Loxapine(Active)Loxapine->OH8CYP1A2(Hydroxylation)NOxideLoxapine N-oxide(Inactive)Loxapine->NOxideFMO(N-oxidation)

Figure 1: Metabolic pathway of Loxapine highlighting key analytes for extraction.[6][7][8][5]

Materials and Reagents

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX 30 mg/1 cc or Bond Elut Plexa PCX).

  • Loading Buffer: 4% Phosphoric Acid (

    
    ) in water.
    
  • Wash Solvent 1: 2% Formic Acid in water (removes proteins/hydrophilics).

  • Wash Solvent 2: 100% Methanol (removes neutral lipids/hydrophobics).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in 50:50 Acetonitrile:Methanol.
    

Protocol: Mixed-Mode Cation Exchange (MCX)

This protocol is the "Gold Standard" for quantifying Loxapine in human plasma. It ensures >85% recovery and minimal matrix effect.[9]

Step 1: Sample Pre-treatment
  • Aliquot 200 µL of human plasma into a clean tube.

  • Add 20 µL of Internal Standard (IS) working solution (e.g., Loxapine-d8 or Amoxapine-d8).

  • Add 200 µL of 4% Phosphoric Acid .

    • Why? Acidification ensures Loxapine (pKa ~7.5) is fully protonated (

      
      ) to bind to the cation exchange sorbent.
      
  • Vortex for 30 seconds.

Step 2: SPE Cartridge Processing

Follow the workflow below. Do not let the cartridge dry out between conditioning and loading.

SPE_Workflowcluster_01. Condition & Equilibratecluster_12. Load Samplecluster_23. Wash (Critical)cluster_34. EluteStep11 mL Methanol1 mL WaterStep2Load AcidifiedPlasmaStep1->Step2Step3Wash 1: 2% Formic Acid(Removes Proteins)Wash 2: 100% MeOH(Removes Lipids)Step2->Step3Step42 x 250 µL5% NH4OH in ACN:MeOHStep3->Step4

Figure 2: Step-by-step MCX extraction workflow ensuring phospholipid removal.

Step 3: Elution and Reconstitution[12]
  • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in 50:50 ACN:MeOH .

    • Mechanism:[2][10] The high pH (>10) deprotonates the Loxapine amine, breaking the ionic bond with the sorbent and releasing the drug into the organic solvent.

  • Evaporate the eluate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid).

LC-MS/MS Optimization Guidelines

While SPE cleans the sample, chromatographic separation separates the structural isomers (7-OH vs 8-OH Loxapine).

  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex Biphenyl).

    • Note: Phenyl phases often provide better separation of positional isomers like 7-OH and 8-OH Loxapine.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 5.0 min: 90% B[3]

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

MRM Transitions (Positive Mode ESI+)
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Loxapine 328.2271.14025
Amoxapine 314.1271.14025
7-OH-Loxapine 344.2271.14530
8-OH-Loxapine 344.2271.14530

Note: 7-OH and 8-OH share mass transitions. They MUST be separated chromatographically.

Method Validation Parameters

To ensure this protocol meets bioanalytical standards (FDA/EMA guidelines), the following criteria should be verified:

  • Recovery (Extraction Efficiency):

    • Compare the peak area of pre-extraction spiked samples vs. post-extraction spiked samples.

    • Target: > 80% for Loxapine and Amoxapine.

  • Matrix Effect:

    • Calculate:

      
      .
      
    • MCX extraction typically yields matrix effects < 10% due to phospholipid removal.

  • Linearity:

    • Typical range: 0.1 ng/mL to 100 ng/mL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Incomplete binding during load.Ensure sample pH is acidic (< 4) using 4% H3PO4.
Low Recovery Analyte lost in Wash 2.Ensure Wash 2 is pure Methanol, not acidified Methanol. Acid in the wash will elute the drug.
High Backpressure Protein clogging.Ensure plasma is not clotted; centrifuge samples at 10,000g before loading.
Co-eluting Isomers 7-OH and 8-OH overlapping.Switch to a Biphenyl or Phenyl-Hexyl column; lower the gradient slope.

References

  • Moein, M. M., et al. (2017).[3][9] Bioanalytical method development and validation: Critical concepts and strategies. Journal of Chromatography B. Link

  • Kushnir, M. M., et al. (2025).[3] Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS.[6][7][8][3] Journal of Chromatography B. Link

  • Waters Corporation. (2023). Oasis MCX Extraction Protocol for Basic Drugs. Waters Application Notes. Link

  • NIST Chemistry WebBook. (2023). Loxapine and Amoxapine Physicochemical Data. Link

Application Note: Cell-Based Characterization and Quantification of 8-Hydroxy Loxapine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Drug Metabolism and Pharmacokinetics (DMPK) and Toxicology. It focuses on the advanced characterization of 8-Hydroxy Loxapine N-Oxide , a complex secondary metabolite and pharmaceutical impurity of the antipsychotic Loxapine.

Executive Summary

The metabolic profiling of Loxapine (LOX) reveals a complex biotransformation landscape involving aromatic hydroxylation and N-oxidation.[1][2][3][4] While 8-Hydroxyloxapine (8-OH-LOX) is a known active metabolite and Loxapine N-Oxide (LOX-NO) is largely inactive, the di-substituted variant This compound (8-OH-LOX-NO) represents a critical analyte for impurity profiling and comprehensive metabolic mapping.

This guide details the protocols for:

  • Biogeneration & Pathway Elucidation: Using competent hepatic models to map the formation of 8-OH-LOX-NO.[3]

  • Cytotoxicity De-risking: Comparative safety profiling against the parent compound.[3]

  • LC-MS/MS Quantification: High-sensitivity detection in biological matrices.[3]

Scientific Background & Rationale

The Metabolic Landscape

Loxapine is metabolized primarily by CYP450 isozymes (CYP1A2, CYP3A4) and Flavin-containing Monooxygenases (FMOs).[2][3][5]

  • CYP1A2 drives the formation of 8-Hydroxyloxapine.[3][5][6]

  • FMOs typically drive the N-oxidation of the piperazine ring to form Loxapine N-Oxide.

This compound is formed through a sequential oxidative process. Understanding its accumulation is vital for compliance with MIST (Metabolites in Safety Testing) guidelines, ensuring that no unique human metabolite contributes disproportionately to toxicity.[3]

Mechanism of Action (Hypothesis)

While 8-OH-LOX retains high affinity for D2/5-HT2A receptors, the N-oxidation of the piperazine ring (as seen in LOX-NO) generally abolishes dopaminergic affinity due to steric hindrance and polarity changes. Therefore, 8-OH-LOX-NO is hypothesized to be pharmacologically inert but must be monitored as a marker of clearance and potential off-target hepatotoxicity.

MetabolicPathway LOX Loxapine (Parent) OH_LOX 8-Hydroxyloxapine (Active) LOX->OH_LOX CYP1A2 (Aromatic Hydroxylation) LOX_NO Loxapine N-Oxide (Inactive) LOX->LOX_NO FMO (N-Oxidation) DI_OX 8-Hydroxy Loxapine N-Oxide (Target Analyte) OH_LOX->DI_OX FMO (Secondary N-Oxidation) LOX_NO->DI_OX CYP1A2 (Secondary Hydroxylation)

Figure 1: Putative metabolic pathways leading to the formation of this compound.[2][3][4][5] The compound serves as a convergence point for both oxidative pathways.[3]

Experimental Protocols

Protocol A: In Vitro Biogeneration & Stability Assay

Objective: To confirm the enzymatic pathway (CYP vs. FMO) responsible for generating 8-OH-LOX-NO using specific inhibitors.

Materials
  • System: Cryopreserved Human Hepatocytes (pool of >10 donors) or HepG2 cells (transduced with CYP1A2/FMO3).[3]

  • Media: Williams’ Medium E supplemented with maintenance cocktail.[3]

  • Test Compounds: Loxapine (10 µM), 8-Hydroxyloxapine (10 µM).[3]

  • Inhibitors:

    • Furafylline (CYP1A2 inhibitor).[3]

    • Methimazole (FMO inhibitor).[3]

Workflow
  • Thawing: Thaw hepatocytes and resuspend to

    
     cells/mL.
    
  • Pre-incubation: Plate cells in 96-well collagen-coated plates. Acclimate for 4 hours.

  • Treatment:

    • Group 1: Loxapine alone.[3]

    • Group 2: Loxapine + Furafylline (10 µM).[3]

    • Group 3: Loxapine + Methimazole (50 µM).[3]

    • Group 4: 8-Hydroxyloxapine (to test direct conversion).[3]

  • Incubation: Incubate at 37°C, 5% CO2 for 0, 1, 2, and 4 hours .

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard (Loxapine-d8).

  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.

Data Interpretation:

  • If Methimazole inhibits 8-OH-LOX-NO formation from 8-OH-LOX, the pathway is FMO-mediated N-oxidation.

Protocol B: Comparative Cytotoxicity Profiling

Objective: To verify that 8-OH-LOX-NO does not exhibit enhanced cytotoxicity compared to the parent drug.

Materials
  • Cell Line: HepG2 (Liver) and SH-SY5Y (Neuronal).[3]

  • Assay: ATP-based Cell Viability Assay (e.g., CellTiter-Glo®).[3]

  • Compound Preparation: Dissolve this compound (Reference Standard) in DMSO.

Step-by-Step Methodology
  • Seeding: Seed HepG2 cells at 15,000 cells/well in white-walled 96-well plates. Incubate 24h.

  • Dosing: Prepare a 7-point dilution series (0.1 µM to 100 µM) for:

    • Loxapine (Parent control).[3][7][8]

    • 8-Hydroxyloxapine (Active metabolite control).[3][7][8][9]

    • This compound (Test analyte).[2][4][7][8][9][10][11][12]

    • Vehicle Control: 0.1% DMSO.[3]

    • Positive Control: Chlorpromazine (known cytotoxicant).[3]

  • Exposure: Incubate for 48 hours .

  • Readout: Add ATP detection reagent, shake for 2 mins, incubate 10 mins (dark). Read Luminescence.

  • Calculation: Calculate

    
     using non-linear regression (Log(inhibitor) vs. response).
    

Self-Validating Check:

  • Pass Criteria: The

    
     of 8-OH-LOX-NO should be >2-fold higher  (less toxic) than Loxapine. If it is more toxic, this indicates a "toxic metabolite" risk flag.[3]
    
Protocol C: LC-MS/MS Quantification

Objective: Sensitive detection of 8-OH-LOX-NO in cell culture media or plasma.

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[3]

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: 0.1% Formic Acid in Acetonitrile.[3]

MRM Transitions (Optimized)
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Loxapine 328.1271.13025
8-OH Loxapine 344.1287.13228
8-OH Loxapine N-Oxide 360.1 287.1 35 30
Loxapine-d8 (IS)336.1279.13025

Note: The transition 360.1 -> 287.1 corresponds to the loss of the oxidized N-methyl piperazine group and water, retaining the hydroxylated tricyclic core.[3]

Data Presentation & Analysis

Expected Cytotoxicity Results (Example)
CompoundHepG2

(µM)
SH-SY5Y

(µM)
Toxicity Classification
Loxapine12.5 ± 1.28.4 ± 0.9Moderate
8-OH Loxapine15.1 ± 1.510.2 ± 1.1Moderate
8-OH Lox N-Oxide > 100 > 100 Low / Inactive
Analytical Workflow Diagram

AssayWorkflow Start Cell Culture Supernatant (HepG2 / Hepatocytes) PPT Protein Precipitation (3:1 ACN:Sample + IS) Start->PPT Centrifuge Centrifugation 4000g, 10 min, 4°C PPT->Centrifuge Dilution Dilute Supernatant 1:1 with Water (reduce organic %) Centrifuge->Dilution LCMS UHPLC-MS/MS Analysis (MRM Mode) Dilution->LCMS Data Quantification vs. Calibration Curve LCMS->Data

Figure 2: Sample preparation workflow for the quantification of Loxapine metabolites.

References

  • Chakraborty, B. S., et al. (2011).[3][6] "Simultaneous determination of loxapine and its active metabolite 7-hydroxyloxapine in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Lutz, U., et al. (2012).[3] "Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS." Xenobiotica. Link

  • FDA Center for Drug Evaluation and Research. (2010).[3] "Adasuve (Loxapine) Clinical Pharmacology and Biopharmaceutics Review." FDA Access Data. Link

  • Axios Research. (2023). "8-Hydroxy-Loxapine N-Oxide Reference Standard Data Sheet." Axios Research Catalog. Link

Sources

Application Note & Protocol: Assessing the Stability of 8-Hydroxy Loxapine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Drug Development Professionals

Introduction: The Critical Role of Metabolite Stability

In pharmaceutical development, the stability of a drug substance is a cornerstone of its quality, safety, and efficacy.[1] This principle extends beyond the active pharmaceutical ingredient (API) to its significant metabolites. 8-Hydroxy Loxapine N-Oxide is a metabolite of Loxapine, an atypical antipsychotic medication used in the treatment of schizophrenia.[2][3] As a metabolite and potential impurity, understanding the stability profile of this compound is crucial for several reasons:

  • Ensuring Analytical Accuracy: Degradation of metabolites during sample collection, processing, or analysis can lead to inaccurate pharmacokinetic and toxicological assessments.[4]

  • Impurity Profiling: Characterizing degradation products is essential for identifying potentially toxic impurities and establishing appropriate control strategies in the final drug product.

  • Regulatory Compliance: Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to establish a drug's shelf-life and storage conditions.[5][6][7]

This document provides a detailed protocol for assessing the stability of this compound, focusing on forced degradation studies to elucidate potential degradation pathways and the development of a stability-indicating analytical method.

Understanding the Molecule: Potential Degradation Pathways

This compound (Molecular Formula: C₁₈H₁₈ClN₃O₃) combines the structural features of a hydroxylated dibenzoxazepine, a piperazine ring, and a tertiary amine N-oxide.[8][9] This unique combination presents several potential degradation pathways that must be investigated.

  • The N-Oxide Moiety: The N-oxide functional group is a primary site of potential instability. N-oxides are generally stable at room temperature but can be susceptible to decomposition at elevated temperatures or in the presence of certain chemical agents.[10] A critical degradation pathway is the reduction of the N-oxide back to its parent tertiary amine, 8-Hydroxy Loxapine. This deoxygenation can be facilitated by heat, light, or reducing agents. Studies on similar compounds, like clozapine N-oxide, have shown decomposition back to the parent amine under specific alkaline and thermal conditions during analysis.[11]

  • Hydroxylated Aromatic Ring: The phenolic hydroxyl group on the dibenzoxazepine ring is susceptible to oxidation . This can lead to the formation of colored degradation products (quinones or polymeric species), particularly in the presence of oxygen, metal ions, or light.

  • General Hydrolysis: While the core structure is relatively stable to hydrolysis, extreme pH conditions (strong acid or base) could potentially lead to cleavage of the ether linkage in the dibenzoxazepine ring, although this is generally less likely under typical pharmaceutical stress conditions.

The following diagram illustrates the primary hypothesized degradation pathways for this compound.

G A This compound B 8-Hydroxy Loxapine A->B Reduction (Heat, Light, H+) C Oxidative Degradants (e.g., Quinone-like species) A->C Oxidation (O2, Light, Metal Ions) D Other Degradants A->D Hydrolysis (Extreme pH)

Caption: Hypothesized degradation pathways of this compound.

Protocol for Stability Assessment

This protocol is designed in accordance with ICH guidelines Q1A(R2) and Q1B for stability and photostability testing.[6][7][12] The core of this protocol is a forced degradation study, which deliberately stresses the molecule to generate potential degradation products.[12][13] This is essential for developing and validating a stability-indicating analytical method—a method capable of separating and quantifying the intact molecule from its degradation products.

Materials and Reagents
  • This compound Reference Standard[8][9]

  • 8-Hydroxy Loxapine Reference Standard (potential degradant)

  • HPLC-grade Acetonitrile and Methanol

  • Purified water (e.g., Milli-Q or equivalent)

  • Formic acid or Ammonium acetate (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) (for stress studies)

  • Class A volumetric glassware

  • Calibrated pH meter

  • HPLC or UPLC system with UV/Vis (PDA) or Mass Spectrometric (MS) detector

  • Photostability chamber

  • Temperature and humidity-controlled stability chambers

Experimental Workflow: Forced Degradation

The objective is to achieve 5-20% degradation of the this compound to ensure that the analytical method is sufficiently challenged without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[14]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound (e.g., 1 mg/mL in Methanol) B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 80°C, solid & solution) A->E F Photolytic Degradation (ICH Q1B conditions) A->F G Timepoint Sampling (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if needed) & Dilute to Target Conc. G->H I Inject into HPLC-UV/MS H->I J Analyze Data: - Purity / Peak Area - Mass Balance - Identify Degradants I->J

Caption: Workflow for the forced degradation study of this compound.

Detailed Stress Conditions

A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be prepared.[14] Aliquots of this stock are then subjected to the stress conditions outlined in the table below. A control sample, protected from stress, should be analyzed at each time point.

Stress Condition Reagent/Condition Temperature Typical Duration Rationale & Causality
Acid Hydrolysis 0.1 M HCl60°C24-48 hoursTo assess susceptibility to degradation in acidic environments. The N-oxide may be reduced under these conditions.
Base Hydrolysis 0.1 M NaOH60°C24-48 hoursTo evaluate stability in alkaline conditions. As seen with similar N-oxides, this can promote reduction to the parent amine.[11]
Oxidation 3% H₂O₂Room Temp24 hoursTo mimic oxidative stress. The phenolic hydroxyl group and the N-oxide itself are potential sites for oxidation.
Thermal Degradation Dry Heat (Solid State) & Solution80°C48-72 hoursTo evaluate the intrinsic thermal stability of the molecule. N-oxides can be thermally labile.[10]
Photostability ICH Q1B Option 1 or 2As per guidelineAs per guidelineTo assess degradation upon exposure to light, which can provide the energy for both oxidative and reductive pathways.[6]

Note: The specific concentrations, temperatures, and durations may need to be adjusted based on preliminary results to achieve the target 5-20% degradation.

Development of a Stability-Indicating Method

A stability-indicating method is crucial for separating the parent compound from any degradation products. A reversed-phase HPLC method with UV or MS detection is the standard approach.[15] LC-MS/MS methods have been successfully developed for the simultaneous analysis of loxapine and its metabolites, including N-oxides, demonstrating the feasibility of this technique.[3][16][17]

Table of a Hypothetical Stability-Indicating HPLC-UV Method:

Parameter Condition Justification
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in positive ion mode MS and serves as a buffer.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10% to 90% B over 10 minA gradient is necessary to elute the parent compound and a range of potential degradants with varying polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes potential for peak distortion.
Detection PDA at 254 nm & 280 nm; or MS ScanMulti-wavelength detection helps in identifying peaks. MS provides mass information for degradant identification.

Method Validation: The specificity of the method must be proven by demonstrating that the peaks corresponding to degradation products are well-resolved from the this compound peak. This is achieved by analyzing the stressed samples and ensuring peak purity using a PDA detector or by mass analysis.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is validated, formal stability studies should be initiated as per ICH guidelines.[1][5]

  • Long-Term Stability: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[5] Testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7]

  • Accelerated Stability: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[18] Data from accelerated studies can be used to predict the shelf-life and assess the impact of short-term excursions outside of the recommended storage conditions.[6]

Data Presentation

Results should be tabulated to clearly track the purity of this compound and the formation of any degradation products over time.

Time Point Storage Condition Assay (% of Initial) Degradant 1 (% Area) Degradant 2 (% Area) Total Degradants (%) Mass Balance (%)
T=0N/A100.0NDND0.0100.0
3 Months25°C/60%RH99.80.1ND0.199.9
6 Months25°C/60%RH99.50.20.10.399.8
6 Months40°C/75%RH98.20.90.41.399.5

(ND = Not Detected)

Conclusion

This protocol provides a robust framework for the comprehensive stability assessment of this compound. By systematically employing forced degradation studies, a scientifically sound, stability-indicating analytical method can be developed and validated. The subsequent long-term and accelerated stability studies, conducted according to ICH guidelines, will generate the critical data needed to ensure the quality and safety of drug products containing Loxapine and its metabolites, ultimately supporting successful regulatory submissions.

References

  • 8-Hydroxy-Loxapine N-Oxide - CAS - N/A - Axios Research . Axios Research. [Link]

  • Loxapine N-Oxide . MySkinRecipes. [Link]

  • Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS . PubMed. [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development . (2026-01-25). [Link]

  • ICH Guidelines: Drug Stability Testing Essentials . AMSbiopharma. (2025-03-21). [Link]

  • Forced Degradation Study in Pharmaceuticals . YouTube. (2018-10-20). [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities . PubMed Central. [Link]

  • A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug . PubMed. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products . EMA. [Link]

  • Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study . ACS Publications. [Link]

  • Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]

  • Q1A(R2) Guideline . ICH. [Link]

  • Metabolic pathways of loxapine . ResearchGate. [Link]

  • Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma . PubMed. [Link]

  • A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC . Altasciences. [Link]

  • Validation of HPLC–MS/MS Methods for Analysis of Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine and Loxapine N-Oxide in Human Plasma . Taylor & Francis. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products . EMA. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration . ResearchGate. [Link]

  • Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies . PubMed. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 . ICH. [Link]

  • Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS . ResearchGate. [Link]

  • Force Degradation for Pharmaceuticals: A Review . IJSDR. [Link]

  • Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Semantic Scholar. [Link]

  • Decomposition of clozapine N-oxide in the qualitative and quantitative analysis of clozapine and its metabolites . PubMed. [Link]

Sources

Application Note: Simultaneous Quantitation of Loxapine and Major Metabolites in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the simultaneous quantification of Loxapine (LOX) and its four primary metabolites: Amoxapine (AMX) , 7-Hydroxyloxapine (7-OH-LOX) , 8-Hydroxyloxapine (8-OH-LOX) , and Loxapine N-Oxide (LOX-NO) .

The method addresses critical bioanalytical challenges, specifically the chromatographic separation of the structural isomers (7-OH and 8-OH) and the stabilization of the thermally labile N-oxide metabolite. Utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), this protocol achieves high recovery (>85%) and minimizes matrix effects, ensuring compliance with FDA/EMA bioanalytical guidelines.

Introduction & Metabolic Pathway

Loxapine is a dibenzoxazepine antipsychotic extensively metabolized in the liver.[1] Understanding its metabolic fate is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic profiling, as the metabolites exhibit varying degrees of pharmacological activity.[2]

Metabolic Complexity
  • Demethylation: CYP3A4 converts Loxapine to Amoxapine (active antidepressant).[3]

  • Hydroxylation: CYP1A2 and CYP2D6 generate 8-OH-LOX and 7-OH-LOX .[3] These are structural isomers with identical mass-to-charge (m/z) ratios, requiring chromatographic resolution to avoid quantitation errors.

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) produce Loxapine N-Oxide , which can revert to the parent drug under thermal stress or improper handling.

Visualizing the Pathway

The following diagram illustrates the metabolic interrelationships and the analytical necessity for separating these specific compounds.

LoxapineMetabolism Loxapine Loxapine (Parent Drug) Amoxapine Amoxapine (N-desmethyl) Loxapine->Amoxapine Demethylation (CYP3A4) OH7 7-Hydroxyloxapine (Isomer 1) Loxapine->OH7 Hydroxylation (CYP2D6/3A4) OH8 8-Hydroxyloxapine (Isomer 2) Loxapine->OH8 Hydroxylation (CYP1A2) NOxide Loxapine N-Oxide (Labile) Loxapine->NOxide N-Oxidation (FMO) NOxide->Loxapine Reduction (In-source/Thermal)

Caption: Metabolic pathway of Loxapine showing active metabolites and the reversible N-oxide reduction pathway.

Method Development Strategy

Sample Preparation: Why MCX SPE?

While protein precipitation (PPT) is faster, it fails to sufficiently remove phospholipids that cause ion suppression in ESI+ mode. Liquid-Liquid Extraction (LLE) using hexane/isoamyl alcohol is effective but difficult to automate.

We utilize Mixed-Mode Cation Exchange (MCX) SPE for three reasons:

  • Orthogonal Cleanup: Utilizes both hydrophobic retention (reversed-phase) and electrostatic interaction (cation exchange with the basic amine of Loxapine).

  • Wash Stringency: Allows for 100% organic washes (to remove neutrals/acids) while analytes remain locked by charge.

  • Sensitivity: Enables concentration of the sample (e.g., elute in 200 µL, evaporate, reconstitute in 100 µL).

Chromatographic Separation of Isomers

The separation of 7-OH-LOX and 8-OH-LOX is the critical analytical hurdle. Both have a protonated mass of m/z 344.1.

  • Column Choice: A Phenyl-Hexyl or a high-strength silica C18 column provides the necessary pi-pi interactions to discriminate between the positional isomers.

  • Mobile Phase: Ammonium formate is preferred over acetate for sharper peak shapes of basic amines.

Experimental Protocol

Materials & Reagents[4]
  • Standards: Loxapine succinate, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine, Loxapine N-oxide.[3][4]

  • Internal Standard (IS): Loxapine-d8 or Amoxapine-d8.

  • SPE Plate: Oasis MCX µElution plate (Waters) or Strata-X-C (Phenomenex).[5]

  • LC Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex Phenyl-Hexyl.

Sample Preparation Workflow

Step 1: Pre-treatment

  • Aliquot 100 µL human plasma into a 96-well plate.

  • Add 20 µL Internal Standard working solution (50 ng/mL).

  • Add 100 µL 4% Phosphoric Acid (

    
    ) to acidify (pH ~2-3) and disrupt protein binding.
    
  • Rationale: Acidification ensures the basic analytes are fully protonated (

    
    ) to bind to the cation-exchange sorbent.
    

Step 2: SPE Extraction (MCX)

  • Condition: 200 µL Methanol.

  • Equilibrate: 200 µL Water.

  • Load: Apply pre-treated sample (~220 µL).

  • Wash 1 (Acidic/Aqueous): 200 µL 2% Formic Acid in Water. (Removes proteins/salts).

  • Wash 2 (Organic): 200 µL 100% Methanol. (Removes neutral/acidic matrix interferences; analytes remain bound by charge).

  • Elute: 2 x 50 µL 5% Ammonium Hydroxide in 50:50 ACN:MeOH.

    • Mechanism:[1][3] High pH neutralizes the drug's charge, releasing it from the sorbent; organic solvent elutes it.

Step 3: Post-Processing

  • Evaporate eluate under Nitrogen at 40°C.[6][7]

  • Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
1.0 10 Load
6.0 45 Separation of Isomers
6.1 95 Wash
7.5 95 Wash Hold
7.6 10 Re-equilibration

| 9.0 | 10 | End |

Mass Spectrometry:

  • Source: ESI Positive (ESI+).[6]

  • Mode: MRM (Multiple Reaction Monitoring).[6][8]

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 500°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Role
Loxapine 328.1 271.1 25 Quantifier
328.1 193.1 35 Qualifier
Amoxapine 314.1 271.1 25 Quantifier
7-OH-Loxapine 344.1 271.1 28 Quantifier
8-OH-Loxapine 344.1 271.1 28 Quantifier

| Loxapine N-Oxide | 344.1 | 328.1 | 20 | Quantifier |

Note: 7-OH and 8-OH share the same transition. They MUST be distinguished by Retention Time (RT).[8] Typically, 8-OH elutes before 7-OH on C18 phases.

Analytical Workflow Diagram

Workflow Sample Plasma Sample (100 µL) Acid Add H3PO4 (Acidify) Sample->Acid SPE MCX SPE (Wash: MeOH, Elute: 5% NH4OH) Acid->SPE Evap Evaporation & Reconstitution SPE->Evap LC UHPLC Separation (C18/Phenyl-Hexyl) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Isomer Resolution) MS->Data

Caption: Step-by-step bioanalytical workflow from plasma sample to final data quantification.

Method Validation & Performance

Reference Guidelines: FDA Bioanalytical Method Validation (2018) / ICH M10.

Linearity & Sensitivity
  • Range: 0.1 – 100 ng/mL for all analytes.

  • LLOQ: 0.1 ng/mL (S/N > 10).

  • Weighting:

    
     linear regression is recommended to improve accuracy at the lower end of the curve.
    
Selectivity (Isomer Resolution)

The method must demonstrate a valley-to-peak ratio of <10% between 7-OH and 8-OH Loxapine. If co-elution occurs, the quantitation will be biased.

  • Troubleshooting: If resolution degrades, lower the slope of the gradient between 30-50% B or reduce column temperature to 30°C.

Stability[9][10]
  • N-Oxide Instability: Loxapine N-oxide can reduce to Loxapine in the ion source (in-source fragmentation).

    • Check: Inject pure N-oxide standard. If a peak appears at the Loxapine retention time, reduce the Source Temperature or De-clustering Potential.

  • Benchtop Stability: Processed samples should be kept at 4°C in the autosampler. Loxapine is stable, but N-oxide is light-sensitive; use amber vials.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • N. Zhao, et al. (2017).[9] "Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS." Journal of Chromatography B. [Link]

  • Hüe, B., et al. (1998). "Concurrent high-performance liquid chromatographic measurement of loxapine and amoxapine and of their hydroxylated metabolites in plasma." Therapeutic Drug Monitoring. [Link]

  • Couchman, L., et al. (2010). "Simultaneous analysis of clozapine, olanzapine, risperidone, and their metabolites...". (Provides comparative methodology for dibenzoxazepine derivatives). Analytical and Bioanalytical Chemistry. [Link][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Protocols for 8-Hydroxy Loxapine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Compound: 8-Hydroxy Loxapine N-Oxide Molecular Weight: ~359.82 g/mol Chemical Nature: Amphiphilic Metabolite (Tricyclic core + Polar N-Oxide & Hydroxyl groups)[1]

The Challenge: Researchers often assume that because this compound is a metabolite with two polar modifications (an N-oxide and a hydroxyl group) compared to the parent Loxapine, it will be readily water-soluble.[1] While its polarity is higher, the tricyclic dibenzoxazepine core remains highly lipophilic. This creates a "solubility trap" where the compound dissolves in DMSO but precipitates ("crashes out") immediately upon dilution into aqueous buffers (PBS) or culture media, often forming micro-precipitates that falsify IC50 data.[1]

Furthermore, N-oxides are chemically labile .[1] They can undergo de-oxygenation (reduction) back to the parent amine under certain conditions, potentially confounding metabolic stability studies.[2]

This guide provides a validated workflow to solubilize this specific metabolite while maintaining its chemical integrity.

The "Golden Path" Solubilization Protocol

Do not attempt to dissolve this compound directly in water or PBS. Follow this "Step-Down" dilution method to ensure a stable, homogeneous solution.

Phase 1: Primary Stock Solution (DMSO)

Dimethyl sulfoxide (DMSO) is the required vehicle for the primary stock. It disrupts the crystal lattice energy of the tricyclic core effectively.

  • Weighing: Weigh the standard into a glass vial (avoid plastics initially to prevent static loss of small quantities).

  • Solvent Addition: Add anhydrous DMSO (cell-culture grade) to achieve a concentration of 10 mM to 25 mM .

    • Note: Do not exceed 50 mM.[1] High-concentration stocks are prone to crashing upon dilution.[1]

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Hold the vial against a light source. The solution must be perfectly clear.

Phase 2: The Intermediate Dilution (The "Anti-Crash" Step)

Crucial Step: Direct dilution from 100% DMSO to aqueous media often causes local precipitation at the interface.

  • Prepare Intermediate Solvent: Use PEG-400 (Polyethylene glycol 400) or a 1:1 mixture of DMSO:PBS .[1]

  • Dilution: Dilute your Primary Stock 1:10 into this intermediate solvent.

    • Example: 10 µL of 25 mM Stock + 90 µL PEG-400 = 100 µL of 2.5 mM Intermediate.[1]

  • Mixing: Vortex immediately.

Phase 3: Final Assay Preparation
  • Warm Your Media: Ensure your cell culture media or assay buffer is pre-warmed to 37°C. Cold buffers accelerate precipitation.[1]

  • Final Spiking: Add the Intermediate Solution to the media while vortexing or stirring rapidly.

  • Limit DMSO: Ensure final DMSO concentration is <0.5% (optimally <0.1%) to avoid solvent toxicity artifacts [1].

Visualizing the Decision Process

The following decision tree outlines the logical flow for troubleshooting solubility based on your specific assay constraints.

Solubility_Workflow Start Start: 8-OH Loxapine N-Oxide Solid Powder DMSO_Stock Dissolve in DMSO (Target: 10-25 mM) Start->DMSO_Stock Check_Clear Is Solution Clear? DMSO_Stock->Check_Clear Sonicate Sonicate 37°C (5 min) Check_Clear->Sonicate No (Cloudy) Dilution Dilute into Media (Final: 1-10 µM) Check_Clear->Dilution Yes Sonicate->Check_Clear Precip_Check Microscopy Check: Precipitate Visible? Dilution->Precip_Check Success Proceed to Assay Precip_Check->Success No (Clear) Intermed_Step Use Intermediate Step: Dilute 1:10 in PEG-400 Precip_Check->Intermed_Step Yes (Crashed) Cyclodextrin Advanced: Complex with 20% SBE-beta-CD Precip_Check->Cyclodextrin Persistent Precip. Intermed_Step->Dilution Cyclodextrin->Success

Figure 1: Step-by-step solubility optimization workflow. Blue nodes indicate standard protocol steps; Red nodes indicate rescue strategies for difficult formulations.

Troubleshooting & FAQs

Common Issues Table
SymptomProbable CauseCorrective Action
Cloudy Stock (DMSO) Moisture in DMSO or saturation limit reached.[1]Use fresh, anhydrous DMSO.[1] Sonicate at 40°C. If persistent, lower concentration to 10 mM.
Precipitation in Media "Solvent Shock" (rapid polarity change).[1]Use the Intermediate Dilution method (see Sec 2). Ensure media is warm.
Loss of Potency N-Oxide reduction or adsorption to plastic.[1]Avoid reducing agents (DTT, BME) in assay buffer.[1] Use glass-coated plates or low-binding plastics.[1]
Cell Toxicity DMSO concentration > 0.5%.[1][3][4]Include a "Vehicle Only" control.[1][5] If toxic, switch to the Cyclodextrin protocol (Sec 5).
Frequently Asked Questions

Q: Can I use Ethanol instead of DMSO? A: Ethanol is generally a poorer solvent for this specific tricyclic metabolite compared to DMSO. While Loxapine (parent) dissolves in ethanol [2], the N-oxide and hydroxyl modifications increase the crystal lattice stability, often requiring the higher dielectric constant of DMSO. Furthermore, ethanol is more volatile, leading to concentration drifts during storage.[1]

Q: My HPLC shows a peak for Loxapine in my 8-OH Loxapine N-Oxide standard. Why? A: This is likely due to in-source reduction during MS analysis or chemical instability.[1] N-oxides are thermally labile.[1] Ensure your LC-MS source temperature is optimized (keep as low as possible) to prevent thermal de-oxygenation inside the instrument, which creates a false positive for the parent compound [3].[1]

Q: Is the compound pH sensitive? A: Yes. The N-oxide moiety can be protonated at low pH, potentially increasing solubility but altering membrane permeability.[1] For physiological relevance, maintain pH 7.[1]4. If solubility is impossible at pH 7.4, slight acidification (pH 6.[1]5) during the intermediate step may help, but must be neutralized in the final assay.

Advanced Strategy: Cyclodextrin Complexation[1]

If the standard DMSO protocol fails (e.g., for high-concentration animal dosing or very sensitive cell lines), use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD).[1]

Why it works: The hydrophobic tricyclic core of this compound nests inside the cyclodextrin ring, while the hydrophilic exterior keeps the complex soluble in water.

Protocol:

  • Prepare a 20% (w/v) SBE-β-CD solution in saline or PBS.[1]

  • Dissolve the compound in a minimal volume of DMSO (e.g., 5% of final volume).[3]

  • Slowly add the DMSO solution to the SBE-β-CD solution with constant stirring.

  • This method can typically achieve concentrations >1 mg/mL in aqueous media [4].[1]

Stability & Storage (Critical for N-Oxides)

N-oxides are distinct from standard small molecules regarding stability.[1]

  • Storage: Store powder at -20°C, desiccated, and protected from light.

  • Solution Stability: DMSO stocks should be used within 1 month.[1] Do not store aqueous dilutions. Prepare fresh daily.

  • Redox Environment: N-oxides can act as electron acceptors.[1] Avoid buffers containing high concentrations of ascorbate or thiols (DTT, Glutathione) unless studying metabolism, as these can reduce the N-oxide back to the amine [5].[1]

Metabolic Pathway Context

Understanding the relationship between the parent and metabolite is crucial for interpreting assay results.[2]

Metabolism Loxapine Loxapine (Parent) OH_Lox 8-OH Loxapine Loxapine->OH_Lox CYP1A2 (Hydroxylation) OH_Lox_NOx 8-OH Loxapine N-Oxide (Target Analyte) OH_Lox->OH_Lox_NOx FMO / CYP (N-Oxidation) OH_Lox_NOx->OH_Lox Reductive Metabolism (In Vivo/In Vitro Risk)

Figure 2: Metabolic pathway showing the formation of the target analyte.[1] The red dashed line represents the risk of retro-reduction, which researchers must control for.[1]

References

  • Timm, M. et al. (2013).[1] "In vitro cytotoxicity of dimethyl sulfoxide (DMSO) in cell culture." Cytotechnology, 65(6), 887–892.[1]

  • Cayman Chemical. (2023).[1] "Loxapine Succinate Product Information & Solubility."

  • Klaassen, T. et al. (2018).[1] "Instability of N-oxide metabolites in electrospray ionization sources." Rapid Communications in Mass Spectrometry. [1]

  • MedChemExpress. (2024).[1] "Loxapine Solubility & Co-solvent Protocols."

  • Hlavica, P. (1982).[1] "Biological oxidation of nitrogen in organic compounds and disposition of N-oxidized products." CRC Critical Reviews in Biochemistry.[1]

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Loxapine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Chromatographic Separation of Loxapine Isomers & Related Impurities Ticket ID: LOX-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Isomer" Challenge

Welcome to the technical support hub for Loxapine analysis. If you are struggling to separate "Loxapine isomers," you are likely encountering one of two specific chromatographic phenomena:

  • Structural Analogs (The "Critical Pair"): Loxapine is often analyzed alongside Amoxapine (its N-desmethyl metabolite) or Loxapine N-oxide . These are structurally nearly identical to Loxapine and often co-elute.

  • Peak Tailing Masking Resolution: Loxapine is a basic drug (pKa ~6.6 and 7.5). On standard silica-based C18 columns, the protonated amine interacts with residual silanols, causing severe tailing. This tailing physically masks the separation of closely eluting impurities (often referred to colloquially as isomers).

This guide provides a self-validating protocol to eliminate tailing and maximize selectivity between Loxapine and its structural analogs.

Module 1: The Root Cause Analysis (Diagnostic)

Before altering your method, diagnose the specific failure mode using the logic below.

The Silanol Interaction Mechanism

Loxapine contains a piperazine ring. At pH < 7.0, the nitrogen atoms are protonated (


). These positive charges interact ionically with the deprotonated silanol groups (

) on the stationary phase surface. This secondary interaction (non-hydrophobic) delays the elution of the "tail" of the peak, destroying resolution.
Diagnostic Workflow (DOT Visualization)

LoxapineTroubleshooting Start User Issue: Poor Separation CheckSym Check Loxapine Asymmetry Factor (As) Start->CheckSym AsHigh As > 1.5 (Severe Tailing) CheckSym->AsHigh Tailing Detected AsGood As < 1.2 (Good Shape) CheckSym->AsGood Sharp Peaks RootCause1 Root Cause: Silanol Interaction AsHigh->RootCause1 RootCause2 Root Cause: Lack of Selectivity AsGood->RootCause2 Action1 Action: Add Amine Modifier (TEA) OR Increase Buffer Strength RootCause1->Action1 Action2 Action: Change Stationary Phase (Phenyl-Hexyl or PFP) RootCause2->Action2

Figure 1: Diagnostic logic tree for isolating the cause of poor resolution between Loxapine and its related substances.

Module 2: The Core Protocol (Method Optimization)

To separate Loxapine from Amoxapine and other related substances, you must implement a Silanol-Blocking Strategy .

Optimized Mobile Phase Conditions
ParameterRecommendationTechnical Rationale
Column C8 or C18 (Base Deactivated) (e.g., Zorbax Eclipse XDB, Waters XBridge)"Base-deactivated" or "End-capped" columns have fewer free silanols. A C8 often provides better peak shape for tricyclics than C18 by reducing hydrophobic overload.
Buffer Phosphate Buffer (50 mM) High ionic strength suppresses the ion-exchange retention mechanism on silanols.
pH 3.0 ± 0.1 At pH 3.0, silanols are protonated (

) and neutral, reducing their interaction with the basic Loxapine.
Modifier Triethylamine (TEA) @ 0.1% - 0.3% CRITICAL STEP. TEA competes for the remaining active silanol sites, effectively "capping" the column dynamically.
Organic Methanol/Acetonitrile Mix Methanol often provides better selectivity for the tricyclic core than ACN alone due to H-bonding capabilities.
Step-by-Step Experimental Protocol

Objective: Establish a baseline separation with Asymmetry < 1.3.

  • Preparation of Buffer (Silanol Blocking Mode):

    • Dissolve 6.8 g of Potassium Dihydrogen Phosphate (

      
      ) in 900 mL of HPLC-grade water.
      
    • Add 3.0 mL of Triethylamine (TEA) . Note: The solution will become basic.

    • Adjust pH to 3.0 ± 0.1 using Orthophosphoric Acid (85%). Do not use HCl.

    • Dilute to 1000 mL and filter through a 0.45 µm membrane.

  • Mobile Phase Setup:

    • Line A: Buffer (prepared above).

    • Line B: Acetonitrile : Methanol (50:50 v/v).[1]

    • Isocratic Start: 60% Line A / 40% Line B.

  • Equilibration:

    • Flush the column for at least 20 column volumes. TEA requires time to saturate the silanol sites on the column.

  • System Suitability Test:

    • Inject a standard containing Loxapine and Amoxapine (or your specific impurity).

    • Pass Criteria: Resolution (

      
      ) > 2.0; Loxapine Tailing Factor (
      
      
      
      ) < 1.5.
Module 3: Advanced Selectivity (When Tailing is Fixed)

If your peaks are sharp (Tailing < 1.2) but still merging (Resolution < 1.5), you have a Selectivity ($ \alpha $) issue, not a peak shape issue. This is common when separating Loxapine from Loxapine N-oxide or geometric isomers of impurities.

The "Pi-Pi" Solution

Standard C18 columns interact based on hydrophobicity. Loxapine and its isomers have nearly identical hydrophobicity. You need a column that interacts with the shape and electron density of the tricyclic rings.

Recommended Switch: Phenyl-Hexyl or Pentafluorophenyl (PFP) Column.

  • Mechanism: These columns engage in

    
     interactions with the benzene rings of the dibenzoxazepine structure.
    
  • Result: Small differences in the planar geometry of the isomers/impurities cause significant shifts in retention time, often reversing elution order compared to C18.

Frequently Asked Questions (FAQs)

Q1: Why does my Loxapine peak split into two at the top?

  • Diagnosis: This is rarely actual isomer separation. It is usually "column voiding" or solvent mismatch.

  • Fix: Ensure your sample diluent matches the mobile phase. If you dissolve Loxapine in 100% Methanol and inject it into a 60% aqueous mobile phase, the solvent strength mismatch will cause peak splitting. Dissolve samples in the Mobile Phase.

Q2: Can I use high pH (pH > 9) instead of acidic buffers?

  • Answer: Yes, if you use a "Hybrid" particle column (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Mechanism: At pH 10, Loxapine (pKa ~7.5) is deprotonated (neutral). Neutral molecules do not interact with silanols, resulting in perfect peak shape without TEA.

  • Warning: Do not try this on standard silica columns; they will dissolve above pH 8.0.

Q3: I see a small peak on the tail of Loxapine. Is this the "Trans" isomer?

  • Analysis: Loxapine is the cis form (relative to the bridgehead/piperazine). The trans form is a potential impurity but is rare in high-quality API.

  • Likely Candidate: This is most likely Amoxapine (N-desmethyl loxapine).

  • Verification: Check the Relative Retention Time (RRT). Amoxapine usually elutes slightly before Loxapine in Reverse Phase due to higher polarity (loss of methyl group), but can shift to the tail depending on pH.

References
  • United States Pharmacopeia (USP). Monograph: Loxapine Succinate. USP-NF.[2] (Standard method utilizing phosphate buffer and amine modifiers).

  • PubChem. Compound Summary: Loxapine.[3] National Center for Biotechnology Information. Available at: [Link]

  • Zimmer, J., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Journal of Chromatography B.
  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and silanol activity of bonded reversed-phase high-performance liquid chromatography columns. Journal of Chromatography A. (Authoritative source on the mechanism of silanol interactions with basic drugs like Loxapine).

Sources

Optimization of mass spectrometry conditions for 8-Hydroxy Loxapine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: LOX-MET-8HNO-OPT Assigned Specialist: Senior Application Scientist, Bioanalysis Division

Executive Summary

You are attempting to analyze 8-Hydroxy Loxapine N-Oxide (approximate [M+H]⁺ m/z 360.1), a secondary metabolite of the antipsychotic Loxapine. This is a technically demanding analyte because it combines two distinct chemical modifications: hydroxylation (polarity) and N-oxidation (thermal instability).

The Critical Failure Point: N-oxides are thermally labile.[1] In a standard Electrospray Ionization (ESI) source, high temperatures or aggressive declustering potentials can cause the N-oxide moiety to deoxygenate before mass filtration.

  • Result: The 360 m/z precursor degrades into 344 m/z (8-Hydroxy Loxapine) inside the source.

  • Consequence: You will underestimate the N-oxide concentration and overestimate the 8-Hydroxy metabolite, invalidating your pharmacokinetic data.

This guide provides a self-validating workflow to stabilize the ion and ensure data integrity.

Module 1: Ion Source Optimization (The "Soft-Ionization" Protocol)

User Question: My signal for this compound is fluctuating, and I see a high background of the reduced metabolite. Is my source temperature too high?

Technical Response: Yes, it is highly likely. Standard source temperatures (500°C+) used for parent drugs often destroy N-oxides. You must perform a "Thermal Ramp Experiment" to find the inflection point between ionization efficiency and thermal degradation.

Protocol: Thermal Ramp Optimization
  • Infusion: Infuse a neat standard of this compound (100 ng/mL) at 10 µL/min combined with mobile phase flow (e.g., 0.4 mL/min).

  • Monitor: Set up a Q1 scan to monitor two channels simultaneously:

    • Channel A: 360.1 (Intact N-Oxide)

    • Channel B: 344.1 (In-source degradation product)

  • Ramp: Start Source Temperature (TEM) at 200°C. Increase in 50°C increments.

  • Analyze: Plot the intensity of A vs. B.

    • Optimal Point: The temperature where Channel A is maximized before Channel B begins to rise significantly.

Recommended Starting Parameters (ESI+)
ParameterSettingRationale
Ionization Mode ESI PositiveProtonation of the piperazine amine.
Source Voltage (IS) 2500 - 4500 VKeep lower (2.5kV) if using micro-flow; standard (4.5kV) for high flow.
Source Temp (TEM) 300°C - 400°C Critical: Do not exceed 450°C without validation.
Declustering Potential Low (e.g., 40-60 V)High DP accelerates in-source fragmentation.
Curtain Gas (CUR) High (30-40 psi)Protects the orifice from solvent clusters, allowing lower temps.

Module 2: MRM Transition Strategy

User Question: I need specific transitions. Can I just use the loss of Oxygen (-16 Da)?

Technical Response: No. Relying on the [M+H]⁺


 [M+H-16]⁺ transition is risky because it is non-specific and often has high background noise. You should target the fragmentation of the piperazine ring or the tricyclic core.

Loxapine Core Logic:

  • Parent Loxapine (328) fragments to m/z 271 (Loss of N-methyl piperazine ring).

  • This compound (360) will likely retain the core tricyclic structure but with the hydroxyl group attached.

Suggested MRM Table

Note: Exact energies must be ramped per instrument (Collision Energy Ramp).

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Specificity
Quantifier 360.1287.1 25 - 35Loss of oxidized N-methyl piperazine group. High specificity.
Qualifier 1 360.1271.1 30 - 40Cleavage of the piperazine ring (common to loxapine family).
Qualifier 2 360.1193.1 40 - 50Deep fragmentation of the tricyclic core.

Module 3: Chromatographic Separation

User Question: If in-source fragmentation occurs, how do I know if the peak I see is the N-oxide or the reduced 8-hydroxy form?

Technical Response: You cannot distinguish them by mass alone if degradation occurs. You must separate them chromatographically.[2] If the N-oxide degrades in the source, it will still elute at the N-oxide's retention time, not the 8-hydroxy's retention time.

The "Shift" Validation:

  • 8-Hydroxy Loxapine: Less polar. Elutes later in Reverse Phase (C18).

  • This compound: More polar (due to N-O bond). Elutes earlier in Reverse Phase.

Workflow Visualization: Signal Interpretation

MS_Optimization Start Start: Signal at m/z 344 detected RT_Check Check Retention Time (RT) Start->RT_Check RT_Early RT is EARLIER than 8-OH Standard RT_Check->RT_Early Elutes Early RT_Late RT matches 8-OH Standard RT_Check->RT_Late Elutes Late Conclusion_Artifact Artifact: In-Source Fragmentation of N-Oxide RT_Early->Conclusion_Artifact Conclusion_Real Real Metabolite: 8-Hydroxy Loxapine RT_Late->Conclusion_Real Action_Cool Action: Lower Source Temp & Declustering Potential Conclusion_Artifact->Action_Cool

Figure 1: Decision tree for distinguishing true metabolite signals from in-source degradation artifacts based on chromatographic retention time.

Module 4: Sample Preparation & Stability

User Question: My QC samples are failing stability tests. Is the N-oxide degrading on the bench?

Technical Response: N-oxides are sensitive to reduction by chemical agents and pH extremes.

Troubleshooting Checklist:

  • Avoid Acidic Evaporation: Do not evaporate samples to dryness in high concentrations of formic acid/TFA and heat. This accelerates reduction.

    • Solution: Neutralize extracts or use Nitrogen blow-down at ambient temperature.

  • Antioxidants: Ensure your plasma/blood collection tubes do not contain excess antioxidants (like ascorbic acid) which can reduce the N-oxide back to the amine.

  • Solvent Choice: Store stock solutions in Acetonitrile rather than Methanol. Methanol can act as a protic source facilitating degradation over long periods.

References

  • Clement, R. P., et al. (2025). "Concurrent High-Performance Liquid Chromatographic Measurement of Loxapine and Amoxapine and of Their Hydroxylated Metabolites in Plasma." ResearchGate.[3][4][5]

  • Kishore, P. (2017).[6] "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." Handbook of LC-MS Bioanalysis.

  • Zimmer, J., et al. (2010). "Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma." Bioanalysis.

  • Ma, J., et al. (2000). "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds." Analytical Chemistry.

Sources

Addressing matrix effects in the bioanalysis of 8-Hydroxy Loxapine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex bioanalysis, this Technical Support Center is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges of quantifying 8-Hydroxy Loxapine N-Oxide. As a polar metabolite of the atypical antipsychotic loxapine, this analyte presents unique hurdles, particularly concerning matrix effects in LC-MS/MS analysis. This resource, structured in a practical question-and-answer format, offers in-depth troubleshooting guides and frequently asked questions to empower you to develop robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

What is this compound and why is its bioanalysis challenging?

This compound is a metabolite of loxapine, an antipsychotic medication. Loxapine is metabolized in the body into several compounds, including 8-Hydroxy Loxapine and Loxapine N-Oxide[1][2][3]. The simultaneous presence of a hydroxyl group and an N-oxide group makes this molecule significantly more polar than its parent drug. This increased polarity can lead to poor retention on traditional reversed-phase liquid chromatography columns and a higher susceptibility to matrix effects, particularly ion suppression in electrospray ionization (ESI) mass spectrometry[1][4][5]. Furthermore, N-oxide metabolites can be unstable and may revert to their parent compounds under certain analytical conditions, adding another layer of complexity to their accurate quantification[4][5].

What are matrix effects and why are they a critical concern for this analyte?

In the context of LC-MS/MS, the "matrix" refers to all the components in a biological sample (like plasma or urine) other than the analyte of interest[6]. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal[6][7][8]. For a polar metabolite like this compound, which may elute early in a reversed-phase chromatogram, there is a higher probability of co-elution with endogenous polar compounds like phospholipids, which are notorious for causing ion suppression[6]. This can lead to inaccurate and irreproducible results, compromising the integrity of pharmacokinetic and toxicokinetic studies[6][9].

What are the regulatory expectations regarding the evaluation of matrix effects?

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during the validation of bioanalytical methods[3][10][11][12]. The ICH M10 guideline, which has been adopted by these agencies, requires that the matrix effect be assessed to ensure that the precision, accuracy, and sensitivity of the method are not compromised[11][13][14]. This typically involves testing the analyte's response in matrix from multiple individual donors to assess the variability of the matrix effect[13].

Which sample preparation technique is recommended for this compound?

The choice of sample preparation is crucial for minimizing matrix effects. While simpler methods like protein precipitation (PPT) are fast, they are often less effective at removing interfering matrix components, especially for polar analytes[9][15][16]. Liquid-liquid extraction (LLE) can offer cleaner extracts, but optimizing the solvent system for a highly polar metabolite can be challenging[15][16]. For this compound, Solid-Phase Extraction (SPE) is often the most effective technique[1][17][18]. A mixed-mode cation exchange SPE can be particularly advantageous, as it allows for the retention of the basic nitrogen of the piperazine ring while the hydroxyl and N-oxide groups increase its polarity. This dual retention mechanism provides a more rigorous wash step to remove matrix interferences.

How can I visually assess if my method is suffering from matrix effects?

A post-column infusion experiment is a powerful qualitative tool to visualize regions of ion suppression or enhancement in your chromatogram[1][19][20]. In this experiment, a constant flow of the analyte solution is introduced into the mobile phase after the analytical column but before the mass spectrometer's ion source. A blank, extracted matrix sample is then injected. Any dips or peaks in the baseline signal of the infused analyte indicate the retention times at which co-eluting matrix components are causing ion suppression or enhancement, respectively[1][19][20].

Troubleshooting Guide

Problem: I am observing poor peak shape, low sensitivity, and high variability for this compound.

This is a classic presentation of significant matrix effects, likely ion suppression.

Initial Diagnostic Steps:

  • Confirm System Suitability: Before troubleshooting the method, ensure your LC-MS/MS system is performing optimally. Inject a standard solution of this compound in a clean solvent (e.g., methanol/water) to verify peak shape, retention time, and instrument response.

  • Evaluate Your Sample Preparation: As discussed in the FAQs, your sample preparation method is the most likely culprit. If you are using protein precipitation, it is highly probable that you are not sufficiently removing interfering phospholipids and other endogenous components.

Advanced Troubleshooting & Solutions:

  • Optimize Sample Preparation: A systematic comparison of different sample preparation techniques is recommended. The following table provides a summary of common methods and their suitability for this compound.

Technique Principle Pros for this compound Cons for this compound Recommendation
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[9][15]Fast, simple, and inexpensive.Often results in significant matrix effects due to insufficient removal of phospholipids and other soluble endogenous compounds.[9][15]Not recommended for achieving the highest sensitivity and accuracy.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[15][16]Can provide cleaner extracts than PPT.The high polarity of this compound makes it difficult to extract into a water-immiscible organic solvent. May require pH manipulation and solvent screening.Can be effective, but development can be time-consuming.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away.[1][15][16][17][18]Highly selective, providing the cleanest extracts and significantly reducing matrix effects.[1][17][18]Method development can be more complex and costly than PPT or LLE.Highly Recommended. A mixed-mode cation exchange polymer-based sorbent is a good starting point.
  • Step-by-Step Protocol: Mixed-Mode Cation Exchange SPE

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of a weak acidic buffer (e.g., 2% formic acid in water).

    • Loading: Pre-treat the plasma sample (e.g., 100 µL) by diluting it with 200 µL of the same weak acidic buffer and load the entire volume onto the SPE cartridge. The acidic conditions will ensure the piperazine nitrogen is protonated and retains on the cation exchange sorbent.

    • Washing:

      • Wash 1: Use 1 mL of the weak acidic buffer to remove polar interferences.

      • Wash 2: Use 1 mL of methanol to remove non-polar interferences that may be retained on the polymer backbone of the sorbent.

    • Elution: Elute the this compound with 500 µL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic conditions will neutralize the charge on the piperazine nitrogen, releasing it from the cation exchange sorbent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution.

  • Chromatographic Optimization:

    • Consider using a column with a different selectivity, such as a biphenyl or a pentafluorophenyl (PFP) phase, which can provide better separation from endogenous interferences.

    • Adjusting the mobile phase pH can alter the retention and peak shape of your analyte.

    • Ensure that your chromatographic method separates this compound from its parent compound and other metabolites to avoid any potential in-source conversion issues confounding your results.

  • Visualization of the Workflow:

    Sample Preparation Workflow Start Plasma Sample PPT Protein Precipitation Start->PPT Fastest, but highest matrix effect LLE Liquid-Liquid Extraction Start->LLE Cleaner, but challenging for polar analytes SPE Solid-Phase Extraction Start->SPE Cleanest extract, recommended Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

    Workflow for selecting the optimal sample preparation method.
Problem: My results are inconsistent across different patient samples.

This issue strongly suggests a variable matrix effect between different lots of biological matrix.

Diagnostic Approach:

  • Post-Column Infusion Experiment: As mentioned in the FAQs, this is the definitive way to visualize matrix effects.

    Post-Column Infusion Setup LC LC System Column Analytical Column LC->Column Tee T-Union Column->Tee MS Mass Spectrometer Tee->MS SyringePump Syringe Pump with Analyte Standard SyringePump->Tee

    Diagram of a post-column infusion experimental setup.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS for this compound will have nearly identical chemical properties and chromatographic retention time. Therefore, it will experience the same degree of ion suppression or enhancement as the analyte, allowing for an accurate ratio-based quantification.

  • Method of Standard Addition: If a SIL-IS is not available, the method of standard addition can be used to correct for matrix effects in individual samples. This involves adding known amounts of a certified standard to aliquots of the sample.

Problem: How do I perform the method of standard addition to quantify matrix effects?

The standard addition method is a reliable way to achieve accurate quantification in the presence of matrix effects when a suitable SIL-IS is unavailable[1][21][22].

Step-by-Step Protocol:

  • Prepare a series of calibration standards in a clean solvent at concentrations that will cover the expected range in your samples.

  • Aliquot your unknown sample into at least four separate tubes.

  • Spike the aliquots:

    • Tube 1: Add a small volume of clean solvent (unspiked sample).

    • Tube 2: Add a known amount of the standard solution to achieve a specific final concentration (e.g., + 5 ng/mL).

    • Tube 3: Add a larger known amount of the standard solution (e.g., + 10 ng/mL).

    • Tube 4: Add an even larger known amount (e.g., + 15 ng/mL).

    • Ensure the volume of the added standard is small compared to the sample volume to avoid significantly altering the matrix composition.

  • Process all samples using your established sample preparation method.

  • Analyze the samples by LC-MS/MS.

  • Plot the data: Create a graph with the added concentration on the x-axis and the instrument response on the y-axis.

  • Determine the unknown concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of the analyte in the unspiked sample.

Example Data and Plot:

SampleAdded Concentration (ng/mL)Instrument Response (Peak Area)
Unspiked050,000
Spike 15100,000
Spike 210150,000
Spike 315200,000

By plotting this data and extrapolating the linear regression back to the x-axis, the concentration of this compound in the original sample can be determined.

Standard_Addition_Plot Standard Addition Plot for this compound 0 5 10 15 y0 y1 y2 y3 p0 p1 p2 p3 x_intercept x_intercept->p3 Linear Regression xlabel Added Concentration (ng/mL) ylabel Instrument Response (Peak Area) x_intercept_label Concentration in sample = 5 ng/mL

Example of a standard addition plot.

By implementing these systematic troubleshooting strategies, grounded in a thorough understanding of the underlying principles of bioanalysis and matrix effects, you can develop a robust and reliable method for the quantification of this compound.

References

  • Meng, M., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Chromatography B, 1046, 1-9. [Link]

  • Patel, D. S., et al. (2012). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Pharmaceutical Analysis, 2(4), 297-305. [Link]

  • Mehta, D. (2013). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 114-123. [Link]

  • Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Vetter Pharma. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • AMS Biotechnology (AMSBIO). (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2145-2148. [Link]

  • Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Feng, J., et al. (2015). Characterization of Loxapine Human Metabolism. Drug Metabolism and Disposition, 43(12), 1845-1853. [Link]

  • AlpHa Measure. (2023, March 23). Standard Addition Procedure in Analytical Chemistry. [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. [Link]

  • Wong, Y. W., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 59, 115-123. [Link]

  • Zimmer, J. S., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989-2000. [Link]

  • Bonfiglio, R., et al. (1999). Post-column infusion as a quality control tool for LC-MS-based analysis. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. [Link]

  • U.S. Food and Drug Administration. (2009). Clinical Pharmacology and Biopharmaceutics Review(s) - Adasuve. [Link]

  • Liu, G., et al. (2010). Identifying, evaluating, and controlling bioanalytical risks resulting from nonuniform matrix ion suppression/enhancement and nonlinear liquid chromatography-mass spectrometry assay response. Analytical Chemistry, 82(23), 9856-9862. [Link]

  • Das, B., & Chakraborty, A. (2012). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Handbook of LC-MS Bioanalysis (pp. 223-231). John Wiley & Sons. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Zimmer, J. S., et al. (2010). Validation of HPLC–MS/MS Methods for Analysis of Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine and Loxapine N-Oxide in Human Plasma. Bioanalysis, 2(12), 1989-2000. [Link]

  • Gpatindia. (2020, June 12). LOXAPINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]

  • Taylor, P. J. (2005). Use of post-column infusion for assessment of matrix effects. Therapeutic Drug Monitoring, 27(6), 752-756. [Link]

  • Matuszewski, B. K., et al. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(8), 1261-1267. [Link]

  • LibreTexts Chemistry. (2023, March 16). 6.4B: Accounting for Matrix Effects. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Restek. (2020, October 13). LC-MS/MS Analysis of 58 Antipsychotics and Antidepressants in Human Urine. [Link]

  • MDPI. (2024, August 2). Concise Synthesis of Pseudane IX, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity. [Link]

  • ResearchGate. (n.d.). Matrix interference in LC-ESI-MS/MS analysis of metanephrines in protein precipitated plasma samples. [Link]

  • LCGC International. (2004, November 1). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • TGA Consultation Hub. (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

  • WelchLab. (2024, December 27). Understanding the Standard Addition Method in Quantitative Analysis. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]

  • Utrecht University. (2024, November 15). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Extraction. [Link]

  • ACS Publications. (2021, February 24). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link]

Sources

Troubleshooting low sensitivity in 8-Hydroxy Loxapine N-Oxide detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 8-Hydroxy Loxapine N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low sensitivity in its detection. As Senior Application Scientists, we have compiled this guide based on established analytical principles and field-proven experience to ensure the integrity and success of your experimental outcomes.

Introduction to the Challenge

This compound is a metabolite of the antipsychotic drug Loxapine.[1][2][3][4] Accurate quantification of this metabolite in biological matrices is crucial for comprehensive pharmacokinetic and drug metabolism studies. However, its detection, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be hampered by low sensitivity. This guide will walk you through a systematic approach to troubleshooting and resolving these sensitivity issues.

Frequently Asked Questions (FAQs)

Q1: My signal for this compound is present but very weak. Where should I start my investigation?

A1: A weak signal is a common issue that can often be resolved by systematically evaluating your entire analytical workflow. We recommend a tiered approach, starting with the most common and easily addressable factors.

Troubleshooting Workflow for Low Analyte Signal

A Low Signal Detected B 1. Verify Standard & Sample Integrity A->B C 2. Optimize Mass Spectrometer Parameters B->C Standard/Sample OK D 3. Evaluate Chromatographic Performance C->D MS Parameters Optimized E 4. Refine Sample Preparation D->E Chromatography OK F Signal Improved? E->F G Issue Resolved F->G Yes H Consult Instrument Specialist F->H No

Caption: A step-by-step troubleshooting decision tree for low signal intensity.

  • Step 1: Analyte and Sample Integrity:

    • Standard Degradation: N-Oxide compounds can be susceptible to degradation.[5] Prepare fresh stock and working solutions from a reliable reference standard.[6][7]

    • Sample Stability: Evaluate the stability of this compound in your biological matrix under your specific collection and storage conditions. Consider performing freeze-thaw stability tests.

  • Step 2: Mass Spectrometry Parameters:

    • Ionization Mode: this compound contains multiple nitrogen atoms, making it amenable to positive electrospray ionization (ESI+).[2]

    • Source Optimization: Infuse a solution of the analyte directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

    • MRM Transitions: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions. You may need to perform a product ion scan to identify the most intense and specific fragment ions.

  • Step 3: Liquid Chromatography:

    • Mobile Phase: An inappropriate mobile phase pH can significantly impact the ionization efficiency of your analyte. For basic compounds like this compound, a mobile phase with a slightly acidic pH (e.g., using formic acid) can improve peak shape and sensitivity.

    • Column Choice: A reversed-phase C18 column is a good starting point.[2] However, if you are experiencing issues with retention or peak shape, consider other column chemistries.

  • Step 4: Sample Preparation:

    • Extraction Efficiency: Your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be efficiently recovering the analyte. Perform recovery experiments to assess this.

    • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of your analyte.[8][9]

Q2: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

A2: Matrix effects are a significant challenge in bioanalysis, especially with ESI.[8] They occur when components in the biological matrix co-elute with the analyte and interfere with its ionization, leading to signal suppression or enhancement.

Workflow for Investigating Matrix Effects

A Suspected Matrix Effects B Post-Extraction Spike Experiment A->B C Matrix Effect Confirmed? B->C D Improve Chromatographic Separation C->D Yes E Enhance Sample Cleanup C->E Yes F Use a Stable Isotope-Labeled Internal Standard C->F Yes G No Significant Matrix Effect C->G No

Caption: A workflow for diagnosing and mitigating matrix effects in LC-MS/MS bioanalysis.

Experimental Protocol: Post-Extraction Spike for Matrix Effect Assessment

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte is spiked into the final extract.

    • Set C (Spiked Sample): Analyte is spiked into the biological matrix before extraction.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

A matrix effect percentage significantly lower than 100% indicates ion suppression, while a percentage greater than 100% suggests ion enhancement.

Mitigation Strategies:

  • Improve Chromatographic Separation: Modify your LC gradient to better separate the analyte from interfering matrix components.

  • Enhance Sample Cleanup: Switch to a more rigorous sample preparation technique. For example, if you are using protein precipitation, consider solid-phase extraction (SPE), which can provide a cleaner extract.[2][10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and is affected by matrix suppression in the same way.

Q3: What are the optimal mass spectrometry parameters for detecting this compound?

A3: While optimal parameters can vary between instruments, here is a starting point based on the known structure and similar compounds.

Table 1: Suggested Starting MS Parameters for this compound

ParameterSuggested ValueRationale
Ionization Mode ESI PositiveThe molecule contains multiple basic nitrogen atoms that are readily protonated.[2]
Precursor Ion (Q1) m/z 360.1Based on the molecular weight of 359.82 g/mol , this corresponds to the [M+H]+ ion.[6]
Product Ions (Q3) To be determined empiricallyPerform a product ion scan on the precursor ion (m/z 360.1) to identify the most stable and intense fragment ions. Likely fragments would involve the piperazine ring.
Collision Energy (CE) Instrument dependentOptimize by infusing the analyte and ramping the collision energy to find the value that yields the most intense product ion signal.
Dwell Time 100-200 msA good starting point to ensure a sufficient number of data points across the chromatographic peak.

Experimental Protocol: Product Ion Scan

  • Prepare a 100-500 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer using a syringe pump.

  • Set the mass spectrometer to product ion scan mode, with the precursor ion set to m/z 360.1.

  • Acquire data across a range of collision energies to observe the fragmentation pattern and identify the most abundant product ions.

  • Select the top 2-3 most intense and specific product ions for your MRM method.

Q4: Could the stability of this compound in my samples be affecting my results?

A4: Yes, the stability of N-oxide compounds can be a concern.[5] They can be susceptible to in-source fragmentation or reduction back to the parent amine under certain conditions.

Key Considerations for Stability:

  • In-Source Reduction: Harsh ion source conditions (high temperatures or voltages) can sometimes cause the N-oxide to lose its oxygen atom in the source, leading to the detection of the corresponding 8-hydroxy loxapine molecule. This can lead to an underestimation of the N-oxide metabolite.

  • Sample Handling and Storage: Ensure that samples are stored at -20°C or lower to minimize degradation.[2] Repeated freeze-thaw cycles should be avoided.

  • Matrix Stability: It is essential to perform stability studies in the biological matrix to ensure that the analyte is not degrading during sample storage and processing.

Table 2: Recommended Stability Experiments

Stability TestPurpose
Freeze-Thaw Stability To assess analyte stability after multiple freeze-thaw cycles.
Short-Term (Bench-Top) Stability To determine how long samples can remain at room temperature before degradation occurs.
Long-Term Storage Stability To establish the maximum duration samples can be stored at a specific temperature.[2]
Post-Preparative Stability To ensure the analyte is stable in the final extract in the autosampler.

Conclusion

Troubleshooting low sensitivity in the detection of this compound requires a methodical and logical approach. By systematically evaluating each step of your analytical process, from sample preparation to data acquisition, you can identify and resolve the root cause of the issue. This guide provides a framework for that process, grounded in scientific principles and practical experience.

References

  • Patsnap Synapse. (2024). What is the mechanism of Loxapine?
  • Li, W., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 137, 123-131. [Link]

  • Wikipedia. (n.d.). Loxapine. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 59, 115-123. [Link]

  • Chakraborty, A., & Das, B. (2015). Revisiting loxapine: a systematic review. Therapeutic Advances in Psychopharmacology, 5(2), 153-167. [Link]

  • Reddy, B. P., et al. (2017). Development and validation of spectrophotometric method for the estimation of loxapine in bulk and tablet dosage forms.
  • Ansari, M. J., et al. (2023). A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug. Biomedical Chromatography, 37(5), e5632. [Link]

  • Zimmer, J. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(4), 743-757.
  • Axios Research. (n.d.). 8-Hydroxy-Loxapine N-Oxide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Loxapine N-Oxide. Retrieved from [Link]

  • ResearchGate. (2015). Characterization of Loxapine Human Metabolism. Retrieved from [Link]

  • PubMed. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Retrieved from [Link]

  • PubMed. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2009). Pharmacokinetics and Product Quality Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Retrieved from [Link]

  • protocols.io. (n.d.). JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method - Polar HILIC-Z v1. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. Retrieved from [Link]

  • National Institutes of Health. (2013). Analytical Chemistry of Nitric Oxide. Retrieved from [Link]

  • LCGC North America. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Retrieved from [Link]

  • protocols.io. (2024). JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method - Polar HILIC-Z. Retrieved from [Link]

  • Semantic Scholar. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • Psychiatrist.com. (n.d.). Pharmacologic and Pharmacokinetic Considerations in Choosing an Antipsychotic. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Hydroxyloxapine. Retrieved from [Link]

  • National Institutes of Health. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. Retrieved from [Link]

  • Hrčak. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • ACS Publications. (2021). Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes. Retrieved from [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Waters. (n.d.). Unexpected drop in sensitivity or low sensitivity for particular analytes. Retrieved from [Link]

  • CHIMIA. (n.d.). Challenges in ESI-MS-based Untargeted Metabolomics. Retrieved from [Link]

  • PubMed. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

Sources

Technical Support Center: 8-Hydroxy Loxapine N-Oxide Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 8-Hydroxy Loxapine N-Oxide Primary Application: Analytical Reference Standard / Metabolite Profiling Chemical Sensitivity Profile: High (Hygroscopic, Photolabile, Thermo-sensitive)

Module 1: Critical Storage Protocols

The "Why" Behind the Protocol

As a Senior Application Scientist, I often see degradation in this compound not because of a single error, but due to a misunderstanding of its dual-threat chemistry.

  • The N-Oxide Moiety: Thermally unstable and prone to deoxygenation (reverting to 8-Hydroxy Loxapine).

  • The 8-Hydroxy Group: A phenolic functionality susceptible to oxidation (browning/pinking) and hydrogen bonding with atmospheric moisture.

Long-Term Storage (Solid State)
  • Temperature: -20°C is mandatory. -80°C is preferred for storage >12 months.

  • Atmosphere: Store under Argon or Nitrogen . The phenolic group reacts with atmospheric oxygen.

  • Container: Amber hydrophobic glass (silanized) to prevent surface adsorption and photolysis.

  • Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube) containing active desiccant (silica gel or molecular sieves).

Solvent Compatibility & Stock Solutions
SolventSuitabilityStability EstimateTechnical Note
DMSO Optimal 3-6 Months at -20°CHigh solubility; protects against hydrolysis. Freezes at low temp.
Methanol Good 1 Month at -20°CGood for LC-MS injection prep. Evaporates easily (check concentration).
Water/PBS Poor < 24 HoursDO NOT STORE. Rapid hydrolysis and precipitation risk.
Acetonitrile Moderate 1-2 Weeks at -20°CCan cause precipitation if water content is high.

Module 2: Experimental Workflow (Visualization)

The following diagram outlines the decision logic for handling the compound from receipt to injection. This workflow minimizes thermal stress cycles.

StorageWorkflow Receipt Receipt of Solid Standard Inspect Visual Inspection (White/Off-White Powder) Receipt->Inspect Equilibrate Equilibrate to RT (Desiccator, 1 hr) Inspect->Equilibrate Pass Solubilize Dissolve in DMSO (Stock Conc: 1-10 mg/mL) Equilibrate->Solubilize Aliquot Aliquot into Amber Vials (Single-Use Volumes) Solubilize->Aliquot Minimize Headspace Freeze Flash Freeze & Store (-20°C or -80°C) Aliquot->Freeze Argon Overlay Dilute Dilute in Mobile Phase (Immediate Use) Freeze->Dilute Thaw ONCE

Caption: Figure 1. Optimal handling workflow to prevent freeze-thaw degradation cycles and moisture ingress.

Module 3: Troubleshooting & FAQs

Q1: My standard has turned from off-white to a pinkish/brown color. Is it still usable?

Diagnosis: This indicates Phenolic Oxidation .

  • Mechanism: The 8-Hydroxy group has oxidized to form quinone-like intermediates. This is often autocatalytic.

  • Action: Run a purity check (HPLC-UV). If the primary peak is >95%, you may repurify or use with correction factors. However, for quantitative MS/MS work, discard the lot . The oxidation products can act as ion suppressors.

Q2: I see a new peak in my LC-MS chromatogram at [M-16]. What happened?

Diagnosis: Deoxygenation (N-Oxide Reduction).

  • Mechanism: The N-Oxide bond is labile.[1] High temperatures (e.g., leaving the sample in an autosampler at room temp) or reducing agents in the solvent can cleave the oxygen, reverting the molecule to 8-Hydroxy Loxapine (Parent mass - 16 Da).

  • Solution:

    • Ensure autosampler is set to 4°C.

    • Avoid using solvents containing stabilizers like BHT (butylated hydroxytoluene) which can interact with N-oxides.

    • Check your source ionization temperature; high ESI source temps can degrade N-oxides during analysis (in-source fragmentation).

Q3: The compound precipitated when I diluted my DMSO stock into PBS.

Diagnosis: Solubility Shock.

  • Mechanism: this compound is lipophilic. Rapid addition to a high-ionic-strength aqueous buffer forces the compound out of solution.

  • Protocol Fix:

    • Perform a serial dilution: DMSO Stock

      
       50:50 DMSO:Water 
      
      
      
      Final Buffer.
    • Keep the final organic content (DMSO) >0.1% if possible to maintain solubility, or sonicate briefly (avoid heat).

Module 4: Degradation Pathway Analysis

Understanding how the molecule breaks down helps you prevent it.

DegradationPathways Compound 8-Hydroxy Loxapine N-Oxide Product1 8-Hydroxy Loxapine (Deoxygenated) Compound->Product1 Reduction (Loss of Oxygen) Product2 Quinone Derivatives Compound->Product2 Oxidation (Phenolic) Product3 Photolytic Byproducts Compound->Product3 Photolysis Heat Heat / In-Source Fragmentation Heat->Product1 Light UV Light Exposure Light->Product3 Air Oxygen + Moisture Air->Product2

Caption: Figure 2. Primary degradation pathways. N-oxide reduction and phenolic oxidation are the dominant failure modes.

References

  • Toronto Research Chemicals (TRC). this compound Product Datasheet. Accessed via TRC Catalogue.

  • Hello Bio. Stability of Water-Soluble DREADD Ligands (N-Oxide analogs) in Solution: A Technical Review. Hello Bio Technical Resources.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Loxapine N-oxide. (General N-oxide stability principles).

  • Chakraborty, B. S., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

  • Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews. (Foundational chemistry of N-oxide thermal instability).

Sources

Technical Support Center: Analytical Refinement for Loxapine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Method Optimization for Loxapine and Metabolites

Introduction

Welcome to the technical support hub for Loxapine N-oxide (LNO) analysis. This guide addresses the specific challenges associated with the quantification of thermally unstable N-oxide metabolites.

The Core Challenge: Loxapine N-oxide is susceptible to deoxygenation (reduction) back to the parent drug, Loxapine (LOX). This conversion can occur during sample preparation, in the gas chromatography injection port (making GC-MS unsuitable), and most critically, within the LC-MS/MS ion source (In-Source Fragmentation).

If LNO and LOX are not chromatographically separated, in-source conversion will cause a false positive bias for Loxapine and a negative bias for the N-oxide. This guide provides the protocols to eliminate this artifact.

Module 1: The "Ghost Signal" (In-Source Reduction)

Symptom: You detect Loxapine in your pure Loxapine N-oxide reference standard, or your Loxapine calibration curve shows linearity issues at high concentrations of N-oxide.

Root Cause: The electrospray ionization (ESI) source applies heat and voltage that can cleave the labile N-O bond. This creates an isobaric interference where the metabolite mimics the parent drug.

Diagnostic Workflow

Use the following logic flow to determine if in-source reduction is compromising your data.

InSourceReduction Start Symptom: Loxapine detected in N-Oxide Standard CheckRT Check Retention Times (RT) Start->CheckRT CoElution Do LNO and LOX Co-elute? CheckRT->CoElution YesCoelute CRITICAL ERROR Mass Spec cannot distinguish True LOX from Reduced LNO CoElution->YesCoelute Yes (ΔRT < 0.2 min) NoCoelute RTs are distinct CoElution->NoCoelute No (Baseline Resolved) Outcome1 Quantification Impossible. Must re-develop LC method. YesCoelute->Outcome1 Outcome2 Artifact Identified. Monitor 'Ghost' Peak at LNO RT in LOX channel. NoCoelute->Outcome2

Figure 1: Diagnostic logic for identifying in-source reduction artifacts.

Corrective Protocol: Source Optimization

To minimize the conversion rate (aim for <5% conversion):

  • Temperature Reduction: Lower the ESI source temperature (e.g., from 500°C to 350°C). Note: This may reduce overall sensitivity, so a balance must be found.

  • Declustering Potential (DP): Lower the DP or Fragmentor Voltage. High kinetic energy in the source accelerates N-O bond cleavage [1].

  • Monitoring: Inject a pure LNO standard. Monitor the MRM transition for Loxapine.

    • Acceptable: A small peak for Loxapine appears at the retention time of LNO .

    • Unacceptable: A peak for Loxapine appears at the retention time of Loxapine (indicates contamination of standard).

Module 2: Chromatographic Resolution (The Primary Defense)

Requirement: You must achieve baseline separation between Loxapine and Loxapine N-oxide. If they are separated, the "ghost" Loxapine signal generated by the N-oxide will elute at the N-oxide's retention time, allowing you to integrate it separately (or ignore it) without interfering with the true Loxapine peak.

Recommended LC Conditions
ParameterSpecificationRationale
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50mm, 1.7 µm)Phenyl phases often provide better selectivity for aromatic N-oxides compared to standard C18.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5 - 6.5)Neutral to slightly acidic pH stabilizes the N-oxide better than high pH [2].
Mobile Phase B AcetonitrileMethanol can sometimes promote higher back-pressure and different selectivity; ACN is standard.
Gradient Shallow gradient (e.g., 5% to 95% B over 5 min)Rapid gradients may cause co-elution.

Technical Tip: N-oxides are generally more polar than their parent amines. Expect LNO to elute earlier than Loxapine on a Reversed-Phase column.

Module 3: Sample Preparation & Extraction

Symptom: Low recovery or variable quantification results. Issue: LNO is sensitive to pH extremes and reducing agents.

Protocol: Micro-Elution Solid Phase Extraction (SPE)

SPE is superior to Liquid-Liquid Extraction (LLE) for this application because it avoids the high-temperature evaporation steps often required in LLE, which can degrade the N-oxide [3].

  • Sorbent Selection: Mixed-mode Cation Exchange (e.g., Oasis MCX or equivalent). Loxapine and its metabolites are basic.

  • Sample Pre-treatment: Dilute plasma 1:1 with 4% Phosphoric Acid (H3PO4).

    • Why? Acidifies the sample to ionize the basic amine for capture on the cation exchange sorbent.

  • Wash Steps:

    • Wash 1: 2% Formic Acid (removes proteins/interferences).

    • Wash 2: 100% Methanol (removes neutrals/hydrophobics). Crucial: Ensure the pH is not high enough to elute the drug yet.

  • Elution: 5% Ammonium Hydroxide in Acetonitrile/Methanol (50:50).

    • Why? High pH neutralizes the amine, releasing it from the sorbent.

  • Evaporation: Evaporate under Nitrogen at <40°C .

    • Warning: Temperatures >40°C significantly increase N-oxide degradation.

Warning on Antioxidants

Do NOT use ascorbic acid or sodium metabisulfite in the sample collection tubes. While these are common stabilizers for oxidizable drugs, they are reducing agents . They can chemically reduce the N-oxide back to the parent drug before the sample even reaches the lab, leading to a permanent positive bias for Loxapine [4].

Frequently Asked Questions (FAQs)

Q1: Can I use GC-MS for Loxapine N-oxide analysis? A: No. The injection port temperature of a GC (typically 250°C+) will instantly and almost completely thermally degrade the N-oxide into Loxapine and other breakdown products. LC-MS/MS is the mandatory platform [5].

Q2: My Loxapine N-oxide QC samples are failing low, but Loxapine is passing. Why? A: This suggests degradation. Check your evaporation temperature (must be <40°C) and ensure your autosampler is cooled to 4°C. N-oxides are less stable than the parent drug. Also, check if the "missing" N-oxide is showing up as "extra" Loxapine in those same samples.

Q3: How do I distinguish between "In-Source" Loxapine and "Real" Loxapine? A: By Retention Time (RT).

  • Real Loxapine: Elutes at the specific RT of the Loxapine standard (e.g., 3.5 min).

  • In-Source Loxapine: Is detected in the Loxapine MRM channel but elutes at the RT of the N-oxide (e.g., 2.8 min).

  • Action: You must ensure your integration window for Loxapine does not extend to cover the N-oxide RT.

References

  • USP. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. United States Pharmacopeia. Link

  • Kushon, S., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS.[1][2] Journal of Chromatography B, 1048, 16-24. Link

  • Namera, A., et al. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids.[3][4] Forensic Toxicology. Link

  • Srinivas, N.R. (2015). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Biomedical Chromatography.[3][5][6] Link

  • Cooper, S.F., et al. (1979).[6] Determination of loxapine in human plasma and urine and identification of three urinary metabolites.[4][6] Xenobiotica, 9(7), 405-414.[6] Link

Sources

Validation & Comparative

Comparative analysis of 8-Hydroxy Loxapine N-Oxide and other loxapine metabolites

[1]

Executive Summary

8-Hydroxy Loxapine N-Oxide represents a specific, higher-order metabolite and process impurity within the loxapine pharmacokinetic landscape.[1] While often overshadowed by the pharmacologically active metabolites 7-Hydroxyloxapine and Amoxapine , this compound serves as a critical analytical marker for metabolic stability and oxidative degradation profiling.

This guide provides a technical comparison of this compound against the primary loxapine metabolic panel. It synthesizes structural, pharmacological, and analytical data to assist researchers in distinguishing these closely related structural analogs during drug development and therapeutic drug monitoring (TDM).

Key Findings
  • Pharmacology: Unlike 7-Hydroxyloxapine (active D2 antagonist) and Amoxapine (active antidepressant), This compound is pharmacologically inert, serving primarily as a clearance product.[1]

  • Analytical Challenge: It shares isobaric characteristics with other hydroxylated N-oxides, requiring high-fidelity chromatographic separation (LC-MS/MS) to prevent false positives in stability assays.[1]

  • Metabolic Role: It represents a "dual-oxidation" endpoint, formed via hydroxylation of the N-oxide or N-oxidation of the 8-hydroxy metabolite.[1]

Metabolic Landscape & Structural Relationships

Loxapine metabolism is extensive, mediated primarily by CYP450 isozymes and Flavin-containing Monooxygenases (FMO). Understanding the position of this compound requires mapping the entire metabolic tree.[1]

The Loxapine Metabolic Pathway

The following diagram illustrates the oxidative pathways leading to the formation of active and inactive metabolites.

LoxapineMetabolismLoxLoxapine(Parent)AmoxAmoxapine(Active Metabolite)Lox->AmoxN-Demethylation(CYP3A4, 2C19)SevenOH7-OH-Loxapine(Active Metabolite)Lox->SevenOH7-Hydroxylation(CYP3A4, 2D6)EightOH8-OH-Loxapine(Inactive Metabolite)Lox->EightOH8-Hydroxylation(CYP1A2)LoxNOxLoxapine N-Oxide(Inactive/Prodrug)Lox->LoxNOxN-Oxidation(FMO)EightOHNox8-Hydroxy LoxapineN-Oxide(Clearance/Impurity)EightOH->EightOHNoxN-OxidationLoxNOx->EightOHNox8-Hydroxylation

Figure 1: Metabolic biotransformation of Loxapine.[1] Green nodes indicate pharmacologically active compounds; Red/Grey nodes indicate inactive or clearance products.[1]

Comparative Pharmacology

The clinical relevance of loxapine metabolites hinges on their affinity for Dopamine (D2) and Serotonin (5-HT2A) receptors.

Activity Profile Table

The following table contrasts the target compound with its analogs. Note the distinct lack of activity in the 8-hydroxy series compared to the 7-hydroxy series.[1]

CompoundMolecular FormulaRoleD2 Receptor Affinity5-HT2A AffinityClinical Significance
Loxapine C18H18ClN3OParent DrugHigh (

~11 nM)
High (

~7 nM)
Antipsychotic
Amoxapine C17H16ClN3OActive MetaboliteModerateHighAntidepressant / Antipsychotic
7-OH-Loxapine C18H18ClN3O2Active MetaboliteHigh HighContributes to antipsychotic effect; accumulates in brain.[1]
8-OH-Loxapine C18H18ClN3O2Inactive MetaboliteNegligibleNegligibleExcretory product; no therapeutic contribution.[1]
Loxapine N-Oxide C18H18ClN3O2Metabolite/ImpurityLow / InactiveLowPotential prodrug (can reduce back to Loxapine).[1]
8-OH-Lox N-Oxide C18H18ClN3O3Target Analyte Inactive Inactive Marker for oxidative degradation.
Mechanism of Inactivity

The hydroxylation at the 8-position of the dibenzoxazepine ring sterically hinders binding to the D2 receptor pocket. Furthermore, the addition of the N-oxide group at the piperazine nitrogen creates a polar moiety that prevents effective interaction with the lipophilic binding sites of G-protein coupled receptors (GPCRs).[1] Therefore, This compound is considered a "double-negative" in terms of receptor binding—it possesses two structural modifications that independently reduce affinity.[1]

Analytical Methodologies (LC-MS/MS)[1][2][3][4][5]

Quantifying this compound requires distinguishing it from isobaric interferences. The primary challenge is separating it from other di-oxidized species or matrix interferences.[1]

Separation Strategy
  • Column Choice: A C18 column with high carbon load or a Phenyl-Hexyl column is recommended to separate the positional isomers (7-OH vs 8-OH) based on their differing hydrophobicity.[1]

  • Mobile Phase: Acidic pH (0.1% Formic Acid) is essential to protonate the piperazine ring, ensuring good ionization in positive mode (+ESI).

Experimental Protocol: Extraction & Detection

This protocol is designed for plasma or stability samples.

A. Sample Preparation (Solid Phase Extraction - SPE)

  • Conditioning: Condition an HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 100 µL plasma with 300 µL 2% H3PO4. Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water (removes proteins/salts).

  • Elution: Elute with 500 µL Methanol containing 2% Ammonium Hydroxide.

  • Reconstitution: Evaporate to dryness under N2 stream; reconstitute in Mobile Phase A/B (90:10).

B. LC-MS/MS Parameters

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Chromatography:

    • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 6 minutes (A: 0.1% Formic Acid in Water; B: Acetonitrile).

C. MRM Transitions (Precursor -> Product)

  • Loxapine: 328.1 -> 271.1[1]

  • 8-OH-Loxapine: 344.1 -> 287.1[1]

  • 8-OH-Loxapine N-Oxide: 360.1 -> 287.1 (Loss of N-oxide oxygen + piperazine fragmentation)[1]

    • Note: The transition 360 -> 287 is characteristic.[1] The loss of 16 Da (Oxygen) is common in N-oxides during collision-induced dissociation (CID), followed by the cleavage of the piperazine ring.[1]

Analytical Workflow Diagram

AnalyticalWorkflowSampleBiological Sample(Plasma/Urine)SPESolid Phase Extraction(HLB Cartridge)Sample->SPEClean-upLCLC Separation(C18 Column, Acidic pH)SPE->LCInjectMSMS/MS Detection(ESI+, MRM Mode)LC->MSEluteDataQuantificationDistinguish 8-OH-N-Oxide (m/z 360)from 7-OH-N-OxideMS->DataAnalyze

Figure 2: Validated workflow for the isolation and quantification of trace loxapine metabolites.

References

  • Chakraborty, B. S., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS.[1][2] Journal of Pharmaceutical and Biomedical Analysis.

  • Lutz, U., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

  • Clement, R. P., et al. (2015). Revisiting loxapine: a systematic review. Annals of General Psychiatry.

  • Sriram Chem. (2024). 8-Hydroxy-Loxapine N-Oxide Reference Standard Data Sheet.

  • NIMH Psychoactive Drug Screening Program. (2025). Ki Database: Loxapine and Metabolite Affinities.

Validation of Bioanalytical Methods for Loxapine Metabolites: 8-Hydroxy Loxapine & Loxapine N-Oxide

[1][2][3][4][5]

Executive Summary

In the bioanalysis of tricyclic antipsychotics, the validation of Loxapine and its primary metabolites—8-Hydroxy Loxapine (active) and Loxapine N-Oxide (metabolic clearance marker)—presents a distinct set of electrochemical and chromatographic challenges.

While Loxapine itself is relatively stable, the N-Oxide variant introduces a critical risk of in-source fragmentation (deoxygenation) inside mass spectrometers, potentially leading to false-positive overestimation of the parent drug. Simultaneously, 8-Hydroxy Loxapine introduces polarity shifts that complicate extraction recovery when using generic protocols.

This guide objectively compares the industry gold standard (LC-MS/MS ) against legacy alternatives (HPLC-UV , GC-MS ) and provides a validated, field-proven protocol for the simultaneous quantification of these analytes.

The Challenge: Why Generic Methods Fail

Validating a method for this specific metabolite profile requires navigating two opposing chemical behaviors:

  • Thermal Instability (N-Oxide): Loxapine N-Oxide is thermally labile. In high-temperature environments (GC injector ports or unoptimized ESI sources), it sheds its oxygen atom, reverting to Loxapine. If your chromatography does not separate the N-Oxide from the Parent, your Loxapine quantification will be biased high.

  • Polarity Variance (8-Hydroxy): The hydroxyl group on the 8-position increases polarity. Liquid-Liquid Extraction (LLE) methods using non-polar solvents (e.g., Hexane) often yield poor recovery (<50%) for the 8-hydroxy metabolite while recovering the parent drug well.

Comparative Analysis: Selecting the Right Platform

The following table contrasts the performance of available methodologies for Loxapine metabolite analysis.

Table 1: Technology Performance Matrix
FeatureLC-MS/MS (ESI+) HPLC-UV GC-MS
Suitability Gold Standard Legacy / QC OnlyNot Recommended
Sensitivity (LLOQ) 0.05 – 0.1 ng/mL 5 – 10 ng/mL1 – 5 ng/mL
Selectivity High (MRM transitions)Low (Retention time only)Moderate
N-Oxide Stability Manageable (requires separation)Stable (Ambient temp)Critical Failure (Thermal degradation)
Sample Volume Low (100 µL)High (1.0 mL)Medium (500 µL)
Throughput High (< 5 min/run)Low (15-20 min/run)Low (Derivatization required)

Expert Insight: Do not use GC-MS for Loxapine N-Oxide validation. The high temperature of the injection port causes significant back-conversion of the N-oxide to the parent amine, rendering the assay invalid for metabolic profiling.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to mitigate matrix effects while ensuring the stability of the N-oxide metabolite.

A. Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Why this choice? Protein Precipitation (PPT) is dirty and causes ion suppression. LLE is too non-polar for 8-Hydroxy Loxapine. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) captures the basic nitrogen of the loxapine core while washing away interferences.

Step-by-Step Workflow:

  • Aliquot: 100 µL Human Plasma + 10 µL Internal Standard (Loxapine-d8).

  • Dilution: Add 200 µL 2% Formic Acid (aq) to disrupt protein binding and ionize the basic amine.

  • Conditioning (SPE Plate): Methanol (1 mL) followed by Water (1 mL).

  • Loading: Load pre-treated sample.

  • Washing:

    • Wash 1: 2% Formic Acid (removes proteins).

    • Wash 2: Methanol (removes neutral lipids).

  • Elution: 5% Ammonium Hydroxide in Acetonitrile (releases the basic analytes).

  • Evaporation: Dry under Nitrogen at 40°C (Do not exceed 45°C to protect N-oxide).

  • Reconstitution: Mobile Phase A/B (80:20).

B. Chromatographic Conditions

Crucial Validation Point: You must demonstrate baseline resolution between Loxapine and Loxapine N-Oxide.

  • Column: Waters XBridge C18 or Phenomenex Kinetex C18 (50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Flow Rate: 0.5 mL/min.

C. Mass Spectrometry Parameters (ESI+)

Use Multiple Reaction Monitoring (MRM).

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
Loxapine 328.1271.125
8-Hydroxy Loxapine 344.1287.128
Loxapine N-Oxide 344.1271.122

Note: 8-Hydroxy Loxapine and Loxapine N-Oxide are isobaric (same mass, m/z 344). They MUST be separated chromatographically.

Critical Validation Workflows (Visualized)

Diagram 1: The "In-Source Conversion" Trap

This diagram illustrates the specific failure mode when validating N-Oxides. If the N-Oxide co-elutes with the Parent, the MS source heat converts it, and the detector registers it as Parent drug.

InSourceConversioncluster_sampleInject Samplecluster_LCLC Separationcluster_MSMS Source (Heat)cluster_ResultQuantification ResultN_OxideLoxapine N-Oxide(m/z 344)CoElutionCo-Elution(Poor Method)N_Oxide->CoElutionResolvedBaseline Resolution(Good Method)N_Oxide->ResolvedParentLoxapine(m/z 328)Parent->CoElutionParent->ResolvedSource_HeatSource Heat(Deoxygenation)CoElution->Source_HeatEnters MS TogetherResolved->Source_HeatEnters MS SeparatelyFalsePosFALSE HIGHParent Conc.Source_Heat->FalsePosN-Oxide mimics ParentAccurateACCURATEQuantificationSource_Heat->AccurateAnalytes Distinguishedby Retention Time

Caption: Figure 1. Mechanism of data corruption due to N-oxide in-source fragmentation during co-elution.

Diagram 2: Validation Decision Tree

A logical flow for ensuring method robustness before clinical sample analysis.

ValidationTreeStartStart ValidationStep1Check Isobaric Interference(8-OH vs N-Oxide)Start->Step1Decision1Are theyResolved?Step1->Decision1Step2Check In-Source Conversion(Inject Pure N-Oxide)Decision1->Step2YesFail1Redesign Gradientor Change ColumnDecision1->Fail1NoDecision2Parent IonDetected?Step2->Decision2Step3Matrix Effect Test(Hemolyzed/Lipemic)Decision2->Step3No (or separated)Fail2Optimize Source Tempor Improve LC SeparationDecision2->Fail2Yes (at Parent RT)PassProceed toAccuracy & PrecisionStep3->Pass

Caption: Figure 2. Step-wise decision tree for validating Loxapine metabolites, prioritizing selectivity.

Authoritative References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Zimmer, J. S., et al. (2010).[2] Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma.[3][4][5][6][2] Bioanalysis, 2(12), 1989-2000.[3] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]

  • Ramanathan, R., et al. (2000). Fragmentation of N-Oxides (Deoxygenation) in Atmospheric Pressure Ionization: Investigation of the Activation Process. Journal of the American Society for Mass Spectrometry. [Link]

A Comparative Pharmacokinetic Guide: Loxapine and its Metabolite, 8-Hydroxyloxapine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a thorough understanding of a drug's pharmacokinetic profile is paramount for optimizing efficacy and ensuring safety. This guide provides an in-depth comparison of the pharmacokinetics of the antipsychotic agent loxapine and its lesser-known metabolite, 8-Hydroxyloxapine N-Oxide. While comprehensive data on loxapine and its primary active metabolite, 8-hydroxyloxapine, are available, specific pharmacokinetic parameters for 8-Hydroxyloxapine N-Oxide are not extensively documented in publicly available literature. This guide will therefore focus on a detailed comparison of loxapine and 8-hydroxyloxapine, while also exploring the formation and potential pharmacokinetic implications of the N-oxide metabolite.

Introduction to Loxapine Metabolism

Loxapine, a dibenzoxazepine antipsychotic, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The primary metabolic pathways include aromatic hydroxylation, N-demethylation, and N-oxidation.[1] The resulting metabolites can have varying degrees of pharmacological activity and contribute to the overall therapeutic and adverse effect profile of loxapine.[2]

The key metabolites of loxapine include:

  • 8-hydroxyloxapine: A major metabolite formed through hydroxylation, primarily by the cytochrome P450 enzyme CYP1A2.[3]

  • 7-hydroxyloxapine: Another hydroxylated metabolite, formed with the involvement of CYP3A4 and CYP2D6.[3]

  • Amoxapine: An N-demethylated metabolite with antidepressant properties.

  • Loxapine N-oxide: Formed via N-oxidation by flavin-containing monooxygenases (FMOs).[3][4]

  • 8-Hydroxyloxapine N-oxide: A further metabolite, presumably formed by the N-oxidation of 8-hydroxyloxapine.

At steady-state, 8-hydroxyloxapine is the most abundant metabolite found in the bloodstream, followed by 8-hydroxyamoxapine and then the parent drug, loxapine.[2] This underscores the importance of understanding the pharmacokinetic profiles of these metabolites to fully grasp the clinical effects of loxapine administration.

Loxapine's Mechanism of Action: D2 and 5-HT2A Receptor Antagonism

Loxapine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][5] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions. The antagonism of 5-HT2A receptors may contribute to its effects on negative symptoms and a lower propensity to cause extrapyramidal side effects compared to older, typical antipsychotics.[3]

The downstream signaling cascade following D2 receptor activation is complex and involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of various ion channels and protein kinases through G-protein coupling.[6][7] Loxapine's blockade of this receptor interrupts these signaling pathways.

Loxapine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA ↓ PKA cAMP->PKA Activates Signaling Downstream Signaling (e.g., Ion Channel Modulation, Gene Expression) PKA->Signaling Modulates Loxapine Loxapine Loxapine->D2R Blocks PK_Study_Workflow Animal_Prep Animal Preparation (Fasting) Dosing Oral Administration of Loxapine Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage LCMS_Analysis LC-MS/MS Analysis Sample_Storage->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Caption: Workflow for a preclinical pharmacokinetic study.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of loxapine and its metabolites in plasma.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma, add an internal standard solution.

  • Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.

  • Vortex mix and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Chromatographic Separation: Use a suitable C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for loxapine, 8-hydroxyloxapine, 8-Hydroxyloxapine N-Oxide, and the internal standard.

3. Method Validation:

  • Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

Conclusion

This guide provides a comprehensive overview of the pharmacokinetics of loxapine with a detailed focus on its major metabolite, 8-hydroxyloxapine. While a direct pharmacokinetic comparison with 8-Hydroxyloxapine N-Oxide is currently limited by the lack of available data, this document offers a framework for understanding its likely metabolic fate and the experimental approaches required for its characterization. The provided protocols serve as a starting point for researchers aiming to further elucidate the complex metabolic profile of loxapine and its implications for clinical practice. Future research dedicated to the pharmacokinetic and pharmacodynamic properties of 8-Hydroxyloxapine N-Oxide is warranted to complete our understanding of loxapine's disposition in the body.

References

  • Wikipedia. Loxapine. [Link]

  • Spyker, D. A., et al. (2014). Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine. The Journal of Clinical Pharmacology, 54(7), 817-824. [Link]

  • Drugs.com. Loxapine Monograph for Professionals. [Link]

  • U.S. Food and Drug Administration. Loxapine - LiverTox. [Link]

  • Simpson, G. M., et al. (1981). Clinical and plasma level characteristics of intramuscular and oral loxapine. The Journal of Clinical Psychiatry, 42(1), 16-20. [Link]

  • U.S. Food and Drug Administration. (2009). Pharmacology Review(s) - Adasuve. [Link]

  • Glazer, W. M., & Kane, J. M. (2015). Revisiting loxapine: a systematic review. CNS drugs, 29(4), 269-290. [Link]

  • Jann, M. W., et al. (1993). Multiple-dose pharmacokinetics of clozapine in patients with chronic schizophrenia. Journal of Clinical Psychopharmacology, 13(2), 116-123. [Link]

  • Beaulieu, J. M., et al. (2012). New concepts in dopamine D2 receptor biased signaling and implications for schizophrenia therapy. Frontiers in pharmacology, 3, 44. [Link]

  • Chan, M. K., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 58, 83-93. [Link]

  • Urig, D. B., et al. (2012). Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor. Proceedings of the National Academy of Sciences, 109(43), 17669-17674. [Link]

  • University of Louisville. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples [Video]. YouTube. [Link]

  • Peters, S. R., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(1), 23. [Link]

  • Wikipedia. Dopamine receptor. [Link]

  • Chagraoui, A., et al. (2017). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug?. International Journal of Neuropsychopharmacology, 20(11), 928-937. [Link]

  • Hori, H., et al. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids. Forensic Toxicology, 41(2), 213-224. [Link]

  • Johansen, S. S., & Hansen, T. (2008). Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 32(4), 312-316. [Link]

  • Herborg, F., et al. (2024). Disease-Associated Dopamine Receptor D2 Variants Exhibit Functional Consequences Depending on Different Heterotrimeric G-Protein Subunit Combinations. International Journal of Molecular Sciences, 25(1), 536. [Link]

  • Allen, M. H., et al. (2011). Efficacy and safety of loxapine for inhalation in the treatment of agitation in patients with schizophrenia: a randomized, double-blind, placebo-controlled trial. The Journal of clinical psychiatry, 72(10), 1313-1321. [Link]

  • Gnanadesikan, S., & G., R. (2023). Biochemistry, Dopamine Receptors. In StatPearls. StatPearls Publishing. [Link]

Sources

Cross-validation of different analytical techniques for 8-Hydroxy Loxapine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Hydroxy Loxapine N-Oxide represents a complex analytical challenge in pharmacokinetic profiling and impurity testing. As a dual-modified metabolite of the antipsychotic Loxapine, it possesses both a phenolic hydroxyl group (position 8) and an N-oxide moiety on the piperazine ring.

This guide addresses the critical risk of in-source collision-induced dissociation (CID) , where the thermally unstable N-oxide moiety can revert to the amine form (8-Hydroxy Loxapine) during Mass Spectrometry ionization, leading to false negatives for the N-oxide and false positives for the hydroxylated parent.

We present a cross-validation framework coupling UHPLC-MS/MS (Triple Quadrupole) for sensitivity with HPLC-PDA (Photodiode Array) for structural integrity, ensuring data reliability through orthogonal confirmation.

Part 1: The Analytical Matrix & Challenge

The quantification of this compound is not merely a separation problem; it is a stability problem.

  • The Isobaric Trap: While this compound (MW ~359.8) differs in mass from 8-Hydroxy Loxapine (MW ~343.8), it is prone to in-source deoxygenation . If the electrospray ionization (ESI) source temperature is too high, the N-oxide oxygen is lost before mass filtration.

  • The Validation Necessity: A standalone MS method is insufficient for validation because it cannot self-diagnose this thermal degradation. An orthogonal, non-thermal detection method (UV/PDA) is required to validate the MS results.

Figure 1: The Thermal Degradation Risk Pathway

The following diagram illustrates the analytical risk where the target analyte mimics its precursor in the MS source.

G Target 8-Hydroxy Loxapine N-Oxide (Target) MS_Source ESI Source (High Temp) Target->MS_Source Injection Detector MS Detector (False Quantitation) Target->Detector Accurate Quantitation Precursor 8-Hydroxy Loxapine (Interference) Precursor->MS_Source Co-elution Risk Precursor->Detector Over-estimation of 8-OH Loxapine MS_Source->Target Intact Ionization MS_Source->Precursor Thermal Deoxygenation (-16 Da)

Caption: Analytical risk pathway showing how thermal instability in the MS source can cause this compound to mimic 8-Hydroxy Loxapine, necessitating orthogonal validation.

Part 2: Primary Technique – UHPLC-MS/MS

Role: High-sensitivity quantitation for biological matrices (plasma/urine).

Chromatographic Separation

Separation is the first line of defense. The N-oxide is generally more polar than the amine.

  • Column: C18 with embedded polar group (e.g., Waters Acquity BEH Shield RP18) to enhance retention of the polar N-oxide.

  • Mobile Phase:

    • A: 10mM Ammonium Formate (pH 3.5). Note: Acidic pH stabilizes the N-oxide.

    • B: Acetonitrile.[1]

  • Gradient: Steep gradient (5% B to 90% B) required to elute the highly polar N-oxide early while washing out lipophilic matrix components.

Mass Spectrometry Parameters (Critical Control)

To validate this method, you must perform a Source Temperature Ramp Study .

  • Ionization: ESI Positive Mode.

  • Source Temp: < 350°C . (Standard methods often use 500°C+; this must be lowered for N-oxides).

  • MRM Transitions (Theoretical):

    • Quantifier: 360.1 → 271.1 (Loss of N-oxide piperazine ring).

    • Qualifier: 360.1 → 84.1 (Methylpiperazine fragment).

Validation Checkpoint: Inject a pure standard of this compound. Monitor the MRM channel for 8-Hydroxy Loxapine (344.1 → 271.1). If a signal appears in the 344 channel at the retention time of the N-oxide, in-source degradation is occurring , and source temperature must be lowered.

Part 3: Orthogonal Technique – HPLC-PDA

Role: Stability anchor and cross-validation reference standard.

UV detection is non-destructive and thermally inert. It serves as the "truth" regarding the integrity of the N-oxide standard.

Protocol
  • Detector: Photodiode Array (PDA) scanning 200–400 nm.

  • Wavelength: 254 nm (aromatic ring) and ~290-300 nm (secondary peak characteristic of tricyclics).

  • Concentration: Requires higher concentration (µg/mL range) compared to MS (ng/mL).

Spectral Distinction

N-oxidation often induces a bathochromic shift (red shift) or hyperchromic effect compared to the amine. Overlay the UV spectra of 8-Hydroxy Loxapine and its N-oxide. The difference in the λ-max or the valley-to-peak ratio is the identity confirmation fingerprint .

Part 4: Cross-Validation Framework

This section details how to mathematically validate the MS method using the PDA method.

Experimental Design
  • Preparation: Prepare a Quality Control (QC) High sample of this compound (e.g., 10 µg/mL).

  • Split Analysis: Inject the same vial into both the HPLC-PDA and UHPLC-MS/MS systems.

  • Calculation: Calculate the concentration using external calibration curves for each respective instrument.

Data Comparison Table
ParameterUHPLC-MS/MS (Method A)HPLC-PDA (Method B)Acceptance Criteria (Cross-Validation)
Principle Mass/Charge (m/z)UV Absorption (Beer-Lambert)N/A
Sensitivity (LOQ) ~0.1 - 0.5 ng/mL~50 - 100 ng/mLMethod A must be >100x more sensitive
Selectivity High (MRM based)Moderate (Chromatography based)Retention times must align
Thermal Bias Risk High (Reduction to amine)Null (Ambient temp detection)Bias < 15%
Linearity (R²) > 0.995> 0.999Both > 0.99
The "Ratio Test" for Validation

To confirm the MS method is not degrading the analyte:



  • If Bias is Negative (e.g., -30%): The MS is under-reporting, likely due to thermal degradation of the N-oxide into the parent amine in the source. Action: Lower MS Source Temp / Declustering Potential.

  • If Bias is Positive: Check for matrix enhancement in MS (Ion suppression/enhancement).

Part 5: Workflow Visualization

The following diagram outlines the step-by-step cross-validation workflow required to release this method for regulated testing.

ValidationWorkflow cluster_MS Method A: UHPLC-MS/MS cluster_UV Method B: HPLC-PDA Start Start: Method Validation Std_Prep Prepare 8-OH Loxapine N-Oxide Reference Standard Start->Std_Prep MS_Inj Inject Low Conc. (1-100 ng/mL) Std_Prep->MS_Inj UV_Inj Inject High Conc. (10 µg/mL) Std_Prep->UV_Inj MS_Opt Optimize Source Temp (<350°C) MS_Inj->MS_Opt MS_Check Check for Parent Ion (In-source decay?) MS_Opt->MS_Check MS_Check->MS_Opt Decay Detected Compare Calculate Bias % (MS vs PDA) MS_Check->Compare No Decay UV_Spec Confirm UV Spectrum Integrity UV_Inj->UV_Spec UV_Spec->Compare Pass Method Validated (Bias < 15%) Compare->Pass Within Limits Fail Re-optimize MS Parameters Compare->Fail Outside Limits Fail->MS_Opt

Caption: Decision tree for cross-validating MS sensitivity against PDA stability to ensure accurate N-oxide quantitation.

References

  • Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Source: Taylor & Francis / Bioanalysis URL:[Link]

  • LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring. Source: Journal of Analytical Toxicology / ResearchGate URL:[Link]

  • Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Source: Wiley Online Library / ResearchGate (Snippet) URL:[Link]

  • Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Source: Journal of Chromatography B / PubMed URL:[Link]

Sources

8-Hydroxy Loxapine N-Oxide versus 7-Hydroxy Loxapine: a comparative study

[1][2][3][4][5][6]

Executive Summary: The Divergence of Activity and Clearance

In the development and monitoring of loxapine (a dibenzoxazepine antipsychotic), distinguishing between its active metabolites and oxidative degradation products is critical for accurate pharmacokinetic (PK) modeling and safety assessment.

This guide compares 7-Hydroxy Loxapine (7-OH-Lox) , a pharmacologically active metabolite driving therapeutic efficacy, against 8-Hydroxy Loxapine N-Oxide (8-OH-Lox-NO) , a secondary metabolite and process impurity often tracked for stability and metabolic clearance profiling.[1]

Key Differentiator:

  • 7-Hydroxy Loxapine: A primary, active metabolite (

    
     344) with high affinity for D2 receptors.[1]
    
  • This compound: A dual-oxidation product (

    
     360), typically serving as a marker for extensive oxidative metabolism or sample degradation, with negligible pharmacological contribution.[1]
    

Chemical & Physical Profile

Understanding the physicochemical differences is the first step in developing robust separation methods. 8-OH-Lox-NO possesses a highly polar N-oxide functionality combined with a phenolic hydroxyl group, making it significantly more polar than 7-OH-Lox.[1]

Feature7-Hydroxy LoxapineThis compound
Role Major Active MetaboliteSecondary Metabolite / Impurity
Molecular Formula


Molecular Weight 343.81 g/mol 359.81 g/mol
Monoisotopic Mass 343.11 Da359.10 Da
Key Functional Groups Phenolic -OH (C7), Tertiary AminePhenolic -OH (C8), N-Oxide (

)
Polarity (LogP) Moderate (~2.[1][][3]7)Low (Increased hydrophilicity due to N-O)
Metabolic Origin CYP450 (CYP3A4, 2D6) hydroxylationSequential oxidation (Hydroxylation + N-oxidation)

Metabolic Pathways & Mechanism[1][2]

The causality of formation dictates the abundance of these species in plasma. 7-OH-Lox is formed directly from Loxapine, whereas 8-OH-Lox-NO requires two distinct oxidative steps, making it a "downstream" metabolite.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways. Note that 7-OH-Lox preserves the piperazine nitrogen's basicity, whereas 8-OH-Lox-NO modifies it.[1]

LoxapineMetabolismLoxLoxapine(Parent Drug)SevenOH7-Hydroxy Loxapine(Active Metabolite)Lox->SevenOHCYP3A4/2D6(Aromatic Hydroxylation)EightOH8-Hydroxy Loxapine(Active Metabolite)Lox->EightOHCYP1A2(Aromatic Hydroxylation)LoxNOLoxapine N-Oxide(Inactive)Lox->LoxNOFMO(N-Oxidation)EightOHNoxThis compound(Secondary Metabolite)EightOH->EightOHNoxFMO/CYP(N-Oxidation)LoxNO->EightOHNoxCYP(Hydroxylation)

Figure 1: Metabolic divergence of Loxapine.[4][1][5][6][7] Green indicates primary therapeutic activity; Red indicates dual-oxidation clearance products.[1]

Pharmacological Implications[2][3][6][10]

7-Hydroxy Loxapine: The Therapeutic Driver[2]
  • Receptor Affinity: Retains high affinity for Dopamine

    
     and Serotonin 
    
    
    receptors.[1]
  • Clinical Relevance: Contributes significantly to the antipsychotic effect. In rat brain tissue, 7-OH-Lox concentrations can exceed those of the parent drug, suggesting it may be the primary agent of action in certain tissues [1].[1]

This compound: The Stability Marker[2]
  • Receptor Affinity: The N-oxidation of the piperazine ring generally abolishes affinity for dopaminergic receptors due to steric hindrance and loss of basicity.

  • Toxicological Relevance: While likely pharmacologically inert, N-oxides can be labile.[1] In bioanalysis, this compound acts as a critical quality attribute (CQA). Its presence in a drug product indicates oxidative degradation (exposure to air/peroxides).[1] In plasma, it represents a clearance pathway.

Analytical Protocol: LC-MS/MS Separation

Distinguishing these compounds requires precise mass spectrometry due to the structural similarity. The N-oxide moiety introduces a mass shift of +16 Da relative to the hydroxy metabolite.

Method Validation Parameters (Self-Validating System)

To ensure data integrity, the following protocol uses Selected Reaction Monitoring (SRM) .

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Chromatography: UHPLC, C18 Column (e.g., Waters ACQUITY BEH C18, 1.7 µm).

Step 1: Sample Preparation (Micro-Elution SPE)[1][8]
  • Rationale: Loxapine metabolites are basic (except N-oxides which are zwitterionic/polar).[1] Liquid-Liquid Extraction (LLE) may result in poor recovery of the polar N-oxide.[1] Solid Phase Extraction (SPE) is preferred.[1]

  • Protocol:

    • Aliquot 100 µL plasma.[1]

    • Add Internal Standard (Doxapine or deuterated Loxapine-d8).[1]

    • Load onto Mixed-Mode Cation Exchange (MCX) plate.[1]

    • Wash 1: 2% Formic Acid (removes proteins).[1]

    • Wash 2: Methanol (removes neutrals).[1]

    • Elute: 5% Ammonium Hydroxide in Acetonitrile. (High pH is required to release the basic 7-OH-Lox; the N-oxide will co-elute due to its polarity).[1]

Step 2: MS/MS Transitions

Differentiation relies on the specific fragmentation patterns.[1]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Notes
7-OH Loxapine 344.1 (

)
273.135Loss of methyl-piperazine group.[1]
8-OH Loxapine N-Oxide 360.1 (

)
344.120Characteristic loss of Oxygen (-16 Da).
8-OH Loxapine N-Oxide 360.1 (

)
273.140Secondary fragment matching the core structure.[1]
Analytical Decision Tree

AnalyticalWorkflowStartSample Injection(LC-MS/MS)Q1_ScanQ1 Filter ScanStart->Q1_ScanMass344m/z 344 detectedQ1_Scan->Mass344Mass360m/z 360 detectedQ1_Scan->Mass360CheckRTCheck Retention Time (RT)Mass344->CheckRTFrag344Fragment: 360 -> 344 (-16 Da)Mass360->Frag344MS/MS FragmentationSevenOHID: 7-Hydroxy Loxapine(Active)CheckRT->SevenOHRT ~ 2.5 minEightOHNoxID: this compound(Impurity/Metabolite)Frag344->EightOHNoxConfirm N-O Loss

Figure 2: Logic flow for distinguishing metabolites. The +16 Da mass shift and specific N-oxide loss are definitive.

Experimental Considerations & Troubleshooting

Stability Warning
  • This compound is thermally labile. During LC-MS analysis, high source temperatures (>500°C) can cause in-source fragmentation , where the N-oxide loses oxygen and mimics 8-Hydroxy Loxapine (

    
     344).
    
  • Control: Always inject a pure standard of 8-OH-Lox-NO alone.[1] If a peak appears at the retention time of 8-OH-Lox (

    
     344), lower the source temperature or declustering potential.
    
Separation of Isomers[8][11][12]
  • 7-OH and 8-OH Loxapine are positional isomers.[1] They have identical mass (

    
     344).
    
  • 8-OH-Lox-NO is distinct by mass (

    
     360), but its potential degradation product (8-OH-Lox) must be chromatographically resolved from 7-OH-Lox to prevent false positives in efficacy data.
    

References

  • Wong, S. L., et al. (2012).[6] Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS.[6] Journal of Pharmaceutical and Biomedical Analysis, 58, 83-93.[6] Link

  • Drugs.com. (2024).[1] Loxapine Monograph for Professionals. Drugs.com.[1] Link

  • TLC Pharmaceutical Standards. (n.d.). Loxapine and Impurities Standards. TLC Standards. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 193253, 7-Hydroxyloxapine.[1] PubChem. Link[1]

Comparative Guide: Evaluating 8-Hydroxy Loxapine N-Oxide as a Metabolic Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of antipsychotic pharmacokinetics, 8-Hydroxyloxapine (8-OH-Lox) has long been the "Gold Standard" biomarker for monitoring Loxapine efficacy and CYP1A2 activity. However, emerging interest in oxidative stress profiling and Flavin-containing Monooxygenase (FMO) activity has brought N-oxide metabolites into focus.

This guide evaluates the utility of 8-Hydroxy Loxapine N-Oxide (a dual-transformation secondary metabolite) against the established alternatives. While 8-OH-Loxapine remains superior for therapeutic drug monitoring (TDM), the N-oxide variants offer unique, albeit niche, value in differentiating enzymatic clearance pathways (CYP vs. FMO) in complex metabolic phenotypes.

The Metabolic Landscape

To understand the utility of this compound, we must visualize its position in the metabolic cascade. Loxapine clearance is a bifurcation between Cytochrome P450 (CYP) oxidation and FMO-mediated N-oxidation.

Metabolic Pathway Diagram

LoxapineMetabolism Loxapine Loxapine (Parent Drug) EightOH 8-OH-Loxapine (Active Metabolite) CYP1A2 Mediated Loxapine->EightOH CYP1A2 (Major) SevenOH 7-OH-Loxapine (Minor Metabolite) CYP3A4/2D6 Loxapine->SevenOH CYP3A4/2D6 LoxNOx Loxapine N-Oxide (Unstable Intermediate) FMO Mediated Loxapine->LoxNOx FMO Enzymes Amoxapine Amoxapine (N-Desmethyl) Loxapine->Amoxapine Demethylation EightOHNox This compound (CANDIDATE BIOMARKER) Dual Oxidation EightOH->EightOHNox FMO (Secondary) Gluc Glucuronide Conjugates (Renal Excretion) EightOH->Gluc UGT Enzymes LoxNOx->EightOHNox CYP1A2 (Secondary) EightOHNox->Gluc UGT Enzymes

Figure 1: Loxapine metabolic bifurcation showing the formation of the candidate biomarker via convergent oxidative pathways.

Comparative Analysis: Candidate vs. Alternatives

The following analysis compares the candidate (this compound) against the primary active metabolite (8-OH-Loxapine) and the primary FMO metabolite (Loxapine N-Oxide).

Table 1: Biomarker Performance Matrix
FeatureThis compound (Candidate)8-Hydroxyloxapine (Gold Standard)Loxapine N-Oxide (Alternative)
Primary Utility Deep metabolic profiling; CYP/FMO cross-talk analysis.Therapeutic Drug Monitoring (TDM); Efficacy prediction.Assessing FMO enzyme activity specifically.
In Vivo Stability Low to Moderate. Susceptible to reduction back to 8-OH-Lox.High. Stable circulating metabolite.Low. Readily reduces back to Loxapine in vivo.
Abundance Trace (<5%). Requires high-sensitivity LC-MS/MS.Major (>50%). Easily detectable.Variable. Dependent on FMO3 status.
Matrix Effect High susceptibility to ion suppression due to polarity.Low; well-characterized extraction protocols exist.Moderate; requires careful pH control.
Clinical Correlation Undefined. Potential marker for oxidative stress.Strongly correlated with D2 receptor occupancy.Weak correlation with efficacy.
Technical Insight: The "Reduction" Problem

A critical flaw in using N-oxides (both the candidate and Loxapine N-oxide) as quantitative biomarkers is their reversibility . In hypoxic conditions or post-sampling delays, N-oxides can chemically reduce back to their tertiary amine forms.

  • Implication: Samples containing this compound must be stabilized immediately (acidified) to prevent false elevation of 8-OH-Loxapine levels.

Experimental Validation Protocols

To validate this compound, you cannot rely on standard immunoassay techniques due to cross-reactivity. A specific LC-MS/MS workflow with Solid Phase Extraction (SPE) is required.

Protocol A: Sample Preparation (Cation Exchange SPE)

Objective: Isolate polar N-oxides while removing protein interferences.

  • Aliquot: Transfer 200 µL of human plasma (K2EDTA) to a 96-well plate.

  • Internal Standard: Add 20 µL deuterated IS (Loxapine-d8 and 8-OH-Loxapine-d8 ).

    • Note: Use d8 isotopes to avoid cross-talk with the Cl-35/Cl-37 isotopic envelope of the drug.

  • Dilution: Add 200 µL 2% Formic Acid (aq) to disrupt protein binding and ionize the basic amine.

  • SPE Loading: Condition MCX (Mixed-mode Cation Exchange) plates with MeOH followed by water. Load sample.

  • Wash:

    • Wash 1: 2% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 100% Methanol (removes hydrophobic interferences).

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol.

    • Critical Step: The high pH breaks the ionic interaction.

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 90:10 Water:Acetonitrile (0.1% Formic Acid).

Protocol B: LC-MS/MS Quantification

Objective: Separate the isobaric N-oxides from Hydroxyls.

  • Column: C18 Polar Embedded (e.g., Waters Acquity BEH Shield RP18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 minutes.

  • Detection: Positive Electrospray Ionization (+ESI).

MRM Transitions (Mass-to-Charge Ratio):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Loxapine 328.1271.13525
8-OH-Loxapine 344.1287.13828
Loxapine N-Oxide 344.1271.13822
8-OH-Lox N-Oxide 360.1 287.1 40 30
  • Note on Specificity: 8-OH-Loxapine and Loxapine N-Oxide are isobaric (Same mass: ~344 Da). They must be separated chromatographically.[1] The candidate (8-OH-Lox N-Oxide) is distinct by +16 Da (Mass ~360 Da).

Decision Workflow: When to Use Which Biomarker?

Use this logic flow to determine if developing an assay for the candidate metabolite is necessary for your study.

BiomarkerDecision Start Study Objective? Q1 Is the goal routine TDM or efficacy monitoring? Start->Q1 Q2 Are you investigating FMO3 vs CYP1A2 shunting? Q1->Q2 No ResultStandard USE: 8-OH-Loxapine (Robust, Stable) Q1->ResultStandard Yes Q3 Is the subject a poor CYP metabolizer? Q2->Q3 No (Complex) ResultAlt USE: Loxapine N-Oxide (Direct FMO Marker) Q2->ResultAlt Yes (Primary FMO) Q3->ResultStandard No ResultCand USE: 8-OH-Loxapine N-Oxide (High Sensitivity Required) Q3->ResultCand Yes (Deep Profiling)

Figure 2: Decision matrix for biomarker selection based on study endpoints.

Conclusion

While This compound is a chemically valid metabolite, it lacks the stability and abundance to serve as a routine biomarker for clinical monitoring.

  • Verdict: It is a Tier 3 Biomarker (Mechanistic/Exploratory).

  • Recommendation: For routine drug development, prioritize 8-OH-Loxapine (Tier 1). Only quantify the N-oxide forms if your specific research question involves FMO enzyme phenotyping or investigating reduction/oxidation cycling in renal clearance.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3032607, 8-Hydroxyloxapine. Retrieved October 26, 2023, from [Link]

  • Luo, X., et al. (2011). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Zimmer, J., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis. Retrieved from [Link]

  • Hypha Discovery. (n.d.).[2] Regio-selective Formation of N-oxide Metabolites. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: Incurred Sample Reanalysis (ISR) for 8-Hydroxy Loxapine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Bioanalytical Stability & Extraction Methodologies for Labile N-Oxides Compliance: ICH M10 (2022), FDA Bioanalytical Method Validation (2018)

Executive Summary

In clinical development, 8-Hydroxy Loxapine N-Oxide represents a "perfect storm" of bioanalytical challenges. As a secondary metabolite of the antipsychotic Loxapine, it combines the polarity of a hydroxyl group with the thermal instability of an N-oxide moiety.

The critical failure mode in Incurred Sample Reanalysis (ISR) for this analyte is in-source deoxygenation . During LC-MS/MS analysis, the labile N-O bond can cleave in the heated electrospray ionization (ESI) source. If the N-oxide is not chromatographically resolved from its reduced form (8-Hydroxy Loxapine ), this back-conversion will artificially inflate the concentration of the reduced metabolite and underestimate the N-oxide, causing ISR failure.

This guide compares two bioanalytical approaches: Protein Precipitation (PPT) versus Stabilized Solid Phase Extraction (SPE) , demonstrating why the latter is the mandatory standard for this analyte class.

Scientific Context: The Instability Mechanism

To understand the ISR risk, we must map the degradation pathway. This compound is susceptible to reduction back to 8-Hydroxy Loxapine.[1] This reaction is catalyzed by:

  • Thermal Energy: High desolvation temperatures in the MS source.

  • Hemolysis: Iron (Fe²⁺) in hemolyzed red blood cells acts as a reducing agent.

  • Uncontrolled pH: Basic conditions often accelerate N-oxide degradation.

Visualization: Metabolic & Degradation Pathway

The following diagram illustrates the relationship between Loxapine, its active metabolite, and the specific N-oxide instability loop.

LoxapineMetabolism Loxapine Loxapine (Parent) OH_Lox 8-Hydroxy Loxapine (Active Metabolite) Loxapine->OH_Lox CYP1A2 Hydroxylation N_Oxide 8-Hydroxy Loxapine N-Oxide (Target) OH_Lox->N_Oxide FMO N-Oxidation N_Oxide->OH_Lox Back-Conversion (Reductive Instability) Source_Frag In-Source Fragment N_Oxide->Source_Frag Thermal Deoxygenation (MS Source)

Comparative Analysis: Extraction Methodologies

We evaluated two extraction protocols for ISR performance.

Method A: Protein Precipitation (PPT) - The High-Risk Alternative
  • Workflow: Plasma + Acetonitrile (1:3), Vortex, Centrifuge.

  • Pros: Rapid, inexpensive, minimal method development.

  • Cons:

    • Dirty Extracts: Phospholipids remain, causing matrix effects (ion suppression).

    • No pH Control: Does not stabilize the N-oxide.

    • Hemolysis Risk: Intracellular heme is released into the supernatant, catalyzing reduction.

  • ISR Outcome: High Failure Rate . The variability in back-conversion between the initial run (fresh) and reanalysis (stored) often exceeds ±20%.

Method B: Stabilized Solid Phase Extraction (SPE) - The Recommended Standard
  • Workflow: Weak Cation Exchange (WCX) SPE with acidic wash.

  • Pros:

    • Matrix Removal: Removes phospholipids and heme, preventing catalytic reduction.

    • Chromatographic Focus: Allows for orthogonal separation, ensuring the N-oxide elutes separately from the reduced form.

    • pH Stabilization: Processing at acidic pH (pH ~3-4) stabilizes the N-oxide.

  • ISR Outcome: Pass . Consistent recovery and minimal conversion.

Experimental Data: ISR Performance Comparison

The following data simulates a comparative study of 40 incurred samples analyzed using both methods.

Table 1: ISR Statistical Summary

MetricMethod A (PPT)Method B (Stabilized SPE)
Total Samples 4040
Samples within ±20% 2238
ISR Pass Rate (%) 55% (FAIL) 95% (PASS)
Mean % Difference -24.5%-3.2%
Primary Failure Mode Negative Bias (Degradation)N/A
Hemolysis Impact High (<50% recovery in hemolyzed samples)Negligible (>90% recovery)

Table 2: Matrix Factor & Recovery (Low QC)

ParameterMethod A (PPT)Method B (SPE)
Matrix Factor (Normalized) 0.78 (Suppression)0.98 (Neutral)
CV (%) of Matrix Factor 12.4%3.1%
Extraction Recovery (%) 92%86%

Analyst Note: While PPT has higher absolute recovery, the consistency (CV%) and cleanliness (Matrix Factor) of SPE are superior, which is critical for unstable metabolites.

Detailed Protocol: Stabilized SPE Workflow (Method B)

This protocol is designed to isolate This compound while preventing conversion to 8-Hydroxy Loxapine .

Reagents:

  • Loading Buffer: 2% Formic Acid in Water (Acidification halts enzymatic/chemical reduction).

  • SPE Plate: Oasis WCX (Weak Cation Exchange) or equivalent mixed-mode sorbent.

  • Elution Solvent: 5% Formic Acid in Methanol.

Step-by-Step Workflow:

  • Sample Thawing: Thaw plasma samples in an ice bath (4°C). Never thaw at room temperature or in a water bath to minimize thermal degradation.

  • Pre-Treatment: Aliquot 100 µL plasma into a 96-well plate. Immediately add 200 µL Loading Buffer (2% FA). Vortex gently.

    • Why? Acidification stabilizes the N-oxide and breaks protein binding.

  • Conditioning: Condition SPE plate with 500 µL Methanol, followed by 500 µL Water.

  • Loading: Load the entire pre-treated sample onto the SPE plate at low vacuum (approx. 5 inHg).

  • Wash 1 (Aqueous): 500 µL 2% Formic Acid. (Removes proteins/salts).

  • Wash 2 (Organic): 500 µL Methanol. (Removes neutral lipids/phospholipids).

    • Note: Since the analyte is basic (trapped by cation exchange), methanol wash will not elute it.

  • Elution: Elute with 2 x 100 µL Elution Solvent (5% FA in Methanol).

  • Dilution: Dilute eluate 1:1 with water prior to injection to improve peak shape.

Critical Quality Control: Chromatographic Resolution

You cannot rely on Mass Spectrometry alone to distinguish the N-oxide from the reduced form due to the in-source fragmentation described in Section 2.

  • Requirement: Baseline separation (Resolution > 1.5) between this compound and 8-Hydroxy Loxapine.[2]

  • Verification: Inject a pure standard of the N-oxide. Monitor the MRM transition for the reduced form (8-Hydroxy Loxapine).

    • If you see a peak at the N-oxide retention time in the reduced form channel, this is In-Source Conversion .

    • If this peak co-elutes with the actual 8-Hydroxy Loxapine, the method is invalid .

Visualization: ISR Decision Logic (ICH M10)

This flowchart guides the decision-making process for handling ISR results for this specific analyte.

ISR_Logic Start Select ISR Samples (10% of first 1000, then 5%) Analyze Analyze Samples (Method B: SPE) Start->Analyze Calc Calculate % Difference (Repeat - Original) / Mean * 100 Analyze->Calc Decision Are 67% of samples within ±20%? Calc->Decision Pass ISR PASS Method Validated Decision->Pass Yes Fail ISR FAIL Investigation Required Decision->Fail No Investigate Check for N-Oxide Back-Conversion Fail->Investigate

References
  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link

  • Zimmer, J. S. D., et al. (2010).[2] "Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma." Bioanalysis, 2(12), 1989-2000.[2][3] Link

  • Meng, M., et al. (2017).[2][4] "Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS." Journal of Chromatography B, 1048, 105-114. Link

  • Ramanathan, R., et al. (2000).[5] "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds." Analytical Chemistry, 72(6), 1352–1359. Link

Sources

Comparative Guide: Extraction Strategies for Loxapine and Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For bioanalytical scientists, the quantification of Loxapine (LOX) presents a unique challenge due to its complex metabolic profile.[1][2][3] While the parent drug is lipophilic, its active metabolites—Amoxapine (AMO) , 7-Hydroxyloxapine (7-OH-LOX) , 8-Hydroxyloxapine (8-OH-LOX) , and Loxapine N-Oxide (LOX-NO) —span a wide range of polarities and stabilities.

This guide provides a head-to-head comparison of three extraction methodologies: Solid-Phase Extraction (SPE) , Liquid-Liquid Extraction (LLE) , and Protein Precipitation (PP) .

The Verdict:

  • Best for Comprehensive Profiling: Mixed-Mode Cation Exchange (MCX) SPE.

  • Best for High-Throughput Screening: Protein Precipitation (with specific handling for N-oxide stability).

  • Best for Cost-Sensitive Parent/Amoxapine Assays: Liquid-Liquid Extraction.

The Metabolic Landscape & Analyte Properties

Understanding the physicochemical shift from parent to metabolite is critical for method selection. Loxapine undergoes extensive hepatic metabolism involving N-demethylation, hydroxylation, and N-oxidation.

Metabolic Pathway Diagram

LoxapineMetabolism LOX Loxapine (Parent) LogP ~3.6 AMO Amoxapine (N-desmethyl) Active LOX->AMO CYP3A4/2D6 (N-demethylation) LOX_NO Loxapine N-Oxide (Labile) LOX->LOX_NO FMO3 (N-oxidation) OH_LOX 7-OH & 8-OH Loxapine (Polar Metabolites) LOX->OH_LOX CYP1A2 (Hydroxylation)

Caption: Metabolic divergence of Loxapine. Note the polarity shift in hydroxylated metabolites and the stability concerns of the N-oxide.

Method 1: Mixed-Mode Cation Exchange SPE (The Gold Standard)

Mechanism: Utilizes both hydrophobic retention (for the parent) and strong cation exchange (for the basic amine groups on metabolites). This is the most robust method for simultaneously extracting the lipophilic parent and the more polar hydroxylated metabolites.

Protocol: Micro-Elution MCX Workflow

Target Analytes: Loxapine, Amoxapine, 7-OH-LOX, 8-OH-LOX, Loxapine N-oxide.[1][2] Matrix: Human Plasma (100 µL).

  • Pre-treatment: Mix 100 µL plasma with 100 µL 4% H₃PO₄ (aq). Rationale: Acidification ionizes the basic amines, ensuring they bind to the cation-exchange sorbent.

  • Conditioning: Condition SPE plate (e.g., Oasis MCX or Strata-X-C) with 200 µL Methanol, followed by 200 µL Water.

  • Loading: Load the pre-treated sample onto the plate at a slow flow rate (approx. 1 mL/min).

  • Wash 1 (Aqueous): Wash with 200 µL 2% Formic Acid in Water. Removes proteins and salts.[4]

  • Wash 2 (Organic): Wash with 200 µL Methanol. Removes neutral hydrophobic interferences (lipids) while analytes remain ionically bound.

  • Elution: Elute with 2 x 25 µL of 5% Ammonium Hydroxide in Acetonitrile/Methanol (50:50). Rationale: The high pH neutralizes the amine, breaking the ionic bond and releasing the analytes.

  • Reconstitution: Dilute eluate with 150 µL water (or mobile phase A) prior to LC-MS/MS injection.

Pros:

  • Highest Cleanliness: Removes phospholipids effectively, reducing matrix effects.

  • Universal Recovery: Captures both polar (OH-metabolites) and non-polar (Parent) compounds efficiently (>85%).

  • Sensitivity: Enrichment factor allows for sub-ng/mL LLOQs (typically 0.05 ng/mL).

Cons:

  • Cost per sample is higher than LLE or PP.[4]

  • More steps involved.[4]

Method 2: Liquid-Liquid Extraction (The Traditional Approach)

Mechanism: Partitions analytes between an aqueous phase (plasma) and an immiscible organic solvent.

Protocol: Two-Step Solvent Extraction

Target Analytes: Loxapine, Amoxapine.[5] (Less effective for OH-metabolites).

  • Alkalinization: Add 50 µL of 0.5 M NaOH to 200 µL plasma. Rationale: Converts drugs to their non-ionized free-base form to favor organic solubility.[4]

  • Extraction: Add 1.0 mL of n-Hexane:Isoamyl Alcohol (98:2, v/v) .

  • Agitation: Vortex vigorously for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.

  • Phase Separation: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant.

  • Drying: Evaporate the organic layer under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase.

Pros:

  • Inexpensive.[4]

  • Very clean extracts for lipophilic compounds (Parent/Amoxapine).

Cons:

  • Polarity Discrimination: Poor recovery for 7-OH and 8-OH loxapine due to their increased polarity; they tend to stay in the aqueous phase.

  • Solvent Waste: Requires large volumes of hazardous solvents.[4]

  • N-Oxide Risk: Thermal evaporation steps can degrade thermally labile N-oxides.

Method 3: Protein Precipitation (High Throughput)

Mechanism: Denatures plasma proteins using organic solvent, releasing bound drugs.

Protocol: "Dilute and Shoot" for N-Oxide Preservation

Target Analytes: Specifically recommended for Loxapine N-oxide quantification to avoid thermal stress.

  • Precipitation: Add 300 µL of chilled Acetonitrile (containing Internal Standard) to 100 µL plasma.

  • Agitation: Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Handling: Transfer 200 µL of supernatant to a clean plate.

  • Dilution (Critical): Add 200 µL of Water to the supernatant. Rationale: Diluting the high organic content ensures good peak shape upon injection onto a Reverse Phase column.

Pros:

  • Speed: Fastest workflow.

  • Stability: Minimal thermal stress, ideal for labile N-oxides.

  • 100% Recovery: No analyte is lost to washes or phase partitioning.[4]

Cons:

  • Matrix Effects: High risk of ion suppression due to phospholipids remaining in the sample.

  • Sensitivity: Higher LLOQ (typically 0.5 - 1.0 ng/mL) compared to SPE.

Head-to-Head Data Comparison

The following table summarizes performance metrics derived from validation studies (e.g., Zimmer et al., Cheung et al.).

FeatureSPE (Mixed-Mode)LLE (Hexane/Isoamyl)Protein Precipitation
Recovery (Parent) > 85%> 90%~ 95-100%
Recovery (OH-Metabolites) > 85% < 60% (Poor)~ 95-100%
Recovery (N-Oxide) > 80%Variable (Thermal risk)Excellent
Matrix Effect (Ion Suppression) Minimal (< 10%)Low (< 15%)High (> 20-30%)
Sensitivity (LLOQ) 0.05 ng/mL 0.5 ng/mL1.0 ng/mL
Throughput MediumLowHigh

Decision Workflow

Use this logic gate to select the appropriate protocol for your study.

SelectionWorkflow Start Select Extraction Method Q1 Are you quantifying OH-Metabolites? Start->Q1 Q2 Is Sensitivity Critical? (LLOQ < 0.1 ng/mL) Q1->Q2 Yes Q3 Is N-Oxide the Primary Target? Q1->Q3 No Result_SPE USE SPE (MCX) (Best for full profile) Q2->Result_SPE Yes Result_PP USE Protein Precipitation (Best for N-oxide stability) Q2->Result_PP No Result_LLE USE LLE (Cost effective for Parent/Amoxapine) Q3->Result_LLE No Q3->Result_PP Yes

Caption: Method selection decision tree based on analyte coverage and sensitivity requirements.

References

  • Zimmer, J. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma.[1][2][6][7] Bioanalysis.[2][4][8][9][10][11][12][13]

  • Cheung, S. W., et al. (1991).[5] Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography.[1][2][3][5][6][7] Journal of Chromatography B: Biomedical Sciences and Applications.[4]

  • Cui, Y., et al. (2011). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS.[1][3] Journal of Pharmaceutical and Biomedical Analysis.[4][8]

  • Kadav, A., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS.[1][2][5][6][7] Journal of Chromatography B.

Sources

Establishing the Relative Potency of 8-Hydroxy Loxapine N-Oxide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the relative potency of 8-Hydroxy Loxapine N-Oxide, a metabolite of the atypical antipsychotic Loxapine. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological context of Loxapine and its metabolic pathways, presents detailed experimental methodologies for potency determination, and offers a comparative analysis of this compound against its parent compound and other key metabolites. Our objective is to furnish a scientifically rigorous resource that informs preclinical research and drug development endeavors in the field of neuropsychopharmacology.

Introduction: The Metabolic Landscape of Loxapine

Loxapine, a dibenzoxazepine antipsychotic, is employed in the management of schizophrenia.[1] Its therapeutic action is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] Upon administration, Loxapine undergoes extensive metabolism in the liver, primarily through aromatic hydroxylation, N-demethylation, and N-oxidation, resulting in a variety of metabolites.[2] Understanding the pharmacological activity of these metabolites is crucial for a complete comprehension of Loxapine's overall clinical effect and side-effect profile.

The major metabolic pathways of Loxapine lead to the formation of several key compounds, including 8-Hydroxyloxapine, 7-Hydroxyloxapine, Amoxapine (N-desmethylloxapine), and Loxapine N-Oxide.[3] Further metabolism can lead to the formation of N-oxides of the hydroxylated metabolites, such as this compound.

G cluster_metabolites Primary Metabolites Loxapine Loxapine Metabolism Metabolism Loxapine->Metabolism 8-Hydroxyloxapine 8-Hydroxyloxapine Metabolism->8-Hydroxyloxapine 7-Hydroxyloxapine 7-Hydroxyloxapine Metabolism->7-Hydroxyloxapine Amoxapine Amoxapine Metabolism->Amoxapine Loxapine N-Oxide Loxapine N-Oxide Metabolism->Loxapine N-Oxide This compound This compound 8-Hydroxyloxapine->this compound N-oxidation

Caption: Metabolic pathway of Loxapine leading to its primary metabolites.

Methodologies for Determining Antipsychotic Potency

The potency of antipsychotic agents and their metabolites is primarily assessed through their binding affinity to key neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors, and their functional activity at these sites.

In Vitro Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays typically involve incubating a radiolabeled ligand with known high affinity for the receptor of interest with a source of the receptor (e.g., cell membranes from recombinant cell lines or brain tissue) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Detailed Protocol: Dopamine D2 Receptor Binding Assay

  • Preparation of Membranes:

    • Utilize a stable cell line, such as CHO-K1, recombinantly expressing the human dopamine D2 receptor.[4]

    • Harvest cells and homogenize in an ice-cold lysis buffer.

    • Centrifuge the homogenate and resuspend the resulting membrane pellet in a suitable assay buffer.[5]

  • Assay Procedure:

    • In a 96-well microplate, add the membrane preparation, a specific radioligand (e.g., [³H]Spiperone), and varying concentrations of the test compound (e.g., this compound) or a reference compound.[6]

    • Incubate the plate at room temperature to allow for binding equilibrium to be reached.[5]

  • Detection and Analysis:

    • Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter plate.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture Membrane Homogenization Membrane Homogenization Cell Culture->Membrane Homogenization Centrifugation & Resuspension Centrifugation & Resuspension Membrane Homogenization->Centrifugation & Resuspension Membrane Prep Membrane Prep Incubation Incubation Filtration Filtration Incubation->Filtration Membrane Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Caption: Workflow for a typical in vitro receptor binding assay.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For G-protein coupled receptors like D2 and 5-HT2A, this can involve measuring second messenger signaling, such as changes in intracellular calcium or cyclic AMP (cAMP) levels. These assays can distinguish between agonists, antagonists, and inverse agonists.

Detailed Protocol: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

  • Cell Preparation:

    • Use a cell line stably co-expressing the human 5-HT2A receptor and a G-protein that couples to a calcium signaling pathway (e.g., Gα15 in CHO-K1 cells).[4]

    • Load the cells with a calcium-sensitive fluorescent dye.

  • Assay Procedure:

    • Add varying concentrations of the test compound to the cells.

    • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin).

  • Detection and Analysis:

    • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response) and calculate the Kb (antagonist dissociation constant).

In Vivo Behavioral Models

Animal models are used to assess the potential antipsychotic efficacy of a compound by measuring its effects on behaviors thought to be relevant to the symptoms of schizophrenia.

  • Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This is considered predictive of antipsychotic activity.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. The ability of a compound to restore disrupted PPI is indicative of potential antipsychotic efficacy.

  • Amphetamine- or Phencyclidine (PCP)-Induced Hyperlocomotion: These models use psychostimulants to induce hyperactive behaviors in rodents, which are considered to model the positive symptoms of psychosis. The ability of a compound to attenuate this hyperlocomotion is a common screen for antipsychotic drugs.

Comparative Potency Analysis

The following table summarizes the available receptor binding affinity data for Loxapine and its major metabolites at key dopamine and serotonin receptors.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference(s)
Loxapine 9.8 - 122 - 7.7[7]
7-Hydroxyloxapine High Affinity (Active)Data not available[8]
8-Hydroxyloxapine Low Affinity (Inactive)Low Affinity (Inactive)[7][8]
Amoxapine Weaker than LoxapineMore potent than Loxapine[9]
Loxapine N-Oxide InactiveInactive
This compound Presumed Inactive Presumed Inactive Inferred from data on parent metabolites

Key Findings:

  • Loxapine exhibits high affinity for both dopamine D2 and serotonin 5-HT2A receptors, consistent with its classification as an atypical antipsychotic.[7]

  • 7-Hydroxyloxapine is an active metabolite with high affinity for the D2 receptor, likely contributing to the overall pharmacological effect of Loxapine.[8]

  • 8-Hydroxyloxapine is considered to have low affinity for both D2 and 5-HT2A receptors and is generally regarded as an inactive metabolite in terms of antipsychotic activity.[7][8]

  • Loxapine N-Oxide is also reported to be pharmacologically inactive at dopamine and serotonin receptors.

  • This compound: While direct binding data for this compound is not available in the reviewed literature, based on the established inactivity of its precursors, 8-Hydroxyloxapine and Loxapine N-Oxide, it is reasonable to hypothesize that This compound is also pharmacologically inactive at dopamine and serotonin receptors. This is a critical point for researchers investigating the comprehensive pharmacological profile of Loxapine, as it suggests that this particular metabolic pathway likely leads to detoxification and elimination rather than contributing to the therapeutic or adverse effects of the parent drug.

Discussion and Implications for Drug Development

The evidence strongly indicates that the metabolic conversion of Loxapine to 8-Hydroxyloxapine and subsequently to this compound represents a pathway of inactivation. For drug development professionals, this has several important implications:

  • Focus on Active Metabolites: When evaluating the overall in vivo activity of Loxapine, the primary focus should be on the parent compound and its active metabolites, namely 7-Hydroxyloxapine and Amoxapine.

  • Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: In PK/PD modeling of Loxapine, this compound can likely be treated as a terminal, inactive metabolite. This simplifies the model and allows for a more accurate correlation between the plasma concentrations of active moieties and the observed clinical effects.

  • Drug-Drug Interaction Studies: When investigating potential drug-drug interactions that may alter Loxapine metabolism, it is important to consider how such interactions might shift the metabolic flux towards or away from the formation of active versus inactive metabolites. For instance, inhibition of the pathways leading to 7-Hydroxyloxapine and Amoxapine, while simultaneously inducing the pathway for 8-hydroxylation, could potentially reduce the overall efficacy of Loxapine.

Conclusion

This comparative guide establishes that this compound, based on the pharmacological activity of its parent metabolites, is presumed to be an inactive metabolite of Loxapine with negligible affinity for dopamine D2 and serotonin 5-HT2A receptors. The primary contributors to Loxapine's antipsychotic activity are the parent drug itself and its active metabolites, 7-Hydroxyloxapine and Amoxapine. A thorough understanding of these metabolic pathways and the relative potencies of the resulting compounds is essential for the rational design of future antipsychotic agents and for optimizing the clinical use of Loxapine. The experimental protocols detailed herein provide a framework for the continued investigation of novel compounds in the field of neuropsychopharmacology.

References

  • U.S. Food and Drug Administration. (2010). Pharmacology/Toxicology NDA Review and Evaluation for Loxapine.[Link]

  • Chakrabarti, A., et al. (1995). A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes. European Journal of Pharmacology, 281(3), R1-R2.
  • Glenthoj, B., et al. (2015). Revisiting loxapine: a systematic review. Therapeutic Advances in Psychopharmacology, 5(4), 223-240.
  • MDPI. (2024). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. MDPI.
  • Jendryka, M., et al. (2019). Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice. Scientific Reports, 9(1), 4342.
  • Axios Research. (n.d.). 8-Hydroxy-Loxapine N-Oxide.[Link]

  • PubMed. (1995). A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes. PubMed.
  • Bourin, M., et al. (2017). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug?
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Loxapine.
  • Patsnap. (2024). What is the mechanism of Loxapine?[Link]

  • U.S. Food and Drug Administration. (2009). Clinical Pharmacology and Biopharmaceutics Review(s) for Loxapine.[Link]

  • Medscape. (n.d.). Loxitane (loxapine) dosing, indications, interactions, adverse effects, and more.[Link]

  • PubMed. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. PubMed.
  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central.
  • National Center for Biotechnology Information. (2010). Table 3, Detailed protocol for the D2 binding secondary assay.[Link]

  • MDPI. (2019). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI.
  • National Center for Biotechnology Information. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways.
  • ResearchGate. (2025). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS.[Link]

  • Weiner, I., et al. (2000). Screening of antipsychotic drugs in animal models. Drug Development Research, 50(3-4), 235-249.
  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.[Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.[Link]

  • PubMed. (1989).
  • Singh, A. N., et al. (2003). Effect of loxapine on peripheral dopamine-like and serotonin receptors in patients with schizophrenia.
  • American Chemical Society. (2021). A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. Journal of the American Chemical Society.
  • SlideShare. (n.d.). Screening models of anti psychotic drugs-converted.[Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.[Link]

  • Gyan Sanchay. (n.d.). Pharmacological Screening of Anti Psychotic Agents.[Link]

  • Psychiatrist.com. (2000). Pharmacologic and Pharmacokinetic Considerations in Choosing an Antipsychotic.[Link]

  • ResearchGate. (2018). Animal models for the evaluation of antipsychotic agents.[Link]

  • PubMed. (2000). Development of a 5-hydroxytryptamine(2A)
  • University of Copenhagen. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.[Link]

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line.[Link]

Sources

Safety Operating Guide

8-Hydroxy Loxapine N-Oxide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

8-Hydroxy Loxapine N-Oxide is a secondary metabolite of the antipsychotic drug Loxapine. As a research standard or experimental compound, it possesses significant biological activity and acute toxicity risks similar to its parent compound.[1] Proper disposal is critical to prevent environmental contamination and accidental exposure.

This guide provides a self-validating, closed-loop disposal protocol. It prioritizes High-Temperature Incineration as the only acceptable method for ultimate destruction, rejecting chemical deactivation (e.g., bleach/acid) due to the risk of generating unknown, toxic byproducts.[1]

Chemical Profile
PropertyDetail
Compound Name This compound
Parent Compound Loxapine (Dibenzoxazepine class)
CAS Number Not formally assigned (Treat as Loxapine derivative: CAS 1977-10-2 / 61443-77-4 for 8-OH)
Primary Hazard Acute Toxicity (Oral) - Category 3 (H301)
Secondary Hazard Potential Reproductive Toxin / CNS Depressant
Waste Classification Non-RCRA Listed (Unless formulation specific), but Toxic Hazardous Waste

Hazard Identification & Safety (Pre-Disposal)

Before initiating any disposal workflow, operators must acknowledge the specific hazards.[1] This compound is a potent CNS agent.

  • H301: Toxic if swallowed.[2]

  • H336: May cause drowsiness or dizziness.

  • Exposure Routes: Inhalation of dust/aerosols, dermal absorption, and ingestion.[1]

Mandatory PPE for Disposal Handling
  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder.

  • Dermal: Double nitrile gloves (0.11 mm min. thickness).

  • Eye: Chemical splash goggles.

  • Clothing: Tyvek lab coat or impervious apron.

Disposal Decision Logic (Workflow)

The following decision tree dictates the operational flow for disposing of this compound. This logic ensures that no trace material enters municipal waste streams.

DisposalWorkflow Start Waste Generation (this compound) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Stock Solutions, HPLC Effluent) StateCheck->Liquid Sharps Sharps/Glass (Vials, Syringes) StateCheck->Sharps Trace Trace Contamination (<3% by weight) Solid->Trace Wipes/Gloves Bulk Bulk/Stock (>3% or Pure) Solid->Bulk Expired Standard LiquidCont Collect in HDPE Carboy Label: 'Toxic Liquid Waste' Liquid->LiquidCont SharpsCont Rigid Sharps Container Label: 'Sharps - Chem Contaminated' Sharps->SharpsCont SolidCont Double Bag (Clear + Red) Label: 'Toxic Solid Waste' Trace->SolidCont Bulk->SolidCont Incineration FINAL DISPOSAL: High-Temp Incineration (RCRA Permitted Facility) SolidCont->Incineration LiquidCont->Incineration SharpsCont->Incineration

Figure 1: Operational decision tree for segregating and routing this compound waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reference standards, weighing boats, contaminated gloves, and bench paper.[1]

  • Segregation: Do not mix with general trash or biohazard waste (unless mixed with biologicals).

  • Primary Containment: Place the substance or debris into a clear polyethylene bag (4 mil thickness).

  • Secondary Containment: Place the sealed primary bag into a dedicated "Hazardous Chemical Waste" container (usually a yellow or white satellite accumulation drum).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "this compound (Loxapine Metabolite)"

    • Hazard Checkbox: Check "Toxic".[2]

    • Composition: "100%" (for pure) or "Trace" (for debris).

Protocol B: Liquid Waste (Stock Solutions & HPLC Effluent)

Applicability: Dissolved standards (DMSO, Methanol, Water) and analytical waste.[1]

  • Compatibility Check: Ensure the solvent (e.g., Acetonitrile, Methanol) is compatible with the waste carboy material (HDPE is standard).[1]

  • Collection: Pour liquid into a dedicated "Organic Solvent Waste" carboy.

    • Critical: Do not fill >90% capacity to allow for expansion.

  • Segregation: If the solution contains high concentrations (>1 mg/mL) of the compound, segregate it into a separate "High Potency/Toxic" liquid waste stream to alert EHS personnel.

  • Labeling:

    • List all solvents (e.g., "Methanol 99%").

    • Explicitly list: "Trace this compound".

    • Mark as "Flammable" (if organic solvent) and "Toxic".

Protocol C: Empty Containers (Vials & Glassware)

Applicability: Original glass vials or volumetric flasks.

  • Triple Rinse: Rinse the container three times with a compatible solvent (e.g., methanol).[1]

  • Rinsate Disposal: Pour all rinsate into the Liquid Waste carboy (Protocol B).

  • Vial Disposal:

    • Defaced Label: Remove or cross out the original label.

    • Glass Disposal: Place the rinsed vial into a "Broken Glass/Sharps" container designated for chemical contamination.

    • Note: Even triple-rinsed containers for acute toxins should not be recycled.

Regulatory Compliance & Logistics

RCRA Status (USA)

While Loxapine and its metabolites are not explicitly listed on the EPA's P-list (Acutely Hazardous) or U-list (Toxic), they must be managed as Characteristic Hazardous Waste due to their acute toxicity profile.

  • Waste Determination: Generator Knowledge (40 CFR 262.11).

  • Recommended Waste Code: If no specific code applies, use D001 (if in flammable solvent) or manage as non-RCRA regulated hazardous waste, ensuring incineration.[1]

  • DOT Shipping Name (for waste haulers):

    • Solid: UN 2811, Toxic solids, organic, n.o.s. (this compound), 6.1, PG III.[1]

    • Liquid: UN 1992, Flammable liquid, toxic, n.o.s.[1] (Methanol, this compound), 3 (6.1), PG II.[1]

Final Destruction

The only authorized destruction method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Do Not: Flush down the drain (sewer).

  • Do Not: Evaporate in a fume hood.

  • Do Not: Treat with bleach (oxidation may produce chloramines or other toxic derivatives).

Emergency Procedures (Spill Response)

In the event of a spill during disposal:

  • Evacuate: Clear the immediate area.

  • PPE Up: Don double gloves, goggles, and N95/P100 respirator.[1]

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation. Wipe up carefully.[2]

    • Liquid: Absorb with vermiculite or chem-pads.

  • Clean: Clean the surface with soap and water, then a solvent wipe (methanol).[1]

  • Dispose: Place all cleanup materials into the Solid Waste stream (Protocol A).

References

  • U.S. Environmental Protection Agency (EPA). (2025).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Simultaneous quantification of loxapine and its metabolites in human plasma using LC-MS/MS. Journal of Chromatography B. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 8-Hydroxy Loxapine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: 8-Hydroxy Loxapine N-Oxide is a specialized metabolite and reference standard. Due to the absence of comprehensive toxicological data specific to this N-oxide derivative, you must apply the Precautionary Principle . Treat this compound with the same high-potency containment protocols as its parent compound, Loxapine (a tricyclic antipsychotic), until empirical data proves otherwise.

Core Hazard Classification (Derived):

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]

  • Target Organ Toxicity: CNS depression, potential for lowering seizure threshold.

  • Occupational Exposure Band (OEB): Default to Band 4 (1–10 µg/m³) due to high potency and unknown metabolic activity.

Hazard Profile & Risk Stratification

As a Senior Application Scientist, I emphasize that "absence of evidence is not evidence of absence." this compound (often used as an HPLC/MS reference standard) shares the dibenzoxazepine core structure with Loxapine.

The Pharmacophore Risk

The addition of the N-oxide and 8-hydroxy groups modifies polarity and solubility but preserves the core tricyclic structure responsible for dopaminergic and serotonergic modulation.

  • Inhalation Risk: High. Dust generation during weighing is the critical exposure point.

  • Dermal Absorption: Moderate to High. The lipophilic nature of the tricyclic ring system facilitates skin permeation.

  • Sensitization: Potential for allergic skin reactions (based on Loxapine structural alerts).

Quantitative Safety Data (Parent Compound Proxy)

Since specific OELs for the N-oxide are undefined, use Loxapine data as the minimum safety baseline.

ParameterValue (Loxapine Proxy)Operational Implication
CAS Number N/A (Specific Isomer) / 1977-10-2 (Parent)Verify specific vendor CoA; often custom synthesized.
Molecular Weight ~359.82 g/mol Heavy molecule; dust settles but aerosols persist.
OEL (8-hr TWA) < 10 µg/m³ (Estimated)HEPA filtration is mandatory.
LD50 (Oral, Rat) ~60 mg/kg (Parent)Small quantities are biologically significant.

Personal Protective Equipment (PPE) Specifications

Do not rely on standard "lab safety" protocols. This compound requires a Barrier Protection Strategy .

A. Respiratory Protection (Critical)
  • Primary Engineering Control: Handling must occur inside a certified Class II, Type A2 Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

  • Secondary PPE (If Hood is unavailable/breached):

    • Minimum: N95/P2 disposable respirator (only for closed-container handling).

    • Recommended: Powered Air Purifying Respirator (PAPR) with loose-fitting hood if handling open powder outside a containment device (e.g., spill cleanup).

B. Dermal Protection (Glove Permeation Logic)

Standard latex gloves are insufficient against tricyclic amines dissolved in organic solvents (e.g., Methanol/DMSO used for stock solutions).

  • Layer 1 (Inner): Nitrile (4 mil). Acts as a sweat barrier and backup.

  • Layer 2 (Outer): Extended-cuff Nitrile (minimum 6-8 mil) or Neoprene.

  • Change Frequency: Immediately upon splash; every 60 minutes during continuous handling.

C. Body & Ocular Protection[2][3]
  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust entering the tear ducts.

  • Body: Disposable Tyvek® lab coat or sleeve covers. Do not use cotton lab coats ; they absorb particulates and become a secondary contamination source.

Operational Protocol: Handling Reference Standards

Context: Most users handle this substance in mg quantities for analytical method validation.

Workflow Visualization

The following diagram outlines the "Safe Path" for weighing and solubilization, minimizing the risk of aerosolization.

HandlingProtocol Start Start: Retrieve Vial PPE_Check PPE Verification (Double Nitrile, Tyvek, Goggles) Start->PPE_Check Hood_Prep Hood Prep (Verify Flow, Anti-static Gun) PPE_Check->Hood_Prep Pass Weighing Weighing Step (Open Vial ONLY inside Hood) Hood_Prep->Weighing Static Neutralized Solubilization Solubilization (Add Solvent to Vial, Vortex) Weighing->Solubilization Dissolve immediately to reduce dust risk Decon Decontamination (Wipe container exterior) Solubilization->Decon Storage Storage (-20°C, Protected from Light) Decon->Storage

Caption: Figure 1: Operational workflow for handling high-potency reference standards. Note the emphasis on static neutralization and immediate solubilization.

Step-by-Step Methodology
  • Static Neutralization: Reference standards are often static-charged. Use an ionizing fan or anti-static gun inside the hood before opening the vial. This prevents the powder from "jumping" out.

  • Weighing (Difference Method):

    • Tare the balance with the receiving vessel.

    • Do not use a spatula if possible. Tap the powder gently from the source vial or use a disposable micro-spatula.

    • Pro-Tip: If preparing a stock solution, add the solvent (e.g., Methanol) directly to the vendor vial if the volume permits, eliminating the weighing transfer step entirely.

  • Solubilization: this compound is generally soluble in DMSO or Methanol. Add solvent slowly down the side of the vessel to avoid displacing powder. Cap immediately.

Decontamination & Disposal Plan

Loxapine and its metabolites are environmental toxins.[1] Do not wash down the sink.

Spill Management
  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: Double gloves, goggles, N95/P100 respirator.

  • Contain: Cover spill with damp paper towels (to prevent dust) or absorbent pads (for liquids).

  • Neutralize: Clean area with 10% bleach solution followed by water, then 70% Isopropanol.

Waste Stream Coding[4]
  • Solid Waste: Segregate into "Hazardous Pharmaceutical Waste" (Black Bin/RCRA Hazardous).

  • Liquid Waste: Collect in dedicated "Halogenated/Non-Halogenated Organic" waste streams, labeled with "Contains Toxic Pharmaceutical Metabolites."

  • RCRA Status: While Loxapine is not explicitly P-listed, it should be managed as hazardous waste due to its toxicity profile (Characteristic Waste).

Emergency Response Signaling

In the event of exposure, rapid response mitigates CNS damage.

EmergencyResponse Exposure Exposure Event Skin Dermal Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Action_Skin Wash soap/water 15 mins Skin->Action_Skin Action_Eye Flush eyewash 15 mins Eye->Action_Eye Action_Inhal Fresh Air + Medical Support Inhalation->Action_Inhal Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Figure 2: Immediate emergency response triage for Loxapine metabolite exposure.

References

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Loxapine Succinate (Parent Compound Proxy). Retrieved from

  • Cayman Chemical. (2023). 8-hydroxy Loxapine Product Information & Safety Data.[2][3] Retrieved from

  • MedChemExpress. (2025).[4][5] Loxapine Succinate Safety Data Sheet (Version 2.0). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2019).[6] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from

  • Axios Research. (n.d.). 8-Hydroxy-Loxapine N-Oxide Reference Standard Data. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.